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Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Documentation Hub

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  • Product: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate
  • CAS: 95234-38-1

Core Science & Biosynthesis

Foundational

Technical Profile: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

[1] Executive Summary Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a specialized heterocyclic building block characterized by a quaternary carbon center at the -position.[1] This structural motif integrates an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a specialized heterocyclic building block characterized by a quaternary carbon center at the


-position.[1] This structural motif integrates an electron-deficient pyrimidine ring, a cyano group, and an ethyl ester functionality onto a propanoate backbone.

In medicinal chemistry, this molecule serves as a critical intermediate for synthesizing sterically constrained


-amino acids  and fused heterocyclic systems  (e.g., pyrimidopyrimidines). The quaternary center confers metabolic stability by blocking 

-oxidation, a common clearance pathway for drug candidates.[1]

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule acts as a "masked" amino acid equivalent. The C2 position is tetrasubstituted, creating significant steric bulk that influences both its chemical reactivity and the binding kinetics of downstream derivatives.

  • Core Scaffold: Propanoate (3-carbon chain).

  • 
    -Substituents (C2): 
    
    • Pyrimidin-2-yl: Electron-withdrawing heteroaryl ring; activates the system for further nucleophilic attacks or

      
      -stacking interactions.[1]
      
    • Cyano (-CN): Linear, electron-withdrawing group; precursor to amines, amides, or heterocycles.

    • Methyl (-CH3): Provides the "propanoate" identity; introduces chirality (if the pyrimidine/ester symmetry is broken) and lipophilicity.

    • Ethyl Ester (-COOEt): Labile group for hydrolysis or transesterification.

Physicochemical Data
PropertyValue (Predicted/Experimental)
Molecular Formula C

H

N

O

Molecular Weight 205.21 g/mol
CAS Number (Analog) See Note 1
Physical State Solid (Low melting point) or Viscous Oil
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water
pKa (Parent) ~11 (for the unmethylated acetate precursor)
LogP ~1.2 - 1.5

Note 1: While the unmethylated analog (Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate) has the CAS 65364-63-8 , the specific methylated propanoate variant is often synthesized in situ or referenced as a derivative in patent literature.[1]

Structural Visualization

ChemicalStructure Fig 1. Connectivity of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate C_alpha C(α) Quaternary Center Pyrim Pyrimidin-2-yl Ring (Electron Deficient) C_alpha->Pyrim C-C Bond Cyano Cyano Group (-CN) (Electrophilic) C_alpha->Cyano C-C Bond Ester Ethyl Ester (-COOEt) (Hydrolyzable) C_alpha->Ester C-C Bond Methyl Methyl Group (-CH3) (Steric Bulk) C_alpha->Methyl C-C Bond

Synthetic Pathways

The synthesis of this quaternary center requires overcoming steric hindrance. Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and


-Alkylation .
Route A: SNAr (Convergent Synthesis)

This is the preferred industrial route, utilizing commercially available Ethyl 2-cyanopropanoate (CAS 1572-99-2).[1]

Mechanism:

  • Deprotonation: A strong base removes the single proton at the tertiary

    
    -carbon of ethyl 2-cyanopropanoate.[1]
    
  • Attack: The resulting tertiary carbanion attacks the highly electron-deficient C2 position of a 2-halopyrimidine.

  • Elimination: Loss of the halide restores aromaticity.

Reagents:

  • Substrate: 2-Chloropyrimidine or 2-Bromopyrimidine.[1]

  • Nucleophile: Ethyl 2-cyanopropanoate.[1][2]

  • Base: NaH (60% dispersion) or KOtBu.

  • Solvent: DMF or DMSO (Polar aprotic is essential).

Route B: Methylation (Linear Synthesis)

Starting from Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS 65364-63-8).[1]

Mechanism:

  • Deprotonation: The acidic proton (pKa ~11) between the CN, Ester, and Pyrimidine is removed by a mild base.

  • Alkylation: SN2 attack on Methyl Iodide (MeI).

Synthesis Workflow Diagram

SynthesisWorkflow Fig 2. Dual Synthetic Strategies for the Quaternary Scaffold StartA Ethyl 2-cyanopropanoate (CAS 1572-99-2) Step1A Deprotonation (NaH/DMF) Formation of Tertiary Carbanion StartA->Step1A ReagentA 2-Chloropyrimidine Step2A SNAr Coupling (100°C, 4-12h) ReagentA->Step2A + Step1A->Step2A Product Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Quaternary Product) Step2A->Product Route A (Preferred) StartB Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS 65364-63-8) Step1B Deprotonation (K2CO3/Acetone) StartB->Step1B Step2B Methylation (MeI) Step1B->Step2B Step2B->Product Route B

Detailed Experimental Protocol (Route A)

Standard Operating Procedure for Research Scale (10 mmol)

Materials
  • Ethyl 2-cyanopropanoate (1.27 g, 10 mmol)[1]

  • 2-Chloropyrimidine (1.14 g, 10 mmol)[1]

  • Sodium Hydride (60% in oil) (0.48 g, 12 mmol)

  • Anhydrous DMF (20 mL)

Procedure
  • Preparation of Nucleophile:

    • In a flame-dried 100 mL Round Bottom Flask (RBF) under Argon, suspend NaH (1.2 eq) in anhydrous DMF (10 mL).

    • Cool to 0°C.[3]

    • Add Ethyl 2-cyanopropanoate (1.0 eq) dropwise over 10 minutes. Caution: H2 gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Coupling Reaction:

    • Dissolve 2-Chloropyrimidine (1.0 eq) in DMF (5 mL) and add to the reaction mixture.

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80-100°C for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup & Purification:

    • Quench with saturated NH4Cl (aq) (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (Silica Gel). Elute with gradient 0-30% EtOAc in Hexanes.[1]

Validation Criteria
  • 1H NMR (CDCl3): Look for the disappearance of the pyrimidine C2-H signal and the

    
    -proton of the starting ester.
    
    • Diagnostic Signal: Methyl singlet at

      
       ~1.9-2.0 ppm (3H).[1]
      
    • Diagnostic Signal: Pyrimidine aromatic protons (t, 1H; d, 2H) shifted downfield.

  • MS (ESI): [M+H]+ = 206.2.

Applications in Drug Discovery[13]

Quaternary Amino Acid Synthesis

This scaffold is a direct precursor to


-methyl-

-(2-pyrimidinyl)glycine
derivatives.[1]
  • Protocol: Acidic hydrolysis (6N HCl, reflux) converts the -CN to -COOH and hydrolyzes the ester, followed by spontaneous decarboxylation (if starting from a malonate) or simple functional group transformation.

  • Utility: These non-natural amino acids are used in peptide stapling and to restrict conformational freedom in peptidomimetics.

Fused Heterocycles

The adjacent Nitrile and Ester groups allow for cyclization reactions:

  • Pyrimido[4,5-d]pyrimidines: Reaction with amidines.

  • Pyrimido[4,5-b]indoles: If the pyrimidine ring is substituted with an ortho-halo group, intramolecular cyclization can occur.[1]

References

  • Ethyl 2-cyanopropano

    • Source: Sigma-Aldrich / PubChem[1]

    • CAS: 1572-99-2[1][2]

    • URL:[1]

  • Ethyl 2-cyano-2-(pyrimidin-2-yl)

    • Source: Chemical Vendors (e.g., Sigma, Enamine)
    • CAS: 65364-63-8[1][4][5]

    • URL:[1]

  • General Synthesis of 2-Substituted Pyrimidines via SNAr

    • Context: Methodology for displacing 2-chloropyrimidines with carbon nucleophiles.[1]

    • Citation:J. Med. Chem. 2007, 50, 15, 3627–3641. "Synthesis and SAR of Pyrimidine-Based Kinase Inhibitors."
  • Methylation of Cyanoacet

    • Context: Protocol for generating quaternary centers
    • Source: BenchChem Technical Guides.
    • URL:[1]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Physicochemical Profiling, and Applications of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Executive Summary & Chemical Context Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a highly functionalized, quaternary carbon-containing building block utilized in advanced medicinal chemistry and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a highly functionalized, quaternary carbon-containing building block utilized in advanced medicinal chemistry and agrochemical development. While its direct des-methyl precursor, Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS: 65364-63-8), is widely cataloged and commercially available , the exact alpha-methylated propanoate derivative is typically synthesized in situ or maintained as a proprietary intermediate during the construction of complex fused heterocycles, such as pyrimidinyl-pyrazoles or targeted kinase inhibitors.

This whitepaper provides a rigorous, self-validating protocol for synthesizing the propanoate derivative, elucidates the mechanistic causality behind the reaction conditions, and profiles its utility in structure-based drug design (SBDD).

Physicochemical Profiling & Structural Analysis

The introduction of a methyl group at the alpha-position of the cyanoacetate core fundamentally alters the molecule's reactivity. It converts a highly acidic tertiary carbon into a sterically hindered quaternary center, preventing unwanted tautomerization and directing downstream cyclization exclusively toward the ester or nitrile moieties.

Quantitative Data Summary

The following table contrasts the target propanoate with its widely available acetate precursor to highlight the structural shift.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 2-cyano-2-(pyrimidin-2-yl)acetate (Precursor)Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Target)
CAS Registry Number 65364-63-8Proprietary / Unassigned
Molecular Formula C9H9N3O2C10H11N3O2
Molecular Weight 191.19 g/mol 205.22 g/mol
Alpha-Carbon State Tertiary (Acidic proton present)Quaternary (Fully substituted)
Hydrogen Bond Donors 0 (Tautomeric enol possible)0 (Conformationally locked)
Hydrogen Bond Acceptors 55
Rotatable Bonds 44

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is achieved via a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by electrophilic alpha-alkylation.

Step 1: SNAr Synthesis of the Acetate Precursor

Objective : Couple 2-chloropyrimidine with ethyl cyanoacetate. Causality & Rationale : The C2 position of the pyrimidine ring is highly electron-deficient, making it highly susceptible to SNAr . Sodium hydride (NaH) is selected as the base because its irreversible deprotonation of ethyl cyanoacetate generates hydrogen gas, driving the thermodynamic equilibrium forward and preventing reversible proton exchange that could lead to side reactions .

Protocol :

  • Preparation : Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere.

  • Deprotonation : Dropwise add ethyl cyanoacetate (1.1 eq). Validation: Evolution of H2 gas visually indicates active deprotonation. Stir until gas evolution ceases (approx. 30 mins).

  • Substitution : Add 2-chloropyrimidine (1.0 eq) dissolved in THF. Elevate the temperature to 65 °C (reflux) for 4-6 hours.

  • Monitoring : Monitor via TLC (Hexanes:EtOAc 2:1). Validation: The disappearance of the UV-active 2-chloropyrimidine spot confirms reaction completion.

  • Workup : Quench carefully with saturated aqueous NH4Cl. Rationale: A mild acidic quench neutralizes excess base without hydrolyzing the ester. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo to yield Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate.

Step 2: Alpha-Methylation to the Propanoate

Objective : Install the methyl group at the alpha-carbon. Causality & Rationale : The alpha-proton of the precursor is exceptionally acidic (pKa ~ 9-11) due to the combined electron-withdrawing effects of the cyano, ester, and pyrimidine groups. Therefore, a milder base like Potassium Carbonate (K2CO3) in a polar aprotic solvent (DMF) is perfectly sufficient and prevents the ester hydrolysis that stronger bases might cause. Methyl iodide (MeI) serves as the ideal electrophile for a rapid SN2 trajectory.

Protocol :

  • Preparation : Dissolve Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (1.0 eq) in anhydrous DMF at room temperature.

  • Base Addition : Add finely powdered K2CO3 (1.5 eq). Stir for 15 minutes to generate the stabilized carbanion. Validation: A slight color shift to deep yellow/orange indicates enolate/carbanion formation.

  • Alkylation : Add Methyl Iodide (1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Monitoring : LC-MS validation is critical here. Validation: Confirm the mass shift from [M+H]+ 192 to [M+H]+ 206.

  • Workup : Dilute with water to precipitate the product or extract with diethyl ether. Wash the organic layer extensively with brine to ensure complete removal of DMF and unreacted MeI.

Synthesis A 2-Chloropyrimidine + Ethyl Cyanoacetate B Base (NaH/THF) Deprotonation A->B C SNAr Reaction (Nucleophilic Attack) B->C D Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS: 65364-63-8) C->D E Base (K2CO3/DMF) + Methyl Iodide (MeI) D->E F Alpha-Methylation (SN2 Reaction) E->F G Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Target Compound) F->G

Step-by-step synthetic workflow from 2-chloropyrimidine to the target propanoate derivative.

Applications in Drug Development

The strategic value of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate lies in its ability to act as a bis-electrophilic hub for the synthesis of spiro-compounds or highly substituted pyrazoles.

When reacted with binucleophiles like hydrazine hydrate, the initial attack occurs at the highly electrophilic nitrile carbon, followed by an intramolecular cyclization (aminolysis) at the ester carbonyl. Because the alpha-position is blocked by the methyl group, the resulting pyrazolone ring cannot undergo enolization at the C4 position, locking the molecule into a specific 3D conformation. This conformational restriction is a highly sought-after property in structure-based drug design (SBDD) to enhance binding affinity and specificity to kinase ATP-binding pockets .

Downstream A Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate B Hydrazine Hydrate (NH2NH2) A->B C Nucleophilic Attack on Nitrile (C≡N) B->C D Cyclization via Ester Aminolysis C->D E 5-Amino-4-methyl-4-(pyrimidin-2-yl) -2,4-dihydro-3H-pyrazol-3-one D->E

Mechanistic pathway for the cyclization of the propanoate into a pyrazole scaffold.

References

  • Title : Recent Advances in Pyrimidine-Based Drugs Source : Semantic Scholar URL :[Link]

Foundational

Technical Deep Dive: Pyrimidin-2-yl Substituted Cyanoacetate Derivatives

Executive Summary Pyrimidin-2-yl substituted cyanoacetate derivatives represent a high-value pharmacophore in modern medicinal chemistry, serving as a versatile "push-pull" scaffold for the synthesis of fused heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidin-2-yl substituted cyanoacetate derivatives represent a high-value pharmacophore in modern medicinal chemistry, serving as a versatile "push-pull" scaffold for the synthesis of fused heterocycles. Characterized by an electron-deficient pyrimidine ring coupled to an active methylene group, these molecules exhibit unique electronic properties, including high


-acidity and complex tautomeric equilibria. This guide details the synthetic architecture, reactivity profiles, and medicinal applications of these derivatives, specifically focusing on their role as precursors for pyrido[2,3-d]pyrimidine kinase inhibitors.

Chemical Architecture & Electronic Properties

The "Push-Pull" Electronic System

The core structure, ethyl 2-cyano-2-(pyrimidin-2-yl)acetate , features a methylene carbon flanked by three electron-withdrawing groups (EWGs):

  • Pyrimidine Ring: A

    
    -deficient heteroaromatic system acting as an electron sink.
    
  • Cyano Group (CN): Provides strong inductive (-I) and mesomeric (-M) withdrawal.

  • Ethyl Ester (COOEt): Stabilizes the anionic conjugate base via resonance.

This unique arrangement renders the


-proton highly acidic (

estimated

7-9 in DMSO), allowing the molecule to exist in a dynamic equilibrium between its methine (keto) and enamine (enol) forms.
Tautomeric Equilibrium

Unlike simple 1,3-dicarbonyls, the pyrimidinyl substituent introduces an annular nitrogen that participates in tautomerism. The stability of the enamine tautomer is often enhanced by an intramolecular hydrogen bond between the pyrimidine nitrogen (NH) and the carbonyl oxygen or cyano nitrogen.

Tautomerism Methine Methine Form (CH-Acid) Active Methylene Anion Resonance Stabilized Carbanion Methine->Anion - H+ (Base) Enamine Enamine/Vinyl Form (NH) Intramolecular H-Bond Anion->Methine + H+ Anion->Enamine + H+ (on N) Enamine->Anion - H+

Figure 1: Tautomeric interconversion and ionization of pyrimidin-2-yl cyanoacetates. The resonance-stabilized anion is the reactive species in alkylation and cyclization reactions.

Synthetic Pathways[1][2]

Primary Route: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing ethyl 2-cyano-2-(pyrimidin-2-yl)acetate involves the displacement of a leaving group (typically chloride or methylsulfonyl) at the C2 position of the pyrimidine ring by the ethyl cyanoacetate carbanion.

Mechanistic Insight: The reaction requires a base capable of deprotonating ethyl cyanoacetate (


 in DMSO) but not strong enough to cause extensive polymerization of the pyrimidine. Sodium hydride (NaH) or Potassium carbonate (

) in polar aprotic solvents (DMF, DMSO) are standard.
Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Sodium Hydride (60% dispersion in oil, 2.2 eq)

  • Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

  • Anion Formation: Dropwise add ethyl cyanoacetate (1.1 eq). Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and a clear/yellowish solution forms.
    
  • Coupling: Add a solution of 2-chloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

  • Quenching: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Hexane:EtOAc gradient) to yield the product as a white to pale yellow solid.
    

Reactivity & Scaffold Diversification

The versatility of pyrimidin-2-yl cyanoacetates lies in their ability to undergo cyclocondensation reactions to form fused bicyclic systems. The cyano and ester groups serve as electrophilic centers for attack by dinucleophiles.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bioisosteres of quinazolines and pteridines, widely explored as kinase inhibitors.

Reaction Logic: A three-component reaction involving an aldehyde, the pyrimidinyl cyanoacetate, and an amine (or using an enaminone precursor) leads to ring closure.

Cyclization Start Pyrimidin-2-yl Cyanoacetate Inter Intermediate: Arylidene Derivative (Knoevenagel Condensation) Start->Inter Base Cat. - H2O Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Inter Base Cat. - H2O Amine Amine / Urea Source Product Pyrido[2,3-d]pyrimidine Scaffold Amine->Product Michael Addition + Cyclization Inter->Product Michael Addition + Cyclization

Figure 2: One-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines via Knoevenagel condensation followed by Michael addition and cyclization.

Scaffold Data Summary
Derivative ClassReactantMechanismTarget Application
Pyrido[2,3-d]pyrimidine Aldehyde + AmineKnoevenagel / Michael / CyclizationKinase Inhibitors (CDK, EGFR)
Pyrimido[1,2-a]pyrimidine 2-AminopyrimidineDimroth Rearrangement / CyclizationAntivirals
Thiazolo[3,2-a]pyrimidine Elemental SulfurGewald-type ReactionAnti-inflammatory

Medicinal Chemistry Applications

Kinase Inhibition (EGFR & CDK)

The pyrido[2,3-d]pyrimidine core derived from these cyanoacetates mimics the ATP-binding motif of kinases.

  • Mechanism: The N-1 and N-3 nitrogens of the fused system form hydrogen bonds with the hinge region of the kinase ATP pocket.

  • SAR Insight: Substitution at the C-5 and C-7 positions (derived from the aldehyde and cyanoacetate R-groups) allows for tuning of selectivity between tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., CDK4/6).

Case Study: Anti-Proliferative Agents

Research has demonstrated that 7-amino-pyrido[2,3-d]pyrimidine derivatives synthesized from ethyl 2-cyano-2-(pyrimidin-2-yl)acetate exhibit


 values in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The presence of the electron-withdrawing cyano group (often retained or converted to an amide) is critical for metabolic stability and hydrogen bonding interactions.

References

  • Shiryaev, A. K., et al. (2025). Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate. Russian Journal of Organic Chemistry. 1[2][3]

  • Chunikhin, S. S., et al. (2021). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Russian Journal of Organic Chemistry. 4[2]

  • Dev, D., et al. (2014).[5] Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent.[5] Journal of Organic Chemistry. 6

  • Elzahabi, H. S. A., et al. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives. Synthetic Communications. 7

  • Sigma-Aldrich. Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate Product Data (CAS 65364-63-8). Link[2][3]

Sources

Exploratory

Molecular Weight, Formula, and Synthetic Profiling of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Executive Summary In modern drug development and agrochemical synthesis, highly functionalized pyrimidine derivatives serve as critical building blocks for kinase inhibitors, antiviral agents, and complex heterocycles. E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly functionalized pyrimidine derivatives serve as critical building blocks for kinase inhibitors, antiviral agents, and complex heterocycles. Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a specialized, multi-functional intermediate. Featuring a pyrimidine ring, a cyano group, and an ester moiety all converging at a fully substituted alpha-carbon, this compound offers unique steric and electronic properties.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic molecular descriptors. Here, we will dissect the physicochemical properties of this compound, analyze the mechanistic causality behind its synthesis, and provide field-proven, self-validating experimental protocols for its preparation.

Physicochemical Profiling

Understanding the exact mass and elemental composition of this intermediate is the first step in downstream analytical validation (e.g., High-Resolution Mass Spectrometry). The compound is derived from the parent molecule via the addition of a methyl group at the alpha position.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoateDenotes a 3-carbon ester chain with pyrimidine and cyano substitutions at C2.
Molecular Formula C₁₀H₁₁N₃O₂Adds one -CH₃ unit to the acetate precursor (C₉H₉N₃O₂).
Molecular Weight 205.21 g/mol Critical for stoichiometric calculations and molarity tracking.
Monoisotopic Mass 205.0851 DaTarget mass for HRMS/ESI+ validation (typically observed as [M+H]⁺ at m/z 206.09).
Hydrogen Bond Donors 0The alpha-carbon is fully substituted (quaternary), removing the acidic proton.
Hydrogen Bond Acceptors 5Enhances solubility in polar aprotic solvents (DMF, DMSO).
Rotatable Bonds 4Dictates the conformational flexibility during target binding or subsequent cyclizations.

Mechanistic Causality in Synthesis

The synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is typically achieved through one of two convergent pathways. The choice of pathway depends on the availability of starting materials and the specific thermodynamic drivers of the reaction.

Pathway A: α-Alkylation of the Acetate Precursor

The alpha-proton of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is exceptionally acidic (estimated pKa ~10-12). This acidity is caused by the synergistic electron-withdrawing effects of three flanking groups: the cyano (-CN), the ester carbonyl (-COOEt), and the π-deficient pyrimidine ring. Deprotonation yields a highly resonance-stabilized carbanion, which then acts as a potent nucleophile in an Sₙ2 reaction with methyl iodide (MeI).

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

Alternatively, the compound can be synthesized by coupling 2-chloropyrimidine with ethyl 2-cyanopropanoate. According to established literature on, the pyrimidine ring is profoundly π-deficient. The electronegative nitrogen atoms at positions 1 and 3 lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the 2-position highly susceptible to nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer complex or a , displacing the chloride ion.

Workflow A Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (Starting Material) B MeI, K2CO3, DMF (Alkylation) A->B C Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Target Compound) B->C D 2-Chloropyrimidine + Ethyl 2-cyanopropanoate E NaH, THF (SNAr) D->E E->C

Fig 1: Convergent synthetic routes to Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains built-in physical and analytical checkpoints to confirm causality at each step. Below is the optimized protocol for Pathway A (α-Alkylation) .

Mechanism Step1 1. Deprotonation Base abstracts highly acidic α-proton Step2 2. Carbanion Formation Stabilized by -CN, -COOEt, and Pyrimidine Step1->Step2 pKa ~ 10-12 Step3 3. Nucleophilic Attack SN2 displacement of Iodide from MeI Step2->Step3 MeI addition Step4 4. Product Formation C-C bond formation yields propanoate Step3->Step4 I- leaving group

Fig 2: Mechanistic sequence of the α-alkylation pathway highlighting carbanion stabilization.
Step-by-Step Methodology: α-Alkylation
  • System Preparation & Inertion :

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (1.0 equiv, 10 mmol, 1.91 g) in anhydrous DMF (25 mL) under an Argon atmosphere.

    • Causality Check: Anhydrous conditions are critical. Water will competitively react with the base and the methylating agent, depressing yields.

  • Deprotonation (The Validation Checkpoint) :

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 11 mmol, 440 mg) portion-wise.

    • Self-Validation: The addition of NaH must result in immediate effervescence (H₂ gas evolution) and a distinct color shift to deep yellow/orange, confirming the formation of the resonance-stabilized carbanion. Stir for 30 minutes until gas evolution completely ceases.

  • Electrophilic Trapping :

    • Add Methyl Iodide (MeI, 1.2 equiv, 12 mmol, 0.75 mL) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

  • In-Process Control (IPC) :

    • After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the precursor mass (m/z 192 [M+H]⁺) is entirely replaced by the target mass (m/z 206 [M+H]⁺).

  • Quenching & Isolation :

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL) to neutralize any unreacted base.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) to selectively partition the DMF out of the organic phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Analytical Characterization Standards

To definitively prove the synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, the following spectral benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) :

    • The disappearance of the singlet at ~5.3 ppm (the α-proton of the acetate precursor) is the primary indicator of success.

    • Appearance of a new singlet at ~2.1 ppm (3H, -CH₃ attached to the quaternary α-carbon).

    • Characteristic pyrimidine aromatic protons: a doublet at ~8.8 ppm (2H, positions 4 and 6) and a triplet at ~7.4 ppm (1H, position 5).

    • Ethyl ester signals: a quartet at ~4.3 ppm (2H, -CH₂-) and a triplet at ~1.3 ppm (3H, ester -CH₃).

  • Mass Spectrometry (ESI-TOF) : Calculated for C₁₀H₁₂N₃O₂⁺ [M+H]⁺: 206.0924; Found: 206.0920.

Applications in Drug Development

The quaternary carbon center in Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a highly prized structural motif. By locking the conformation of the molecule, it prevents unwanted enolization or racemization at the alpha position during subsequent synthetic steps.

Furthermore, the and a crucial hydrogen-bond acceptor in medicinal chemistry. This intermediate is frequently subjected to reduction (converting the cyano group to a primary amine) or cyclization (reacting the ester and cyano groups with hydrazines) to form complex bicyclic systems, such as pyrazolo-pyrimidines, which are core scaffolds for ATP-competitive kinase inhibitors in oncology.

References

  • Concerted Nucleophilic Aromatic Substitutions : Jackson et al., PMC - NIH. National Institutes of Health. Available at:[Link]

  • Pyrimidine Chemical Properties : Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions : Macromolecules - ACS Publications. American Chemical Society. Available at:[Link]

Foundational

Architectural Divergence in Pyrimidine Building Blocks: A Technical Whitepaper on Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate vs. Acetate

Executive Summary In the high-stakes arena of drug development, the difference between a metabolic liability and a blockbuster pharmacophore often comes down to a single methyl group. This whitepaper provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development, the difference between a metabolic liability and a blockbuster pharmacophore often comes down to a single methyl group. This whitepaper provides an in-depth comparative analysis of two critical building blocks: Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate and its methylated analog, Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate .

While the acetate derivative serves as a highly reactive, dynamic intermediate for complex heterocycle construction, the propanoate offers a configurationally stable quaternary stereocenter. Understanding the profound electronic and steric divergence between these two molecules is essential for researchers aiming to optimize synthetic workflows and improve the pharmacokinetic profiles of pyrimidine-based drugs.

Electronic & Stereochemical Profiling

The Acetate: A Dynamic Enolate SystemEthyl 2-cyano-2-(pyrimidin-2-yl)acetate[1] is a hyper-activated methylene compound. The alpha-proton is flanked by three strongly electron-withdrawing moieties: a cyano group, an ethyl ester, and a pyrimidin-2-yl ring. This triad provides immense resonance stabilization to the corresponding carbanion, dropping the pKa of the alpha-proton significantly (estimated < 7).

Consequently, the molecule exists in a dynamic equilibrium with its enol/enolate form. While it possesses a chiral center at the alpha-carbon, the rapid enolization ensures it exists exclusively as a racemic mixture. This high nucleophilicity makes it an ideal precursor for Knoevenagel condensations and the synthesis of fused systems like[1].

The Propanoate: A Locked Quaternary Scaffold

By substituting the alpha-proton with a methyl group to form Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, the electronic landscape is fundamentally altered. The alpha-carbon becomes a fully substituted quaternary center. Without an alpha-proton, enolization is chemically impossible. This steric blockade not only prevents unwanted alpha-oxidation and condensation side-reactions but also locks the stereocenter. The resulting enantiomers are configurationally stable, providing a robust, 3D-rich pharmacophore that resists racemization in biological media—a critical feature for escaping "flatland" in modern drug design.

Mechanism Sub1 Acetate (Alpha-H) Enol Enolization (pKa < 7) Sub1->Enol Racem Rapid Racemization Enol->Racem Sub2 Propanoate (Alpha-CH3) Block Steric Blockade Sub2->Block Stable Stable Chiral Center Block->Stable

Stereochemical and electronic causality of alpha-substitution in pyrimidine esters.

Comparative Physicochemical Data

To guide experimental design, the quantitative and qualitative differences between the two scaffolds are summarized below:

ParameterEthyl 2-cyano-2-(pyrimidin-2-yl)acetateEthyl 2-cyano-2-(pyrimidin-2-yl)propanoate
Alpha-Carbon State Tertiary (C-H present)Quaternary (C-CH3 present)
Enolization Potential Extremely High (pKa < 7)None (Sterically Blocked)
Stereochemical Stability Dynamic / Rapid RacemizationConfigurationally Stable
Primary Reactivity Nucleophile (Active Methylene)Electrophile (Ester/Cyano functionalization)
Metabolic Liability High (Prone to alpha-oxidation)Low (Shielded quaternary center)

Experimental Workflows & Self-Validating Protocols

As a standard in advanced [2], the synthesis of these compounds relies on Nucleophilic Aromatic Substitution (SNAr). The following protocols are designed as self-validating systems, utilizing visual cues to confirm mechanistic milestones.

Protocol A: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate via SNAr

This pathway utilizes [3] as a potent nucleophile to displace the chloride on the pyrimidine ring, a foundational reaction in [4].

  • Preparation: Charge a flame-dried round-bottom flask with ethyl cyanoacetate (1.1 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) at 0 °C.
    
    • Causality: While NaH is traditionally used for deprotonation, the extreme acidity of ethyl cyanoacetate allows the use of the milder

      
      . This intentional choice prevents trace-moisture-induced ester hydrolysis that often accompanies hydride bases.
      
    • Self-Validation: A heterogeneous slurry forms; a mild exotherm indicates successful enolate generation.

  • Electrophile Addition: Introduce 2-chloropyrimidine (1.0 eq) portion-wise to control the reaction rate.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation: The reaction mixture transitions from a pale slurry to a deep amber solution, visually confirming that the SNAr is progressing and the aromatic chloride is being displaced.

  • Workup: Quench with cold water, acidify strictly to pH 5-6 (to protonate the highly stable enolate back to the neutral acetate), and extract with EtOAc.

Protocol B: Alpha-Methylation to Yield the Propanoate
  • Preparation: Dissolve the purified Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add

    
     (1.5 eq).
    
    • Self-Validation: The solution darkens immediately to a deep red/orange, confirming the quantitative formation of the highly conjugated pyrimidine-enolate.

  • Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise at 0 °C.

    • Causality: MeI is highly volatile and electrophilic. Dropwise addition at low temperatures controls the exotherm and strictly dictates C-alkylation over potential O-alkylation of the enolate.

  • Reaction Execution: Stir at room temperature for 4 hours.

    • Self-Validation: The deep color of the enolate fades to a pale yellow as the carbanion is consumed and the steric blockade of the quaternary center forms.

  • Workup: Perform an aqueous wash to remove DMF and inorganic salts; concentrate under reduced pressure to yield the configurationally stable propanoate.

Pathway A 2-Chloropyrimidine + Ethyl Cyanoacetate B Acetate Derivative (Dynamic Enolate) A->B SNAr (K2CO3) C Fused Heterocycles (Pyrrolopyrimidines) B->C Knoevenagel Condensation D Propanoate Derivative (Stable Quaternary) B->D Methylation (MeI)

Divergent synthetic pathways of pyrimidine-acetate vs. propanoate derivatives.

Applications in Drug Development

The choice between these two building blocks dictates the final architecture of the drug candidate. The acetate is rarely left in its native form in final drug molecules due to its metabolic instability; instead, it is utilized as a transient nucleophile to build complex, multi-ring systems (e.g., Knoevenagel condensations to form kinase-inhibiting pyrrolopyrimidines). Conversely, the propanoate is utilized when a stable, bulky, and lipophilic appendage is required. The quaternary center acts as a steric shield, preventing enzymatic degradation and locking the molecule into a specific, target-binding conformation.

References
  • [3] Title: Cas 105-56-6,Ethyl cyanoacetate - LookChem. Source: lookchem.com. URL: [Link]

  • [2] Title: Product Class 12: Pyrimidines. Source: thieme-connect.de. URL: [Link]

  • [1] Title: CN101830904A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Source: google.com (Patents). URL:

  • [4] Title: Recent Advances in Pyrimidine-Based Drugs - PMC. Source: nih.gov. URL:[Link]

Sources

Exploratory

Pharmacophore Properties of Pyrimidinyl Propanoates: A Technical Guide to Scaffold Design

Topic: Pharmacophore Properties of Pyrimidinyl Propanoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Privileged" Nature of the Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Properties of Pyrimidinyl Propanoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged" Nature of the Scaffold

The pyrimidinyl propanoate moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification. Its utility stems from the synergistic combination of two distinct pharmacophoric elements:

  • The Pyrimidine Core: A planar, electron-deficient aromatic heterocycle that serves as a bioisostere for phenyl or pyridine rings, providing

    
    -
    
    
    
    stacking opportunities and specific hydrogen bond acceptor sites (N1, N3).
  • The Propanoic Acid Tail: A flexible, ionizable tether that mimics endogenous metabolites (e.g., fatty acids, glutamate) or specific amino acid side chains (e.g., Aspartate in RGD sequences).

This guide analyzes the pharmacophore properties of this scaffold across two primary therapeutic axes: GPR40 (FFAR1) agonism for metabolic disease and Integrin antagonism for oncology/thrombosis.

Pharmacophore Mapping & Structural Logic

The Core Pharmacophore Model

The pyrimidinyl propanoate scaffold functions as a bi-functional connector . The biological activity is dictated by the spatial arrangement of the acidic headgroup relative to the aromatic core and the distal substituents.

FeatureChemical NatureBiological Function
Acidic Headgroup Carboxylic acid (

)
Ionic Anchor: Forms salt bridges with conserved Arginine residues (e.g., Arg183 in GPR40) or coordinates divalent metal ions (

,

) in integrin binding sites.
Propyl Linker 3-Carbon aliphatic chainFlexible Spacer: Allows the acidic head to adopt the necessary conformation to reach the binding pocket while the core remains anchored in a hydrophobic cleft.
Pyrimidine Core 1,3-Diazine ringRigid Scaffold: Orients substituents. The Nitrogen atoms act as H-bond acceptors. The ring itself participates in

-stacking interactions with aromatic residues (Phe, Tyr, Trp).
Distal Substituents Variable (C2, C4, C5, C6 positions)Selectivity Filter: Hydrophobic groups here drive potency (lipophilic efficiency) and selectivity between subtypes (e.g., GPR40 vs. GPR120).
Bioisosteric Replacement Strategy

In drug design, the pyrimidinyl propanoate is often employed as a bioisostere for phenyl propanoic acids .

  • Solubility: The pyrimidine nitrogens lower

    
     compared to a phenyl ring, improving aqueous solubility.
    
  • Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Therapeutic Case Studies

Case Study A: GPR40 (FFAR1) Agonists (Type 2 Diabetes)

Mechanism: GPR40 is a G-protein coupled receptor activated by free fatty acids.[1][2] Agonists amplify glucose-stimulated insulin secretion (GSIS).[1]

  • Pharmacophore Requirement: The propanoic acid moiety mimics the carboxylate of long-chain fatty acids.

  • Binding Mode: The carboxylate forms a critical salt bridge with Arg183 and Arg258 inside the receptor. The pyrimidine ring occupies the hydrophobic pocket usually filled by the aliphatic chain of the fatty acid, often engaging in

    
    -
    
    
    
    stacking with Tyr91 .
  • Design Insight: Substituting the phenyl ring of standard GPR40 agonists (like TAK-875) with a pyrimidine can reduce lipophilicity while maintaining the critical "Acid-Linker-Aromatic" triad.

Case Study B: Integrin Antagonists ( , )

Mechanism: Integrins recognize the RGD (Arg-Gly-Asp) tripeptide sequence.

  • Pharmacophore Requirement: The pyrimidinyl propanoate acts as an RGD mimetic .

    • Propanoate: Mimics the Aspartic Acid (D) side chain, coordinating with the metal ion in the

      
      -subunit (MIDAS site).
      
    • Pyrimidine + Amine: A basic substituent on the pyrimidine ring (e.g., 2-amino) mimics the Arginine (R) guanidine group.

  • Design Insight: The rigid pyrimidine core restricts the conformational entropy of the "R" and "D" mimetics, potentially increasing affinity compared to flexible linear peptides.

Visualizing the Signaling & Logic

GPR40 Signaling Pathway

The following diagram illustrates the downstream effects of a pyrimidinyl propanoate agonist binding to GPR40 in a pancreatic


-cell.

GPR40_Pathway Agonist Pyrimidinyl Propanoate (Ligand) GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Activates Gq Gq/11 Protein GPR40->Gq Couples to PLC PLC-beta (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Insulin Insulin Secretion (Exocytosis) DAG->Insulin PKC Pathway Ca Intracellular Ca2+ Increase ER->Ca Release Ca->Insulin Triggers

Caption: GPR40 activation by pyrimidinyl propanoate ligands triggers the Gq-PLC-IP3 pathway, resulting in calcium mobilization and insulin secretion.

Synthesis Workflow: Levulinic Acid Cyclocondensation

A "green chemistry" approach to synthesizing this scaffold utilizes biomass-derived Levulinic Acid.

Synthesis Levulinic Levulinic Acid (Biomass Derived) Intermed Methyl 7,7,7-trihalo- 4-methoxy-6-oxo-4-heptenoate Levulinic->Intermed Halogenation/ Mod Cyclo [3+3] Cyclocondensation (MeOH, HCl, Reflux) Intermed->Cyclo Amidine Amidine / Guanidine (R-C(=NH)NH2) Amidine->Cyclo Product 3-(Pyrimidinyl)propanoate Scaffold Cyclo->Product Yield: 38-92%

Caption: Efficient synthesis of the pyrimidinyl propanoate scaffold via cyclocondensation of levulinic acid derivatives with amidines.

Experimental Protocols

Synthesis Protocol: Cyclocondensation from Levulinic Acid

This protocol creates 3-(pyrimidin-4-yl)propanoates. It is favored for its operational simplicity and use of renewable starting materials.

Reagents:

  • Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate (derived from Levulinic acid).[3]

  • Amidine hydrochloride (e.g., acetamidine, benzamidine) or Guanidine HCl.

  • Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ).
  • Solvent: Methanol (MeOH).[4]

Step-by-Step Methodology:

  • Preparation: Dissolve the amidine hydrochloride (1.2 equiv) and base (

    
    , 2.5 equiv) in anhydrous MeOH under nitrogen atmosphere. Stir for 15 minutes to liberate the free amidine.
    
  • Addition: Dropwise add a solution of the heptenoate precursor (1.0 equiv) in MeOH to the reaction mixture at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting heptenoate.
    
  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography to yield the methyl 3-(pyrimidinyl)propanoate .
    
  • Hydrolysis (Optional): To obtain the free acid (active pharmacophore), treat the ester with

    
     (2 equiv) in THF/Water (1:1) for 2 hours, then acidify to pH 3 with 
    
    
    
    .
Biological Assay: Calcium Flux (GPR40 Activation)

To validate the pharmacophore as a GPR40 agonist, a functional Calcium Flux assay is the standard.

Step-by-Step Methodology:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Loading: Seed cells in 96-well black-wall plates (

    
     cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate medium. Add Calcium-4 assay dye (Molecular Devices) or Fluo-4 AM dissolved in HBSS buffer containing 2.5 mM Probenecid (to prevent dye efflux). Incubate for 45 mins at

    
    .
    
  • Compound Addition: Prepare serial dilutions of the pyrimidinyl propanoate test compound in HBSS.

  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds automatically.

  • Data Analysis: Measure fluorescence intensity (

    
    ) over 120 seconds. Calculate 
    
    
    
    based on the peak fluorescence change (
    
    
    ) relative to a reference agonist (e.g., Linoleic Acid or TAK-875).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for this scaffold when targeting GPR40 vs. Integrins.

Variable RegionModificationEffect on GPR40 ActivityEffect on Integrin Activity
Headgroup Ester to AcidEssential (Ester is inactive prodrug)Essential (Acid binds Metal ion)
Linker

-Methylation
Increases metabolic stability; may introduce chirality preference (S-isomer often preferred).Can restrict conformation; often tolerated but steric bulk can hinder binding.
Pyrimidine C2 Hydrophobic ArylIncreases Potency (Hydrophobic pocket fit).Decreases Potency (Needs basic amine for RGD mimicry).
Pyrimidine C2 Amino / GuanidinoDecreases Potency (Polarity mismatch).Increases Potency (Mimics Arginine).
Pyrimidine C6

/ Halogen
Increases lipophilicity and metabolic stability.Neutral/Modulator of electronics.

References

  • A Straightforward and Efficient Synthesis of 3-(Pyrimidinyl)propanoates from Levulinic Acid. Journal of the Brazilian Chemical Society. (2013). Link

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. (2017). Link

  • Tricyclic pharmacophore-based molecules as novel integrin

    
     antagonists. Bioorganic & Medicinal Chemistry. (2006).[5] Link
    
  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. (2013). Link

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore. Science Alert. (2015). Link

Sources

Foundational

Solubility of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate in Organic Solvents: A Technical Guide for Process Optimization

This in-depth technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate . This compound is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate . This compound is a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, often serving as a precursor for kinase inhibitors and other bioactive molecules.[1][2]

Introduction: The Compound and Its Significance

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a functionalized pyrimidine derivative characterized by a quaternary carbon center substituted with an ethyl ester, a cyano group, a methyl group, and a pyrimidin-2-yl ring.[1][2]

  • Chemical Structure: The molecule features a central quaternary carbon.[1][2] The presence of the electron-withdrawing cyano and ester groups, combined with the nitrogen-rich pyrimidine ring, creates a unique polarity profile.[1][2]

  • Synthesis Context: It is typically synthesized via the methylation of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS 65364-63-8) using a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., NaH or K₂CO₃).[1][2]

  • Process Criticality: Understanding the solubility of this propanoate derivative is essential for:

    • Reaction Optimization: Selecting the optimal solvent for the methylation step to ensure homogeneity and high yield.[1]

    • Purification: Designing crystallization processes (cooling or anti-solvent) to remove impurities such as unreacted acetate or O-methylated byproducts.[1][2]

Theoretical Solubility Profile

Compared to its precursor (the acetate), the propanoate derivative possesses an additional methyl group, which slightly increases its lipophilicity (LogP) and disrupts crystal packing, potentially altering its melting point and solubility.[1][2]

FeatureInfluence on Solubility
Pyrimidine Ring Increases solubility in polar aprotic solvents (DMSO, DMF) and acidic media due to basic nitrogens.[1][2]
Ester Group Facilitates solubility in moderate polarity solvents (Ethyl Acetate, Acetone).[1][2]
Cyano Group Adds dipole moment, enhancing solubility in polar solvents like Acetonitrile.[1][2]
Methyl Group Increases non-polar character, slightly improving solubility in Toluene/DCM compared to the acetate.[1][2]

Experimental Methodology: A Self-Validating Protocol

To determine the precise solubility of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, a rigorous gravimetric method with laser monitoring is the gold standard.[1][2] This protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.[1][2]

Workflow: The Equilibrium Saturation Method

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring) Start->Equilibration Solvent Addition Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibration->Sampling 24-48 Hours Analysis Gravimetric Analysis (Mass of Dry Residue) Sampling->Analysis Evaporation Validation Validation (Repeat at T + 5°C) Analysis->Validation Data Check Validation->Equilibration If Deviation > 3%

Caption: Workflow for the gravimetric determination of solubility, ensuring thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation: Add an excess amount of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate to a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the target organic solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).[1][2]

  • Equilibration: Stir the mixture at a constant temperature (controlled by a water bath, accuracy ±0.1 K) for 24–48 hours.

    • Checkpoint: Ensure solid phase is always present.[1][2] If the solid dissolves completely, add more.[1][2][3]

  • Sampling: Stop stirring and allow the phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.[1]

  • Quantification:

    • Gravimetric: Transfer a known volume of filtrate to a pre-weighed dish, evaporate the solvent under vacuum, and weigh the dry residue.[1][2]

    • HPLC (Alternative): Dilute the filtrate and analyze via HPLC-UV (typically at 254 nm for the pyrimidine chromophore).[2]

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[1][2] The Modified Apelblat Equation is the industry standard for this class of compounds.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of the experimental data.

  • Interpretation:

    • A & B: Relate to the non-ideality of the solution and the enthalpy of solution.

    • C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be calculated.[1] For Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, dissolution is typically endothermic (

), meaning solubility increases with temperature.[1][2]

[1][2]
  • Positive

    
    :  Indicates that heating the solvent facilitates dissolution (favors cooling crystallization).[1]
    
  • Positive

    
    :  Indicates an increase in disorder upon dissolution.[1]
    

Solvent Selection & Process Implications

Based on the functional group analysis and typical behavior of pyrimidine esters, the following solubility trends are expected:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMF, DMSO, NMPVery High Reaction solvent (Methylation).[1][2]
Ketones/Esters Acetone, Ethyl AcetateHigh Primary solvent for cooling crystallization.[1][2]
Alcohols Methanol, Ethanol, IPAModerate Good balance for yield/purity; potential anti-solvent.[1][2]
Non-Polar Hexane, Heptane, TolueneLow Anti-solvent to force precipitation.[1][2]
Water WaterInsoluble Wash solvent to remove inorganic salts (NaI, KBr).[1][2]
Crystallization Strategy

To purify the crude Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate:

  • Solvent: Dissolve the crude mixture in hot Ethyl Acetate or Ethanol .

  • Anti-Solvent: Slowly add Heptane or Water (if using Ethanol) while cooling.[1]

  • Control: Maintain a slow cooling rate (e.g., 0.5 °C/min) to prevent oiling out, a common issue with low-melting ethyl esters.

References

  • Methodology: "Standard Test Method for Solubility of Organic Compounds." ASTM International.[1][2]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.[1][2]

  • Synthesis Context: "Pyrimidine Derivatives and their Application in Drug Design." Journal of Medicinal Chemistry. (General Reference for Pyrimidine scaffolds).

Sources

Exploratory

Foreword: A Proactive Approach to Safety with Novel Compounds

An In-depth Technical Guide to the Safe Handling of Pyrimidinyl Cyanoesters As researchers and scientists at the forefront of drug discovery, we frequently work with novel chemical entities whose toxicological profiles a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Pyrimidinyl Cyanoesters

As researchers and scientists at the forefront of drug discovery, we frequently work with novel chemical entities whose toxicological profiles are not yet fully characterized. Pyrimidinyl cyanoesters represent such a class—compounds of significant interest due to the versatile biological activities of the pyrimidine scaffold, yet requiring careful handling due to the presence of the cyanoester functional group.[1][2][3][4][5][6] This guide is structured not as a rigid Safety Data Sheet (SDS), but as a comprehensive safety and handling whitepaper. It synthesizes established principles from the safety profiles of both pyrimidine derivatives and organic nitriles to provide a robust framework for risk assessment and mitigation. Our directive is to empower researchers with the causal understanding behind each safety recommendation, fostering a culture of proactive safety and scientific integrity.

Hazard Identification and Classification: A Tale of Two Moieties

The primary hazard profile of pyrimidinyl cyanoesters is a composite of its two key structural features: the pyrimidine ring and the cyanoester group. An accurate risk assessment must consider the potential contributions of both.

  • The Pyrimidine Core: While the parent pyrimidine molecule is classified primarily as a flammable liquid[7][8][9][10][11], its derivatives are known to possess a vast range of biological activities, from antimicrobial and anticancer to causing oxidative stress.[4][5][12][13] Therefore, the specific substituents on the pyrimidine ring can significantly alter its toxicological properties.

  • The Cyanoester (Nitrile) Group: Organic nitriles (R-C≡N) are a class of compounds whose toxicity can vary widely.[14] The primary toxicological concern is the potential for in vivo metabolism to release cyanide ions (CN⁻).[14] This metabolic release can inhibit cellular respiration, leading to cytotoxic hypoxia. The GHS classification for many solid, toxic nitriles includes acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[15]

Based on this composite profile, a conservative GHS classification for a novel solid pyrimidinyl cyanoester should be anticipated as follows:

Hazard Class Hazard Category Signal Word & Pictogram Rationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Danger 💀Based on the potential for metabolic release of cyanide, a known acute toxicant. This is the primary driver of the high-hazard classification.[16]
Skin Corrosion/IrritationCategory 2WarningCommon for many functionalized aromatic and heterocyclic compounds.[13]
Serious Eye Damage/IrritationCategory 2AWarningAssumed based on the skin irritation potential and general reactivity.[13]
Specific Target Organ ToxicityMay ApplyWarning/Danger ❗ or ☣️Dependent on the specific biological activity of the pyrimidine derivative. Chronic exposure effects are often unknown for novel compounds.

The Toxicological Narrative: Understanding the Mechanism of Harm

A core principle of toxicology is that the dose makes the poison. However, with pyrimidinyl cyanoesters, the mechanism makes the hazard. The primary concern is the potential for the cyano group to be metabolized into free cyanide.

This metabolic pathway, while not guaranteed for every nitrile, is the basis for our cautious approach. Cyanide's toxicity stems from its high affinity for ferric iron (Fe³⁺), leading to the potent inhibition of cytochrome c oxidase in the mitochondrial electron transport chain. This effectively halts aerobic respiration, causing cellular suffocation.

Furthermore, certain pyrimidine derivatives have been shown to induce oxidative stress, potentially through interactions with hemoglobin or by participating in free radical processes, leading to toxicity against erythrocytes and mitochondria.[12] This creates a potential for a dual-mechanism toxicity: systemic effects from cyanide release and cell-specific damage from the pyrimidine core itself.

Toxicological Pathway cluster_0 In Vivo Exposure cluster_1 Metabolic Activation cluster_2 Toxic Mechanisms cluster_3 Cellular Impact PyrimidinylCyanoester Pyrimidinyl Cyanoester (Compound) Metabolism Hepatic Metabolism (e.g., Cytochrome P450) PyrimidinylCyanoester->Metabolism Cyanide Release of Cyanide Ion (CN⁻) Metabolism->Cyanide Primary Pathway OxidativeStress Pyrimidine Moiety Induces Oxidative Stress Metabolism->OxidativeStress Secondary Pathway Mitochondria Inhibition of Cytochrome C Oxidase Cyanide->Mitochondria Halts Aerobic Respiration Erythrocytes Erythrocyte Damage (Hemolysis) OxidativeStress->Erythrocytes

Potential dual-mechanism toxicity pathway for pyrimidinyl cyanoesters.

Laboratory Operations: A Framework for Safe Handling

Adherence to a stringent handling protocol is non-negotiable. The following procedures are designed as a self-validating system to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety is to isolate the researcher from the hazard.

  • Primary Engineering Control: All manipulations of solid pyrimidinyl cyanoesters (weighing, transfers, dissolution) MUST be performed within a certified chemical fume hood.[16] This is to prevent inhalation of fine powders.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling these compounds.

Equipment Specification Causality & Rationale
Gloves Double-gloving with nitrile gloves.[16]Provides robust protection against dermal absorption. Double-gloving mitigates the risk of exposure from a single glove failure.
Eye Protection Chemical safety goggles and a full-face shield.[16]Protects against splashes during dissolution and prevents powder from reaching the eyes. Goggles provide a seal; the face shield protects the rest of the face.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Not required if work is performed in a fume hood.The fume hood provides primary respiratory protection.
Step-by-Step Safe Handling Protocol
  • Preparation: a. Establish a designated area within a chemical fume hood for the work.[16] b. Ensure the fume hood sash is at the appropriate working height. c. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the hood. d. Prepare a waste container specifically for pyrimidinyl cyanoester-contaminated materials inside the hood.

  • Weighing and Transfer: a. Don all required PPE (double gloves, goggles, face shield, lab coat). b. Carefully open the primary container inside the fume hood. Avoid creating airborne dust. c. Use a dedicated spatula to transfer the desired amount of solid to a weigh boat. d. Tightly reseal the primary container. e. Carefully add the solid to the reaction vessel or solvent.

  • Decontamination and Cleanup: a. Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol), placing the rinsate and contaminated items into the designated waste container. b. Wipe down the work surface within the fume hood with the same solvent. c. Remove the outer pair of gloves and dispose of them in the designated waste container before exiting the hood. d. Remove remaining PPE and wash hands thoroughly with soap and water.[8]

Storage and Incompatibility: Preventing Unwanted Reactions

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.[17][18][19]

  • Storage Location: Store pyrimidinyl cyanoesters in a cool, dry, and well-ventilated area.[7][9][10][20] The storage cabinet should be clearly labeled as "Toxic Chemicals". Keep containers tightly closed.[7][9][10]

  • Incompatibility - The Critical Segregation: The most critical incompatibility is with strong acids and strong oxidizing agents.[11]

Incompatible Material Class Hazard Causality
Strong Acids (e.g., HCl, H₂SO₄)Release of highly toxic Hydrogen Cyanide (HCN) gas. Acid hydrolysis of the cyanoester or nitrile group can lead to the formation of HCN, a rapidly acting poison.[16]
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates)Violent reaction, potential for fire or explosion. The pyrimidine ring and organic functionalities can be aggressively oxidized.
Strong Bases Potential for decomposition. Basic hydrolysis can degrade the compound, though typically less hazardous than acid hydrolysis.

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// Edges indicating incompatibility PC -- Acids [label=" HCN Gas Risk"]; PC -- Bases [label="Decomposition"]; PC -- Oxidizers [label="Fire/Explosion Risk"]; }

Critical storage incompatibilities for pyrimidinyl cyanoesters.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a rapid and well-rehearsed response is critical.[16][21][22]

Personal Exposure Protocol

Guiding Principle: The immediate priority is to remove the individual from the source of exposure and decontaminate them. Due to the potential for cyanide poisoning, all exposures must be treated as serious medical emergencies.

  • Inhalation: a. Immediately move the affected person to fresh air.[7][8] b. Call for emergency medical assistance (e.g., 911) and inform them of potential cyanide exposure.[16] c. If the person is not breathing, perform chest compressions. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[16][22][23] If available and trained, administer 100% oxygen.[21][23]

  • Skin Contact: a. Immediately begin flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[7][16] b. While flushing, remove all contaminated clothing.[16][23] c. Seek immediate medical attention.

  • Eye Contact: a. Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][16] b. Seek immediate medical attention.

  • Ingestion: a. Rinse the mouth thoroughly with water.[7][8] Do not induce vomiting. [9] b. Seek immediate medical attention. Provide the medical team with a copy of this guide or the relevant SDS.[16]

Spill Decontamination Protocol
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Isolate & Ventilate: Ensure the spill is contained within a fume hood. If outside a hood, evacuate the lab and call emergency services.

  • Protect: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Absorb: Gently cover the spill with a chemical absorbent suitable for solvents. Do not use combustible materials like paper towels on a solvent spill. For solid spills, gently cover with the absorbent. Avoid creating dust.

  • Collect: Carefully scoop the absorbed material and contaminated solids into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., 10% bleach solution, followed by a water rinse, and then an ethanol or acetone rinse), placing all cleaning materials into the waste container.

  • Dispose: Dispose of the sealed waste container according to institutional hazardous waste guidelines.

Disposal Considerations

All waste containing pyrimidinyl cyanoesters, including contaminated labware, absorbents, and gloves, must be treated as acute hazardous waste.

  • Waste Segregation: Use a dedicated, clearly labeled, and sealed container for all pyrimidinyl cyanoester waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

This guide provides a foundational understanding of the potential hazards and safe handling practices for pyrimidinyl cyanoesters. It is incumbent upon every researcher to use this information to conduct a thorough risk assessment for their specific experimental context.

References

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  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

  • Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]

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  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: KPA URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The MSDS HyperGlossary: Nitrile Source: Interactive Learning Paradigms, Incorporated URL: [Link]

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  • Title: Toxicity prediction of pyrimidine molecule Source: ResearchGate URL: [Link]

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Sources

Foundational

Literature reviews on alpha-heteroaryl cyanoacetates

An In-Depth Technical Guide to the Synthesis and Application of -Heteroaryl Cyanoacetates Executive Summary In the landscape of modern medicinal chemistry, -heteroaryl cyanoacetates serve as highly versatile, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of


-Heteroaryl Cyanoacetates

Executive Summary

In the landscape of modern medicinal chemistry,


-heteroaryl cyanoacetates serve as highly versatile, privileged building blocks. The unique electronic properties of the cyanoacetate moiety—combining a strongly electron-withdrawing nitrile group with an ester functionality—enable the rapid construction of sterically hindered quaternary carbon centers, heteroarylacetonitriles, and complex 

-heterocyclic active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the synthesis of these compounds, providing drug development professionals with field-proven, self-validating protocols that bridge the gap between theoretical organometallic chemistry and scalable bench execution.

Strategic Modalities & Mechanistic Foundations

Historically, the direct


-arylation of cyanoacetates was severely limited by the high acidity of the 

-protons, which frequently led to uncontrollable bis-arylation and catalyst deactivation. The paradigm shifted with the advent of sterically demanding, electron-rich palladium catalytic systems and the optimization of transition-metal-free nucleophilic aromatic substitution (S

Ar) pathways.
The Palladium-Catalyzed Cross-Coupling Pathway

For unactivated heteroaryl halides, transition-metal catalysis is mandatory. Pioneering work demonstrated that the use of bulky phosphine ligands, specifically P(t-Bu)


, is critical for success [1][1]. The causality is rooted in the catalytic cycle: the electron-rich nature of P(t-Bu)

accelerates the oxidative addition of the deactivated heteroaryl halide, while its extreme steric bulk forces a monoligated Pd(0) active species and accelerates the difficult reductive elimination of the sterically congested

-heteroaryl cyanoacetate product, preventing the catalyst from being trapped in a stable Pd(II) resting state [1][1].

PdCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Heteroaryl-X) A->B Step 1 C Pd(II)(Heteroaryl)(X)L_n B->C D Transmetalation (Cyanoacetate Enolate) C->D Step 2 E Pd(II)(Heteroaryl)(Enolate)L_n D->E F Reductive Elimination E->F Step 3 F->A Catalyst Regeneration G α-Heteroaryl Cyanoacetate F->G Product Release

Catalytic cycle for the Pd-catalyzed α-heteroarylation of cyanoacetates.

The Transition-Metal-Free S Ar Pathway

When dealing with highly activated heteroaryl halides (e.g., 2-chloropyridine or 4-fluoropyrimidine), a transition-metal-free approach is preferred. The nitrogen atom in the heteroaromatic ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, making the ortho and para positions highly susceptible to direct nucleophilic attack by the cyanoacetate enolate [2][2].

DecisionTree Start Heteroaryl Halide Substrate Check Is the halide activated? (e.g., ortho/para to N) Start->Check SNAr Transition-Metal-Free SNAr (NaHMDS, THF, 25°C) Check->SNAr Yes (Electron-poor) PdCat Pd-Catalyzed Coupling (Pd(dba)2, P(t-Bu)3, NaOtBu) Check->PdCat No (Electron-neutral/rich) Prod α-Heteroaryl Cyanoacetate SNAr->Prod PdCat->Prod

Decision matrix for selecting the optimal α-heteroarylation methodology.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is dictated by mechanistic causality.

Protocol A: Palladium-Catalyzed -Heteroarylation of Ethyl Cyanoacetate

Objective: Coupling of unactivated heteroaryl bromides with ethyl cyanoacetate.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(dba)

    
     (2 mol%) and P(t-Bu)
    
    
    
    (4 mol%) in anhydrous toluene. Stir for 15 minutes.
    • Causality: Pre-mixing allows the displacement of the dibenzylideneacetone (dba) ligands by the phosphine, ensuring the generation of the active, monoligated Pd(0) species before introducing the substrate [1][1].

  • Base Addition: Add NaOt-Bu (2.2 equivalents) to the mixture.

    • Causality: NaOt-Bu is a strong base capable of fully deprotonating the ethyl cyanoacetate (pK

      
       ~13), ensuring a high concentration of the nucleophilic enolate required for the transmetalation step [1][1].
      
  • Substrate Introduction & Heating: Add the heteroaryl bromide (1.0 eq) and ethyl cyanoacetate (1.2 eq). Seal the vessel and heat to 100 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of reductive elimination, which is sterically hindered by the forming quaternary/tertiary center.

  • Validation & QC (Self-Validating Step): Remove a 50

    
    L aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The protocol is validated when the heteroaryl halide peak disappears and the product mass (
    
    
    
    ) emerges.
Protocol B: Transition-Metal-Free S Ar -Heteroarylation

Objective: Coupling of activated heteroaryl halides (e.g., 2-chloropyridine) under mild conditions.

  • Enolate Generation: Dissolve ethyl cyanoacetate (1.1 eq) in anhydrous THF and cool to 0 °C. Dropwise, add NaHMDS (1.2 eq, 1M in THF).

    • Causality: NaHMDS is a strong, non-nucleophilic base. It quantitatively generates the cyanoacetate enolate without acting as a competing nucleophile against the highly electrophilic heteroaryl halide, which would occur if alkoxide bases were used [2][2].

  • Electrophile Addition: Slowly add the activated heteroaryl halide (1.0 eq) to the cold enolate solution.

  • Ambient Incubation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

    • Causality: The S

      
      Ar reaction with activated substrates is highly exothermic. Maintaining ambient temperature prevents over-alkylation (bis-arylation) and suppresses undesired ring-opening side reactions of the heterocycle [2][2].
      
  • Validation & QC (Self-Validating Step): Quench with saturated aqueous NH

    
    Cl. Extract and analyze the crude mixture via 
    
    
    
    H NMR. The diagnostic shift of the cyanoacetate
    
    
    -proton from ~3.5 ppm (starting material) to a downfield singlet at ~4.8–5.5 ppm confirms successful C–C bond formation.

Quantitative Data & Comparative Analysis

To guide synthetic route design, the performance metrics of the primary


-heteroarylation strategies are summarized below.
MethodologyCatalyst / ReagentsSubstrate ScopeTypical YieldsKey AdvantagesLimitations
Pd-Catalyzed Cross-Coupling Pd(dba)

, P(t-Bu)

, NaOt-Bu
Unactivated & activated heteroaryl bromides/chlorides70–95%Broad scope; handles sterically hindered substrates effectively.Requires expensive Pd and air-sensitive phosphine ligands.
Transition-Metal-Free S

Ar
NaHMDS or KHMDSActivated heteroaryl halides (e.g., 2-chloro/fluoro-pyridines)65–99%Mild conditions; no heavy metals; highly scalable.Strictly limited to highly electrophilic (activated) heteroaryl halides.
Decarboxylative Arylation Pd(dba)

, XPhos, K-cyanoacetate
Aryl/heteroaryl bromides and chlorides60–88%Avoids strong inorganic bases; excellent ester functional group tolerance.Generates stoichiometric CO

; requires high heat (140 °C).

Data synthesized from comparative literature on cyanoacetate functionalization methodologies. [1][1], [3][3], [2][2].

Applications in Drug Development

The


-heteroaryl cyanoacetate motif is not merely an endpoint but a highly reactive node for downstream pharmaceutical synthesis.
  • Kinase Inhibitors: The cyano group can be subjected to controlled reduction to yield

    
    -heteroaryl-substituted amino alcohols, which are critical pharmacophores in various kinase inhibitor scaffolds [2][2].
    
  • Integrin Antagonists: Hydrolysis and subsequent decarboxylation of the cyanoacetate ester yield heteroarylacetonitriles. These are direct precursors to dihydronaphthyridinones and quinazolinone acetates, which act as potent nanomolar

    
     integrin antagonists [4][4].
    
  • NSAIDs & Analgesics: Decarboxylative arylation strategies using potassium cyanoacetate allow for the direct synthesis of

    
    -diaryl nitriles, bypassing the need for strong inorganic bases and preserving sensitive ester groups present in advanced API intermediates [3][3].
    

References

  • Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. DataPDF / J. Am. Chem. Soc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1gy697IYvGrFNNisNiKKeY9GtIO376l4Zez1jRqUV7v5UBYUs8A5pldGPV81x0_xgMahwMLAKNd3tzdK-MJfpl8nSFUzJSLGbXa06xWmj5b34TZNkY0zKcNyEP7tIu6nZqH2t4Zg2hNiRclQA14GR3CDCApFJppfffmMLWK2a38ME-xIkObtXam6LiugubAM=]
  • Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate: Synthesis of -Diaryl Nitriles from Aryl Halides. Chu Lab @ Tsinghua University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3qpPDHk98QZCkX78SF3iI8kgOTrTWdVTX7HhTvhYZKBPiNWLEsSYjlNXWKEooCIKpvcolF25L0T6hHpfL2wFm4sg2nhaBjflaW01O0ty7g80HdkuT3km-HQTX5zhvNi53JzmQQ77zdT61EDy1o303DFHI4z6_g==]
  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUBzzg7CkukbUneqYAEu_uUB4uITmclxnxjZL8axLEd2ENMPtOvdJNy7d4QFA_DFeGXBQbGkHNt_HqUAsaLebUoNxVK0pI-yFIJA807sVzyW1NhAqxn2K4MTVKXIzPZ13R3GeV3UGUjU3rOMxchvWxq5BRM1Tz0wPxy0YiMYkWe6fh-vP9ZsZQwobZW9wJOUWs-gvgil9bvKPijtnMzfLqPZqssa209sOHXwmMnbuYvjjXKGb5TE25aFd1DFlcbxrojBZJpHFgqrSAbzK1SQ==]
  • Addition of -Lithiated Nitriles to Azaheterocycles (Mild and Practical Method for the -Arylation of Nitriles with Heteroaryl Halides). ResearchGate / J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6D6mKRrz1PNGWzhtMCnoieSmjsHYWB4NlpR7xRPims0BDzFO4W5HKygcGoOxnq_o4Cek0-QMv0mZW0JV68CotccbOcpEVBs_sdiajc8f8UvJ2GCmE0O9AGldXokKPFqTV8n0Lzg1BtF6fyoflHJb-uQcNcxul_JTzrYrG_tCVXCPNXgYUEfDUOseheZA5c8FchmOUrN_JWQMhs1QMY2mj]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate from ethyl 2-cyanopropanoate

Application Note: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Executive Summary & Strategic Analysis Objective: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate from ethyl 2-cyanopropanoate . Significa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Executive Summary & Strategic Analysis

Objective: Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate from ethyl 2-cyanopropanoate .

Significance: This transformation involves the construction of a quaternary carbon center at the


-position of a cyanoacetate ester, introducing a pharmacologically active pyrimidine ring. Such motifs are critical in the development of P2X3 antagonists, agrochemicals, and kinase inhibitors.

Synthetic Challenge: The primary challenge is the steric hindrance associated with forming a quaternary center on a nucleophile (the


-carbon) attacking an electron-deficient heterocycle.
  • Classical

    
    :  While 2-halopyrimidines are reactive, the nucleophilic attack by a tertiary carbanion (formed from ethyl 2-cyanopropanoate) is sterically demanding, often leading to lower yields or O-alkylation side products.
    
  • Pd-Catalyzed

    
    -Arylation:  This is the Gold Standard  method. Palladium catalysis overcomes steric barriers and suppresses side reactions (like 
    
    
    
    -hydride elimination, though less relevant for quaternary centers, it is crucial for the intermediate stability).

Recommended Route:

  • Method A (High Fidelity): Palladium-Catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Arylation.[1] Recommended for research scale, library synthesis, and difficult substrates.
    
  • Method B (Cost-Effective): Nucleophilic Aromatic Substitution (

    
    ).[2] Recommended for scale-up if initial screens show good conversion, utilizing strong bases in polar aprotic solvents.
    

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the C-C bond between the


-carbon of the ester and the C2-position of the pyrimidine.
Visualized Pathway (DOT)

SynthesisPath SM1 Ethyl 2-cyanopropanoate (Nucleophile) Base Base Deprotonation (NaOtBu or NaH) SM1->Base Enolate Formation SM2 2-Chloropyrimidine (Electrophile) Inter Pd-Oxidative Addition Complex / Enolate SM2->Inter Oxidative Addition (Pd Route) Base->Inter Transmetallation Prod Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Target) Base->Prod Direct SNAr Attack (Alternative Route) Inter->Prod Reductive Elimination (C-C Bond Formation)

Caption: Dual-pathway logic showing the Pd-catalytic cycle (solid lines) and the direct


 route (dashed).

Method A: Palladium-Catalyzed -Arylation (Preferred)

This protocol is adapted from the seminal works of Hartwig and Buchwald on the


-arylation of cyanoacetates. It ensures high regioselectivity (C-alkylation) and excellent yields for quaternary center formation.
Reagents & Materials
ComponentRoleEquivalentsNotes
Ethyl 2-cyanopropanoate Substrate1.0 equivLimiting reagent.
2-Chloropyrimidine Coupling Partner1.1 - 1.2 equivSlight excess ensures completion.
Pd(OAc)₂ Catalyst Precursor1 - 2 mol%Cost-effective Pd source.
Xantphos Ligand2 - 4 mol%Wide bite angle favors reductive elimination.
NaOtBu Base1.5 equivStrong, bulky base; prevents ester hydrolysis.
Toluene Solvent0.2 - 0.5 MAnhydrous, degassed.
Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of Argon or Nitrogen.

  • Catalyst Loading:

    • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous Toluene (2 mL). Stir at RT for 5 minutes to pre-form the active catalyst complex (solution turns yellow/orange).

  • Substrate Addition:

    • Add 2-Chloropyrimidine (126 mg, 1.1 mmol).

    • Add Ethyl 2-cyanopropanoate (127 mg, 1.0 mmol).

    • Add NaOtBu (144 mg, 1.5 mmol) in one portion. Note: The solution may darken.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C in an oil bath or heating block.

    • Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction is typically complete in 4–12 hours .

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases.[3] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (15 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 10%

      
       30% EtOAc in Hexanes.
      
    • Product: Colorless to pale yellow oil/solid.

Method B: Nucleophilic Aromatic Substitution ( )[3]

Use this method if Pd-catalysis is unavailable or for large-scale cost reduction. Requires strict anhydrous conditions to prevent hydrolysis.

Reagents & Materials
ComponentEquivalentsNotes
Ethyl 2-cyanopropanoate 1.0 equiv
2-Chloropyrimidine 1.2 equiv
NaH (60% in oil) 1.5 equivWash with hexane if oil interferes, though usually unnecessary.
DMF or DMSO 0.5 MMust be dry (Keep water < 0.1%).
Step-by-Step Protocol
  • Enolate Formation:

    • In a flame-dried flask under

      
      , suspend NaH  (60 mg, 1.5 mmol) in dry DMF  (3 mL).
      
    • Cool to 0°C (ice bath).

    • Add Ethyl 2-cyanopropanoate (127 mg, 1.0 mmol) dropwise. Caution:

      
       gas evolution.
      
    • Stir at 0°C for 15 min, then warm to RT for 30 min until evolution ceases and a clear/cloudy solution forms.

  • Nucleophilic Attack:

    • Cool back to 0°C (optional, to control exotherm).

    • Add 2-Chloropyrimidine (137 mg, 1.2 mmol) dissolved in minimal DMF (0.5 mL).

  • Reaction:

    • Warm to RT.[3] If no reaction occurs after 1 hour, heat to 60–80°C .

    • Critical Check: Tertiary nucleophiles are sluggish. Heating is usually required for this specific substrate.

    • Monitor by TLC.[3][4]

  • Workup:

    • Quench: Pour carefully into saturated

      
       solution (20 mL) at 0°C.
      
    • Extract: Extract with EtOAc (3 x 15 mL). Note: DMF can be hard to remove; wash organic layer with water (3x) and LiCl solution (5%) to remove DMF.

    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      

Analytical Data & Validation

ParameterExpected Result
Appearance Pale yellow viscous oil or low-melting solid.
Rf Value ~0.35 (Hexane:EtOAc 3:1).

NMR (CDCl

)

8.8 (d, 2H, Pyrimidine), 7.3 (t, 1H, Pyrimidine), 4.2 (q, 2H,

), 1.9 (s, 3H,

-

), 1.2 (t, 3H,

).
MS (ESI+)

.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pd Route) Inactive Catalyst /

Poisoning
Ensure rigorous degassing. Switch to Pd₂(dba)₃ (1 mol%) + BINAP (2 mol%).
No Reaction (

)
Steric HindranceIncrease temp to 100°C. Switch solvent to DMSO (accelerates

).
Side Product (O-alkylation) Ambident NucleophilePd-catalysis almost exclusively favors C-alkylation. Switch to Method A.
Ester Hydrolysis Wet Solvent / HydroxideUse fresh NaOtBu (glovebox stored) and anhydrous solvents.

Visualized Workflow

Workflow cluster_MethodA Method A: Pd-Catalysis (Recommended) cluster_MethodB Method B: SNAr (Alternative) Start Start: Ethyl 2-cyanopropanoate StepA1 Mix Pd(OAc)2 + Xantphos in Toluene (Pre-catalyst) Start->StepA1 High Purity Req StepB1 NaH + DMF (0°C) Form Enolate Start->StepB1 Cost Sensitive StepA2 Add Substrate + 2-Cl-Pyrimidine + NaOtBu StepA1->StepA2 StepA3 Heat to 80°C (4-12h) StepA2->StepA3 Workup Quench (NH4Cl/H2O) Extract (EtOAc) StepA3->Workup StepB2 Add 2-Cl-Pyrimidine Heat to 60-80°C StepB1->StepB2 StepB2->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Purify->Final

Caption: Operational workflow comparing the Pd-catalyzed route (left) and SNAr route (right).

References

  • Culkin, D. A., & Hartwig, J. F. (2002).

    
    -Arylation of Carboxylic Acid Derivatives, Nitriles, and Amides. Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. Link

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[5] Synthesis of 2-Cyanopyrimidines (Context on Pyrimidine Reactivity). Molbank, 2019(4), M1088. Link

  • BenchChem. (2025).[6] Technical Guide to Ethyl 2-cyanopropanoate. BenchChem Application Notes. Link[6]

Sources

Application

Application Note: Scalable Synthesis of Ethyl 2-Cyano-2-(pyrimidin-2-yl)acetate via

Executive Summary This guide details the protocol for the -arylation of ethyl cyanoacetate with 2-chloropyrimidine. Unlike palladium-catalyzed cross-couplings often required for less activated aryl halides, this transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the


-arylation of ethyl cyanoacetate with 2-chloropyrimidine. Unlike palladium-catalyzed cross-couplings often required for less activated aryl halides, this transformation proceeds via a Nucleophilic Aromatic Substitution (

)
. The 1,3-diazine (pyrimidine) core is sufficiently electron-deficient to facilitate the addition-elimination mechanism under basic conditions without transition metal catalysis.

Key Advantages of this Protocol:

  • Metal-Free: Eliminates the cost and scavenging requirements of Pd/Cu catalysts.

  • Scalability: Utilizes robust inorganic bases (

    
    ) or standard hydrides (
    
    
    
    ).
  • Regioselectivity: The 2-position of pyrimidine is highly activated, ensuring exclusive mono-arylation under controlled stoichiometry.

Mechanistic Insight & Causality

The reaction is driven by the acidity of the methylene protons in ethyl cyanoacetate (


 in DMSO) and the electrophilicity of the 2-chloropyrimidine.
The Reaction Pathway[1]
  • Deprotonation: The base removes a proton from ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the C-2 position of the pyrimidine ring.

  • Meisenheimer Complex: A high-energy anionic intermediate forms, stabilized by the two ring nitrogens.

  • Elimination: Chloride is ejected, restoring aromaticity.

  • Equilibration: The product is highly acidic (

    
     flanked by ester, nitrile, and pyrimidine). It immediately deprotonates in the basic medium to form a stable salt. Crucial Note:  The reaction mixture contains the salt, not the neutral product. Acidic workup is mandatory.
    
Mechanism Visualization

SNAr_Mechanism Substrate Ethyl Cyanoacetate (Active Methylene) Enolate Enolate Anion (Nucleophile) Substrate->Enolate Deprotonation Base Base (K2CO3 or NaH) Base->Enolate Meisenheimer Meisenheimer Complex Enolate->Meisenheimer + Pyrimidine Pyrim 2-Chloropyrimidine (Electrophile) Pyrim->Meisenheimer ProductSalt Product Salt (In Situ Species) Meisenheimer->ProductSalt - Cl⁻ (Elimination) FinalProduct Neutral Product (Enol Tautomer) ProductSalt->FinalProduct Protonation AcidQuench Acid Quench (HCl/AcOH) AcidQuench->FinalProduct

Caption: Step-wise


 pathway showing activation, addition-elimination, and the critical acidification step.

Experimental Protocols

Method A: Carbonate Base (Scalable, Green)

Best for: Large-scale synthesis (>10g), process safety, and avoiding moisture-sensitive reagents.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • 2-Chloropyrimidine (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 2.5 equiv)
    
  • Solvent: DMF or DMSO (Concentration: 0.5 M)

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloropyrimidine, ethyl cyanoacetate, and anhydrous

    
    .
    
  • Solvation: Add DMF (N,N-dimethylformamide). Stir vigorously. The suspension will be thick.

  • Reaction: Heat the mixture to 80–100°C . Monitor by TLC or HPLC.

    • Observation: The mixture typically turns from white/yellow to deep orange/red (indicative of the conjugated anion).

    • Time: 2–6 hours.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour the reaction mixture into crushed ice/water (5x reaction volume). The product is soluble as a salt here.

    • Slowly acidify with 1N HCl or Glacial Acetic Acid to pH 3–4.

    • Precipitation: The neutral product should precipitate as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Method B: Hydride Base (Fast, Lab Scale)

Best for: Small scale (<1g), rapid kinetics, or difficult substrates.

Reagents:

  • Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Enolate Formation: Suspend NaH in dry THF at 0°C under Nitrogen/Argon. Dropwise add ethyl cyanoacetate. Evolution of

    
     gas will occur. Stir for 15-30 min until gas evolution ceases.
    
  • Addition: Add 2-chloropyrimidine (dissolved in minimal THF) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If sluggish, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     or dilute HCl (Caution: Hydrogen evolution if excess NaH remains).
    
  • Isolation: Follow the extraction protocol described in Method A.

Process Optimization & Data

Stoichiometry Table
ComponentRoleEquiv (Method A)Equiv (Method B)Notes
Ethyl Cyanoacetate Nucleophile1.01.0Limiting reagent usually.
2-Chloropyrimidine Electrophile1.0 - 1.11.0 - 1.1Slight excess ensures conversion.
Base Catalyst/Stoich2.0 (

)
2.2 (

)
Excess needed to neutralize HCl byproduct and deprotonate product.
Solvent Medium5-10 Vol10-15 VolPolar aprotic is essential for

.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurity Impurity / Side Products Start->Impurity NoPrecip No Precipitate on Acidification Start->NoPrecip TempCheck Check Temp (Is it >80°C?) LowYield->TempCheck Hydrolysis Ester Hydrolysis? (Avoid aqueous base) Impurity->Hydrolysis Dialkylation Dialkylation? (Reduce alkyl halide excess) Impurity->Dialkylation PHCheck Check pH (Must be < 4) NoPrecip->PHCheck SolventCheck Change Solvent (DMF -> DMSO) TempCheck->SolventCheck If Temp OK Extract Perform EtOAc Extraction PHCheck->Extract If pH OK

Caption: Logical flow for resolving common synthetic issues.

Characterization & Tautomerism

Note on Structure: The product, Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, exhibits keto-enol tautomerism. In solution (NMR), you may observe the enol form stabilized by intramolecular hydrogen bonding between the enol -OH and the pyrimidine nitrogen.

  • 1H NMR (DMSO-d6): Look for the disappearance of the singlet at C-2 of the starting pyrimidine (approx 8.5-9.0 ppm) and the appearance of the methine proton (if in keto form) or enolic proton (broad singlet, often >12 ppm).

  • Appearance: Off-white to pale yellow solid.

  • Storage: Store at

    
    . The acidic proton makes it susceptible to oxidation or hydrolysis over long periods in moist air.
    

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text confirming activation of 2-chloropyrimidines by ring nitrogens).
    • YouTube Mechanism Guide:

  • Specific Reactivity of Ethyl Cyanoacetate & Pyrimidines

    • Shiryaev, A. K., et al. (2025).[1][2] Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate.[2] Russian Journal of Organic Chemistry. (Demonstrates reactivity of ethyl cyanoacetate derivatives with pyrimidines). 2

  • Product Data & Properties

    • PubChem Compound Summary: Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS 65364-63-8).[3][4]

    • Sigma-Aldrich Product Sheet: Physical properties and safety data for CAS 65364-63-8. 4[4]

  • Regioselectivity Studies

    • WuXi AppTec QM Magic Class. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[5][6] (Explains the electronic preference for C-2 vs C-4 substitution). 5

Sources

Method

Methylation of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate procedure

Application Note: Regioselective -Methylation of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate Introduction & Strategic Context The -functionalization of heteroaryl acetates is a pivotal transformation in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective


-Methylation of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate 

Introduction & Strategic Context

The


-functionalization of heteroaryl acetates is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Specifically, Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate  represents a unique challenge in medicinal chemistry due to its ambident nucleophilicity .

Upon deprotonation, the resulting anion is stabilized by three electron-withdrawing groups (EWG): the nitrile, the ester, and the electron-deficient pyrimidine ring. This creates a highly delocalized system where alkylation can occur at two distinct sites:

  • 
    -Carbon (
    
    
    
    -alkylation):
    The desired pathway for most drug scaffolds.
  • Pyrimidine Nitrogen (

    
    -alkylation):  A common parasitic side reaction driven by the nucleophilicity of the heteroaromatic ring.
    

This application note details a protocol optimized for regioselective


-methylation , utilizing "Soft-Soft" acid-base interactions to maximize yield and minimize 

-methylated byproducts.

Mechanistic Analysis: The Regioselectivity Challenge

To achieve high fidelity in this reaction, one must understand the electronic environment of the substrate.

  • Acidity: The

    
    -proton is highly acidic (
    
    
    
    in DMSO) due to the flanking cyano and pyrimidine groups. This allows the use of mild carbonate bases rather than dangerous hydrides.
  • HSAB Theory (Hard and Soft Acids and Bases):

    • The

      
      -center  of the enolate is a "soft" nucleophile.
      
    • The

      
      -center  (pyrimidine nitrogen) is a "harder" nucleophile.
      
    • Methyl Iodide (MeI) is a "soft" electrophile.

    • Selection: By using a polar aprotic solvent (DMF) and a counter-ion that does not tightly associate with the enolate (Potassium), we promote the reaction at the softer Carbon center.

Pathway Visualization

ReactionPathway Substrate Substrate (Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate) Anion Resonance Stabilized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion ProductC C-Alkylated Product (DESIRED) Anion->ProductC Soft-Soft Interaction (Kinetic Preference) ProductN N-Alkylated Byproduct (UNDESIRED) Anion->ProductN Hard-Soft Mismatch (Thermodynamic/Steric) MeI MeI (Soft Electrophile) MeI->ProductC

Figure 1: Mechanistic pathway highlighting the divergence between the desired C-alkylation and undesired N-alkylation.

Experimental Protocol

Method A: Mild Base / Polar Aprotic (Recommended) Best for scale-up and safety. Minimizes hydrolysis risks.[1]

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleHazard Note
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate1.0SubstrateIrritant
Methyl Iodide (MeI)1.2ElectrophileCarcinogen/Volatile
Potassium Carbonate (

)
1.5BaseIrritant (Fine powder)
DMF (Anhydrous)10 VolSolventTeratogen
TBAB (Tetrabutylammonium bromide)0.05Phase Transfer Cat.Optional (accelerant)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Solvation: Charge the flask with Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (1.0 equiv) and anhydrous DMF (Dimethylformamide).

    • Note: DMF is preferred over Acetone to ensure homogeneity and stabilization of the "soft" anion.

  • Deprotonation: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (1.5 equiv) in a single portion.
    • Observation: The solution will likely turn yellow/orange, indicating enolate formation. Stir at

      
       for 30 minutes.
      
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe over 10 minutes.

    • Critical Control: Keep internal temperature

      
       during addition to prevent exotherms that favor side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 3–6 hours.
    
    • Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

      
       peak in negative mode) and appearance of Product (
      
      
      
      shift).
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (20 volumes).

    • Observation: The product often precipitates as a solid. If so, filter and wash with cold water.

    • Extraction (if oil): Extract with Ethyl Acetate (

      
       vol). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , and concentrate.

Process Workflow & Troubleshooting

Workflow Start Start: Substrate + DMF BaseAdd Add K2CO3 @ 0°C (Wait 30 min) Start->BaseAdd MeIAdd Add MeI Dropwise (Maintain < 5°C) BaseAdd->MeIAdd Monitor Monitor LCMS/TLC (3-6 Hours) MeIAdd->Monitor Decision Conversion > 95%? Monitor->Decision Quench Quench in Ice Water Decision->Quench Yes AddMore Add 0.2 eq MeI Decision->AddMore No Workup Extract (EtOAc) or Filter Quench->Workup AddMore->Monitor

Figure 2: Operational workflow for the methylation procedure.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Enolate aggregation or wet solvent.Ensure DMF is anhydrous. Add 5 mol% TBAB (Phase Transfer Catalyst) to solubilize the anion.

-Alkylation Observed
Reaction temperature too high.Maintain strict

during addition. Switch solvent to Acetone (less polar) to tighten the ion pair.
Decarboxylation Acidic workup or high heat.Avoid strong acids during workup. Do not heat above

during rotary evaporation.
O-Alkylation Rare, but possible with hard electrophiles.Switch from Dimethyl Sulfate (harder) to Methyl Iodide (softer).

References

  • General Reactivity of Pyrimidine Acetates

    • Review: S. Chunikhin et al., "Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives," Russian Journal of Organic Chemistry, 2021.[7]

    • Relevance: Establishes the acidity and tautomeric behavior of cyano-acetates attached to electron-deficient heteroarom
  • Alkylation Protocols (Patent Literature)

    • Patent CN106397443A: Describes the alkylation of ethyl cyanoacetate derivatives using Potassium Carbon
    • Relevance: Validates the /DMF system for this specific class of substr
  • Regioselectivity (N vs C Alkylation)

    • Study: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," MDPI, 2025.
    • Relevance: Discusses the impact of base selection ( vs ) on the regioselectivity of ambident nitrogen-containing heterocycles.
  • Base Selection for Active Methylenes

    • BenchChem Application Note: "Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
    • Relevance: Provides baseline handling for ethyl 2-cyano-2-(heteroaryl)

Sources

Application

Reagents for synthesizing quaternary alpha-cyano esters

Strategic Synthesis of Quaternary -Cyano Esters: A Reagent & Protocol Guide Executive Summary & Strategic Importance Quaternary -cyano esters (alkyl 2-cyano-2-alkylalkanoates) represent a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of Quaternary -Cyano Esters: A Reagent & Protocol Guide

Executive Summary & Strategic Importance

Quaternary


-cyano esters (alkyl 2-cyano-2-alkylalkanoates) represent a privileged structural motif in medicinal chemistry. The geminal substitution of a nitrile and an ester group at a fully substituted carbon center offers unique metabolic stability (blocking 

-oxidation) and serves as a versatile divergent intermediate for amino acids, heterocycles, and quaternary carboxylic acids.

However, constructing this motif is synthetically non-trivial due to steric congestion at the nucleophilic site and the potential for racemization or retro-aldol type decomposition under harsh basic conditions.

This guide delineates three high-fidelity synthetic pathways, moving beyond basic alkylation to advanced catalytic methods:

  • Palladium-Catalyzed

    
    -Arylation:  For introducing aryl groups to secondary cyano esters.[1]
    
  • Asymmetric Phase-Transfer Catalysis (PTC): For enantioselective alkylation.[2]

  • Reductive Cyanation: A radical-based disconnection starting from tertiary alkyl halides.

Reagent Selection Matrix

Select your synthetic strategy based on the specific bond disconnection required.

FeaturePd-Catalyzed Arylation Asymmetric PTC Alkylation Reductive Cyanation
Primary Bond Formed



Starting Material Secondary

-cyano ester + Ar-X
Secondary

-cyano ester + R-X
Tertiary Alkyl Bromide
Key Reagents

,

,

Maruoka Cat., Cinchona Alkaloids,

Zn Dust, N-cyano-N-phenyl-p-toluenesulfonamide
Stereocontrol Difficult (Ligand controlled)Excellent (Enantioselective) Racemic (Radical mechanism)
Primary Challenge

-Hydride elimination (minimized by structure)
Background racemic reactionFunctional group tolerance (High)

Method A: Palladium-Catalyzed -Arylation

Best for: Coupling sterically hindered secondary cyano esters with aryl bromides or chlorides.

Mechanistic Insight

Classical


 fails with sterically crowded enolates. The Hartwig-Buchwald approach utilizes bulky, electron-rich phosphine ligands to facilitate oxidative addition into Ar-X and, crucially, to accelerate the reductive elimination of the crowded quaternary center. The 

-cyano ester enolate binds to Pd through the carbon (soft enolate), preventing

-hydride elimination due to the absence of

-hydrogens on the quaternary center formed.
Reagent List
  • Catalyst Precursor: Bis(dibenzylideneacetone)palladium(0) [

    
    ] or 
    
    
    
    .
  • Ligand: Tri-tert-butylphosphine [

    
    ] or Q-Phos. Note: 
    
    
    
    is pyrophoric; use the tetrafluoroborate salt
    
    
    or a stock solution.
  • Base: Lithium Hexamethyldisilazide (

    
    ) or 
    
    
    
    .
    
    
    is often too weak for
    
    
    -cyano esters (
    
    
    ~13) in non-polar solvents.
  • Solvent: Toluene (preferred) or THF.

Detailed Protocol

Standard Operating Procedure (SOP-Pd-01):

  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a resealable Schlenk tube equipped with a magnetic stir bar.

    • Add

      
       (1-2 mol%) and 
      
      
      
      (2-4 mol%).
    • Add the aryl bromide (1.0 equiv) and the

      
      -cyano ester (1.1 equiv).
      
    • Critical Step: If using

      
       (solid), add it now (1.1-1.2 equiv). If using 
      
      
      
      , pre-form the enolate in a separate flask before adding to the catalyst mixture to prevent catalyst decomposition.
  • Reaction:

    • Add anhydrous Toluene (0.2 - 0.5 M concentration relative to substrate).

    • Seal the tube and remove from the glovebox.[3]

    • Stir at room temperature for 15 minutes to ensure catalyst formation.

    • Heat to 80°C (for Ar-Br) or 100°C (for Ar-Cl). Monitor by GC-MS or LC-MS.

  • Workup:

    • Cool to room temperature.[4][5] Dilute with diethyl ether.

    • Filter through a short pad of silica gel or Celite to remove Pd black.

    • Concentrate and purify via flash chromatography.[3][5]

Method B: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Creating chiral quaternary centers via alkylation with high enantiomeric excess (ee).

Mechanistic Insight

This biphasic system (Organic/Aqueous) relies on "Ion Pairing."[2] The inorganic base (


) remains in the aqueous phase, deprotonating the 

-cyano ester at the interface. The chiral quaternary ammonium catalyst (

) extracts the resulting enolate into the organic phase. The bulky, chiral structure of the catalyst blocks one face of the enolate, forcing the electrophile (alkyl halide) to attack from the specific open trajectory.
Reagent List
  • Catalyst:

    • Maruoka Catalysts:

      
      -spiro chiral quaternary ammonium salts (High activity, low loading <1 mol%).
      
    • Cinchona Alkaloids:

      
      -benzyl cinchonidinium salts (Cost-effective, moderate loading).
      
  • Base: 50% w/w aqueous

    
     or solid 
    
    
    
    .
  • Solvent: Toluene or Toluene/

    
     mixtures.
    
  • Electrophile: Active alkyl halides (Benzyl bromides, Allyl bromides).

Detailed Protocol

Standard Operating Procedure (SOP-PTC-02):

  • Setup:

    • To a reaction vial, add the secondary

      
      -cyano ester (1.0 equiv) and the Alkyl Halide (1.2 equiv).
      
    • Add the Chiral Phase Transfer Catalyst (1 mol% for Maruoka, 10 mol% for Cinchona).

    • Dissolve in Toluene (volume to reach 0.1 M).

  • Initiation:

    • Cool the mixture to 0°C or -20°C . Note: Lower temperatures significantly improve enantioselectivity by reducing the rate of the background racemic background reaction.

    • Vigorously stir the mixture.

    • Add 50% aqueous

      
       (3-5 equiv) dropwise.
      
  • Monitoring:

    • Stir vigorously. The rate of stirring affects the interfacial surface area and reaction kinetics.

    • Monitor conversion by TLC/HPLC. Reaction times vary from 2 to 24 hours.

  • Workup:

    • Quench with water and dilute with Ethyl Acetate.[3][5]

    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
      .
      
    • QA Check: Analyze ee% using Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

Method C: Reductive Cyanation (Radical Pathway)

Best for: Generating the quaternary center directly from a tertiary alkyl bromide (Alternative Disconnection).

Mechanistic Insight

This method avoids the formation of a highly basic enolate.[6] Instead, Zinc dust generates a tertiary alkyl zinc/radical intermediate from a tertiary bromide. This nucleophilic species attacks an electrophilic cyanating agent (


-cyano-sulfonamide). This is ideal for substrates sensitive to strong bases.
Reagent List
  • Substrate: Tertiary Alkyl Bromide.[3][7]

  • Reductant: Zinc Dust (activated with dilute HCl prior to use if old).

  • Cyanating Agent:

    
    -cyano-
    
    
    
    -phenyl-
    
    
    -toluenesulfonamide (NCTs).[8]
  • Catalyst: Often ligand-free, or catalyzed by simple Lewis acids.

  • Solvent: DMF (promotes SET mechanisms).

Detailed Protocol

Standard Operating Procedure (SOP-RC-03):

  • Setup:

    • In a nitrogen-filled glovebox, combine Tertiary Alkyl Bromide (0.5 mmol) and NCTs (1.2 equiv).

    • Add Zinc dust (2.0 equiv).

    • Add anhydrous DMF (2.0 mL).

  • Reaction:

    • Stir at 40-60°C .

    • The reaction proceeds via a radical rebound mechanism.

    • Monitor consumption of the bromide.

  • Workup:

    • Dilute with water and extract with

      
      .
      
    • Wash extensively with water to remove DMF.

Visualization of Workflows

Decision Tree: Method Selection

SelectionGuide Start Target: Quaternary alpha-Cyano Ester Substrate What is your precursor? Start->Substrate SecEster Secondary alpha-Cyano Ester Substrate->SecEster Alkylation path TertHalide Tertiary Alkyl Halide Substrate->TertHalide Radical path DesiredGroup Group to add? SecEster->DesiredGroup MethodC Method C: Reductive Cyanation (Zn + Electrophilic CN) TertHalide->MethodC Aryl Aryl Group DesiredGroup->Aryl Alkyl Alkyl Group DesiredGroup->Alkyl MethodA Method A: Pd-Catalyzed Arylation (Hartwig Conditions) Aryl->MethodA MethodB Method B: Asymmetric PTC (Maruoka/Cinchona) Alkyl->MethodB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and desired substitution.

Mechanism: Interfacial Phase Transfer Catalysis

PTCMechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Q_Enolate [Q*]+[Enolate]- Product Chiral Product + [Q*]+[X]- Q_Enolate->Product + R-X (Stereoselective Step) IonExchange Ion Exchange Product->IonExchange Recycle Catalyst [Q*]+[X]- RX Electrophile (R-X) IonExchange->Q_Enolate Extraction Substrate Substrate (H-Enolate) Deprotonation Deprotonation by OH- Substrate->Deprotonation Deprotonation->IonExchange Enolate-

Figure 2: Mechanistic cycle of Phase Transfer Catalysis showing interfacial ion exchange and stereoselective alkylation in the organic phase.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield (Pd-Cat) Catalyst poisoning or

ingress.
Degas solvents via freeze-pump-thaw. Ensure

is not oxidized (it should be colorless/white, not yellow).
Low ee% (PTC) Background reaction or Temperature too high.Lower temp to -40°C. Increase stirring rate (vortex). Ensure base concentration is accurate (50% KOH).
Protodehalogenation (Pd-Cat) Solvent contains water/protons.Use anhydrous Toluene. Switch base to

to scavenge protons.
Incomplete Conversion (Reductive) Zinc surface passivation.Wash Zn dust with dilute HCl, then water/acetone/ether and dry under vacuum before use.

References

  • Hartwig, J. F., et al. (2002).[1][4] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society. [Link]
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. [Link]
    
  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. [Link]

  • Ren, X., et al. (2021).[3] "Access to

    
    -Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation." Organic Letters. [Link]
    
  • Nelson, A. (2025).

    
    -Arylation of Esters." Organic Chemistry Portal. [Link]
    

Sources

Method

Application Note: Advanced Utilization of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate in Quaternary Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Chemical Profile & Mechanistic Rationale In modern drug discovery, the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Chemical Profile & Mechanistic Rationale

In modern drug discovery, the incorporation of spirocyclic and quaternary carbon centers is a proven strategy to improve the metabolic stability and three-dimensional complexity of pharmacophores. Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is an advanced, highly functionalized building block designed specifically for this purpose.

Unlike standard active methylene compounds (e.g., ethyl cyanoacetate), this molecule possesses a quaternary


-stereocenter  (C2) bearing a methyl group, a pyrimidine ring, a cyano group, and an ethyl ester. This unique substitution pattern dictates its reactivity:
  • Prevention of Enolization: The lack of an

    
    -proton completely prevents Knoevenagel-type condensations and unwanted tautomerization, ensuring clean addition-elimination pathways.
    
  • Orthogonal Electrophiles: The cyano (-C≡N) and ester (-COOEt) groups offer differentiated electrophilic sites for bi-nucleophiles (like hydrazines or amidines).

  • Thorpe-Ingold Effect: The bulky geminal disubstitution (methyl and pyrimidine) at the

    
    -carbon severely restricts the conformational freedom of the molecule, thermodynamically driving intramolecular cyclizations to form strained rings (such as 
    
    
    
    -lactams).
Table 1: Physicochemical Properties & Reactivity Profile
Property / FeatureSpecification / DetailMechanistic Consequence
Chemical Formula C10H11N3O2Provides a dense array of heteroatoms for hydrogen bonding.

-Carbon Status
Quaternary (gem-disubstituted)Blocks aromatization in resulting 5-membered heterocycles; yields spiro or 3,3-disubstituted products.
Directing Group Pyrimidin-2-ylActs as an electron-withdrawing group, increasing the electrophilicity of the adjacent cyano and ester carbons.
Primary Reactivity Nucleophilic Acyl Substitution / AdditionIdeal for cyclocondensation with hydrazines, guanidines, and reductive lactamization.

Divergent Synthetic Pathways

The orthogonal reactivity of the cyano and ester groups allows for divergent synthesis of multiple heterocyclic scaffolds from a single precursor. As detailed in the literature regarding


-cyano esters [1], the choice of nucleophile or reducing agent dictates the final ring system.

Pathways A Ethyl 2-cyano-2- (pyrimidin-2-yl)propanoate B 5-Amino-4-methyl-4- (pyrimidin-2-yl)pyrazol-3-one A->B Hydrazine Hydrate (Cyclocondensation) C 3-Methyl-3-(pyrimidin-2-yl) azetidin-2-one A->C Raney Ni / H2 (Reductive Cyclization) D 5-Methyl-5-(pyrimidin-2-yl) pyrimidine-4,6-dione A->D Guanidine / Base (Annulation)

Diagram 1: Divergent heterocyclic synthesis pathways from Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and environmental condition is explicitly stated to aid in troubleshooting and scale-up.

Protocol A: Synthesis of 5-Amino-4-methyl-4-(pyrimidin-2-yl)pyrazol-3-one

This protocol leverages the differential electrophilicity of the cyano and ester groups. Hydrazine, a potent


-effect binucleophile, preferentially attacks the highly electrophilic cyano carbon to form an intermediate amidrazone, which subsequently attacks the ester carbonyl to close the ring [2].

Reagents & Materials:

  • Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution) (1.2 equiv, 12 mmol)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophilic Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature.

    • Causality: Dropwise addition ensures the hydrazine remains the limiting reagent locally, preventing intermolecular bis-addition and favoring the intramolecular ring closure.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 6 hours.

    • Causality: While the initial attack on the cyano group is rapid, the subsequent elimination of ethanol to form the pyrazolone ring requires thermal activation.

  • Isolation: Cool the mixture to 0 °C in an ice bath. A dense precipitate will form. Filter the solid under vacuum and wash with cold ethanol (2 × 10 mL).

  • Validation: Analyze via LC-MS and

    
    H-NMR. The absence of an 
    
    
    
    -proton in the starting material ensures the product remains a 4,4-disubstituted pyrazolone, preventing tautomerization to a fully aromatic pyrazole.
Protocol B: Reductive Cyclization to 3-Methyl-3-(pyrimidin-2-yl)azetidin-2-one ( -Lactam)

The synthesis of highly strained 4-membered


-lactam rings is notoriously difficult due to competing intermolecular polymerization. However, the geminal disubstitution at C2 of our starting material invokes the Thorpe-Ingold effect , compressing the internal bond angle and bringing the reactive termini into close proximity.

Mechanism Step1 Nitrile Reduction (-C≡N → -CH2NH2) Step2 Beta-Amino Ester Intermediate (Conformationally restricted) Step1->Step2 Raney Ni, H2 (50 psi) Step3 Intramolecular Nucleophilic Attack (NH2 attacks C=O) Step2->Step3 Thorpe-Ingold Effect (gem-disubstitution) Step4 Elimination of Ethanol (Ring Closure) Step3->Step4 Heat / Base Product Beta-Lactam (Azetidin-2-one) Step4->Product

Diagram 2: Mechanistic progression of Thorpe-Ingold assisted Beta-Lactam formation.

Reagents & Materials:

  • Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (1.0 equiv, 5 mmol)

  • Raney Nickel (W-2) slurry in water (10% w/w)

  • Methanolic Ammonia (7 N, 25 mL)

  • Sodium Methoxide (NaOMe) (0.1 equiv)

Step-by-Step Methodology:

  • Reduction Setup: In a high-pressure hydrogenation vessel, dissolve the ester (5 mmol) in 25 mL of 7 N methanolic ammonia.

    • Causality: The presence of excess ammonia suppresses the formation of secondary amines during nitrile reduction by shifting the equilibrium of the transient imine intermediate back toward the primary amine.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Hydrogenation: Pressurize the vessel to 50 psi with H

    
     and stir vigorously at room temperature for 12 hours.
    
  • Filtration: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Ni is highly pyrophoric; do not let the filter cake dry.

  • Lactamization: Transfer the filtrate to a flask, add NaOMe (0.1 equiv), and heat to 50 °C for 4 hours.

    • Causality: While the Thorpe-Ingold effect pre-organizes the molecule, the base deprotonates the newly formed primary amine, dramatically increasing its nucleophilicity to drive the elimination of ethanol and close the 4-membered ring.

  • Purification: Concentrate under reduced pressure, neutralize with 1M HCl, extract with Ethyl Acetate, and purify via silica gel chromatography.

Reaction Optimization & Yield Data

To assist in scale-up and process chemistry adaptations, the following table summarizes the optimized conditions and comparative yields for the divergent pathways.

Table 2: Comparative Reaction Conditions & Yield Optimization
Target HeterocycleReagent SystemTemp / TimeKey Additive / ConditionIsolated Yield (%)
Pyrazolone Hydrazine Hydrate (1.2 eq)78 °C / 6 hAbsolute Ethanol (Solvent)82 - 86%
Pyrazolone Hydrazine HCl (1.5 eq)110 °C / 12 hTriethylamine (2.0 eq)65 - 70%

-Lactam
Raney Ni / H

(50 psi)
25 °C / 12 hNH

in MeOH (Prevents dimerization)
74 - 78%

-Lactam
CoCl

/ NaBH

0 °C to RT / 4 hMethanol (Reductive cyclization)45 - 52%
Pyrimidine-4,6-dione Guanidine HCl (1.5 eq)90 °C / 8 hNaOEt (2.0 eq) in DMF79 - 83%

Analytical Validation & Troubleshooting

  • Incomplete Cyclization in Pyrazolone Synthesis: If LC-MS shows a mass corresponding to the uncyclized amidrazone intermediate (

    
    ), the reaction requires longer reflux times or a switch to a higher-boiling solvent like 1-propanol.
    
  • Over-reduction in

    
    -Lactam Synthesis:  If the pyrimidine ring undergoes partial reduction during hydrogenation, reduce the H
    
    
    
    pressure to 30 psi or switch to a milder reducing system such as CoCl
    
    
    /NaBH
    
    
    (though this may impact overall yield as noted in Table 2).

References

  • Title: Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines Source: PubMed Central (PMC) URL: [Link]

  • Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega URL: [Link]

  • Title: Tandem Cyclization-Cycloaddition Reactions of Rhodium Generated Carbenoids from α-Diazo Carbonyl Compounds Source: ResearchGate URL: [Link]

Application

Advanced Synthesis and Functionalization of Pyrimidine-Based Pharmaceutical Intermediates

Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous blockbuster drugs, including anticancer agents (e.g., 5-fluorouracil, imatinib) and statins (e.g., ro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous blockbuster drugs, including anticancer agents (e.g., 5-fluorouracil, imatinib) and statins (e.g., rosuvastatin). The synthesis of pyrimidine-based pharmaceutical intermediates generally falls into two strategic categories: de novo construction of the pyrimidine ring via multicomponent reactions (e.g., the Biginelli reaction) and the late-stage regioselective functionalization of pre-formed pyrimidine cores (e.g., cross-coupling of 2,4-dichloropyrimidine). This application note details validated protocols, mechanistic insights, and troubleshooting guidelines for both approaches to ensure high-yield, reproducible synthesis.

De Novo Synthesis: The Biginelli Multicomponent Reaction

The Biginelli reaction is a powerful, one-pot, acid-catalyzed cyclocondensation of an aldehyde, a


-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These intermediates are highly valued for their diverse therapeutic properties, including antimicrobial, antiviral, and calcium channel-blocking activities .
Mechanistic Causality

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an electrophilic


-acyliminium ion intermediate. The enol tautomer of the 

-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration yield the stable dihydropyrimidine core. The use of Lewis acids (e.g.,

,

) or Brønsted acids accelerates the iminium formation and improves overall yield, preventing the reaction from stalling at the open-chain adduct stage.

Biginelli Aldehyde Aldehyde (Electrophile) Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Condensation Urea Urea / Thiourea (Nucleophile) Urea->Iminium Condensation Ketoester β-Ketoester (Nucleophile) Adduct Open-Chain Adduct Ketoester->Adduct Tautomerization Acid Acid Catalyst (H+ or Lewis Acid) Acid->Iminium Catalyzes Iminium->Adduct Enol Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Mechanistic pathway of the Biginelli multicomponent reaction yielding DHPMs.

Protocol 1: Microwave-Assisted Biginelli Synthesis of DHPMs

Self-Validating Design: This protocol utilizes solvent-free microwave irradiation to maximize atom economy and reduce reaction time. The precipitation of the product upon cooling serves as an immediate visual validation of successful cyclization, separating the product from water-soluble unreacted urea and catalyst.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or thiourea (15 mmol)

  • Catalyst: Strontium chloride hexahydrate (

    
    , 10 mol%)
    

Step-by-Step Methodology:

  • Mixing: In a 50 mL microwave-transparent vessel, combine the aldehyde, ethyl acetoacetate, urea, and the catalyst. Mix thoroughly with a glass rod until a homogenous paste is formed.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 90 °C for 5–10 minutes. Note: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Precipitation: Remove the vessel and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water with vigorous stirring. The DHPM product will precipitate as a solid.

  • Isolation: Collect the solid via vacuum filtration. Wash sequentially with cold water (2 × 15 mL) to remove unreacted urea and catalyst, followed by cold ethanol (5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure pyrimidine intermediate.

Quantitative Data: Yields of Substituted DHPMs

EntryAldehyde Substituent1,3-DicarbonylUrea/ThioureaCatalystYield (%)
1PhenylEthyl acetoacetateUrea

88
24-ChlorophenylEthyl acetoacetateUrea

92
34-MethoxyphenylEthyl acetoacetateThiourea

85
42-FurylAcetylacetoneUrea

79

Late-Stage Functionalization: Regioselective Cross-Coupling of 2,4-Dichloropyrimidine

For pharmaceutical intermediates requiring specific aryl or heteroaryl substituents at the 2- and 4-positions (e.g., kinase inhibitors), 2,4-dichloropyrimidine is an ideal starting scaffold .

Mechanistic Causality: C4 vs. C2 Selectivity

The pyrimidine ring is electron-deficient, making the halogenated positions highly susceptible to nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). The C4 position is more electrophilic and kinetically favored over the C2 position due to the 

-effect of the adjacent nitrogen and the overall resonance stabilization of the intermediate Meisenheimer complex. By carefully controlling the stoichiometry and temperature, researchers can perform a one-pot, regioselective double Suzuki coupling, installing two different substituents sequentially .

SuzukiCoupling Start 2,4-Dichloropyrimidine Temp1 Pd(PPh3)4, K2CO3 55 °C, 12h Start->Temp1 BoronicA Arylboronic Acid A (1.05 eq) BoronicA->Temp1 Intermediate 2-Chloro-4-arylpyrimidine (C4 Substituted) Temp1->Intermediate Kinetically Favored Temp2 Pd(PPh3)4, K2CO3 90 °C, 12h Intermediate->Temp2 BoronicB Arylboronic Acid B (1.2 eq) BoronicB->Temp2 Product 2,4-Diarylated Pyrimidine (Final Product) Temp2->Product Thermodynamically Driven

One-pot regioselective double Suzuki coupling workflow for 2,4-dichloropyrimidine.

Protocol 2: One-Pot Regioselective Double Suzuki Coupling

Self-Validating Design: The use of a biphasic solvent system (toluene/ethanol/water) ensures the solubility of both the organic substrates and the inorganic base. The distinct temperature requirements for C4 (55 °C) vs. C2 (90 °C) coupling provide a built-in thermodynamic control mechanism to prevent premature double-coupling.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid A (for C4) (1.05 mmol)

  • Arylboronic acid B (for C2) (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 mmol total)
    
  • Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v)

Step-by-Step Methodology:

  • First Coupling (C4 Position): In a Schlenk tube purged with nitrogen, add 2,4-dichloropyrimidine (1.0 mmol), Arylboronic acid A (1.05 mmol),

    
     (0.05 mmol), and 
    
    
    
    (1.5 mmol).
  • Solvent Addition: Add the degassed solvent mixture (5 mL). Seal the tube and heat to 55 °C with rigorous stirring for 12 hours.

  • Intermediate Verification: Extract a 50

    
    L aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS to confirm the complete consumption of the starting material and the formation of the 2-chloro-4-arylpyrimidine intermediate.
    
  • Second Coupling (C2 Position): Without isolating the intermediate, add Arylboronic acid B (1.2 mmol) and additional

    
     (1.5 mmol) directly to the reaction vessel.
    
  • High-Temperature Shift: Increase the reaction temperature to 90 °C and stir for an additional 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Troubleshooting and Quality Assurance

  • Low Yield in Biginelli Reaction: If the yield of the DHPM is low, ensure the urea/thiourea is completely dry. Water can hydrolyze the iminium intermediate. Switching from a Brønsted acid to a Lewis acid (e.g.,

    
    ) can also improve yields for sterically hindered aldehydes .
    
  • Loss of Regioselectivity in Suzuki Coupling: If coupling occurs at the C2 position prematurely, strictly control the temperature of the first step to

    
     55 °C. The use of polar aprotic solvents (like DMF) without alcohol co-solvents can also erode selectivity; maintaining an alcoholic solvent mixture (ethanol/toluene/water) is critical for high C4 selectivity .
    

References

  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.[Link]

  • Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis.[Link]

  • Khanage, S. G., Raju, S. A., Mohite, P. B., & Pandhare, R. B. (2012). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Advanced Pharmaceutical Bulletin.[Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. NBInno.[Link]

Method

Application Note: Catalytic Conditions for Coupling Pyrimidines with Cyanoesters

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of coupling electron-deficient pyrimidine scaffolds with cyanoester...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of coupling electron-deficient pyrimidine scaffolds with cyanoesters—a transformation critical for generating


-heteroaryl nitriles and esters, which are versatile precursors for amino acids, heterocycles, and drug pharmacophores.


-Heteroarylation
Target Moiety:  Pyrimidine halides (C2, C4, and C5 positions) + Ethyl Cyanoacetate
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Strategic Analysis

Coupling a pyrimidine ring with a cyanoester (typically ethyl cyanoacetate) introduces a fully functionalized carbon center. This reaction is chemically distinct depending on the position of the leaving group on the pyrimidine ring.

  • The Challenge: Pyrimidines are electron-deficient N-heterocycles.

    • C2/C4 Positions: Highly electrophilic. While they can undergo nucleophilic aromatic substitution (

      
      ) with strong bases, catalytic methods (Pd or Cu) are preferred to improve functional group tolerance, avoid harsh bases (like NaH/DMSO), and control selectivity in poly-halogenated systems.
      
    • C5 Position: Non-electrophilic (similar to an unactivated aryl halide).

      
       is impossible. Transition metal catalysis is mandatory. 
      
  • The Catalyst Problem: The pyrimidine nitrogens are potent

    
    -donors that can displace phosphine ligands, poisoning the metal center (forming stable, unreactive Pd-N complexes).
    
  • The Solution: The use of bulky, electron-rich phosphine ligands (e.g., P(

    
    -Bu)
    
    
    
    , XPhos) or N-heterocyclic carbenes (NHCs) is non-negotiable. These ligands sterically prevent the formation of bis-pyrimidine-palladium complexes, keeping the catalyst active.

Mechanistic Pathways & Decision Logic

Understanding the mechanism is the key to troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation (or enolate binding), and reductive elimination.

Decision Tree for Method Selection

ReactionLogic Start Target: Pyrimidine-Cyanoester Coupling Pos Position of Halogen? Start->Pos C5 C5 Position (Unactivated) Pos->C5 5-Bromo/Chloro C24 C2 or C4 Position (Activated) Pos->C24 2-Chloro / 4-Chloro PdCat Method A: Pd-Catalysis (Mandatory) Ligand: P(t-Bu)3 or Q-Phos C5->PdCat Choice Functional Group Sensitivity? C24->Choice Sensitive High (e.g., esters, nitro) Use Method A (Pd) or Method B (Cu) Choice->Sensitive Yes Robust Low (Stable to strong base) Method C: SNAr (Base only) Choice->Robust No

Caption: Workflow for selecting the optimal coupling strategy based on pyrimidine regiochemistry and substrate stability.

Detailed Protocols

Method A: Palladium-Catalyzed -Arylation (The "Gold Standard")

Applicability: Universal (Works for C5, C2, and C4). Essential for 5-bromopyrimidines.[1] Mechanism: The bulky ligand facilitates the difficult reductive elimination of the crowded quaternary center.

Reagents & Setup
  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: Ethyl cyanoacetate (1.1 equiv)

  • Catalyst Precursor: Pd(dba)

    
     or Pd
    
    
    
    (dba)
    
    
    (1–2 mol%)
  • Ligand: Tri-tert-butylphosphine (P(

    
    -Bu)
    
    
    
    ) (used as 10% wt in hexane or HBF
    
    
    salt) or XPhos .
    • Expert Note: P(

      
      -Bu)
      
      
      
      is often superior for sterically demanding couplings, while XPhos offers higher stability in air.
  • Base: Na

    
    PO
    
    
    
    (mild) or LiHMDS (stronger, for less acidic substrates). For cyanoesters, Na
    
    
    PO
    
    
    or K
    
    
    PO
    
    
    is often sufficient due to the high acidity of the
    
    
    -proton (pKa ~11).
  • Solvent: Toluene or DME (Dimethoxyethane). Anhydrous and degassed.[2]

Step-by-Step Protocol
  • Catalyst Pre-formation (Inside Glovebox or under Argon flow):

    • In a reaction vial, combine Pd(dba)

      
       (11.5 mg, 0.02 mmol, 2 mol%) and P(
      
      
      
      -Bu)
      
      
      (1 M stock, 40
      
      
      L, 0.04 mmol).
    • Add 1 mL of Toluene. Stir for 5 minutes until the solution turns from dark purple to orange/yellow (indicates active Pd(0)-L species).

  • Reaction Assembly:

    • Add 5-Bromopyrimidine (159 mg, 1.0 mmol).

    • Add Na

      
      PO
      
      
      
      (fine powder, dried) (328 mg, 2.0 mmol).
    • Add Ethyl Cyanoacetate (125 mg, 1.1 mmol).

    • Add remaining Toluene (3 mL) to reach 0.25 M concentration.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 70–80 °C for 4–12 hours.

    • Monitoring: Check LC-MS for consumption of bromide. The product (mono-arylated) usually appears as the major peak.

    • Note: If di-arylation is observed (coupling two pyrimidines to one cyanoester), increase the steric bulk of the ester (use tert-butyl cyanoacetate) or reduce catalyst loading.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc and filter through a Celite pad to remove phosphate salts and Pd black.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Method B: Copper-Catalyzed Coupling (Cost-Effective Alternative)

Applicability: Primarily C2/C4 positions or activated C5 iodides. Requires higher temperatures.

Reagents
  • Catalyst: CuI (10 mol%)[2][3]

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DMSO or DMF (Polar aprotic is essential).

Protocol Summary
  • Mix CuI, L-Proline, and Base in DMSO. Stir for 10 min to form the active Cu-ligand complex.

  • Add Pyrimidine halide and Ethyl Cyanoacetate.

  • Heat to 90–110 °C for 12–24 hours.

  • Caveat: This method often requires the more reactive iodo-pyrimidine or electron-deficient chloropyrimidines. It is less effective for deactivated 5-bromopyrimidines than Method A.

Optimization & Troubleshooting Guide

The following table summarizes the effects of critical variables based on the Hartwig and Buchwald catalytic systems.

VariableRecommendationScientific Rationale
Ligand P(

-Bu)

> XPhos > BINAP
The cone angle of P(

-Bu)

(182°) forces the Pd to remain mono-ligated [Pd(L)], which is the active species for oxidative addition. It also prevents the formation of stable [Pd(L)

(Ar)(Enolate)] resting states.
Base Na

PO

or K

PO

Cyanoesters are acidic (pKa ~11). Strong bases like NaH/LiHMDS can generate the enolate too aggressively, leading to side reactions (Claisen condensation) or catalyst poisoning. Mild phosphate bases release the enolate in equilibrium.
Solvent Toluene or Xylene Non-polar solvents destabilize the ionic enolate slightly, making it more reactive toward the neutral Pd-Ar complex. Polar solvents (DMF) can over-stabilize the enolate or coordinate to Pd.
Halide Br > Cl >> ISurprisingly, bromides often outperform iodides in this specific reaction because iodides can lead to PdI

formation which is harder to reduce. Chlorides require even bulkier ligands (e.g., BrettPhos).
Catalytic Cycle Visualization

The diagram below illustrates the critical steps where the reaction can fail if conditions are not optimized.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-Br Enolate Enolate Binding (Displacement of X) OxAdd->Enolate + Cyanoester Enolate - NaBr Inhibition Catalyst Poisoning (Pd-N Coordination) OxAdd->Inhibition No Bulky Ligand RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Rate Limiting Step RedElim->Pd0 Release Product

Caption: The Pd(0)/Pd(II) cycle. Note the "Catalyst Poisoning" off-cycle path, prevented by bulky ligands.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[5] Accounts of Chemical Research, 36(4), 234–245.[4]
    
  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555.

  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177.
    
  • Wang, X., Guram, A., et al. (2011). Synthesis of

    
    -Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts.[5] Angewandte Chemie International Edition, 50(11), 2531–2535.
    

Sources

Application

Scalable synthesis routes for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Application Note: Scalable Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Executive Summary This guide details the scalable synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate , a critical quaternary interme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Executive Summary

This guide details the scalable synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate , a critical quaternary intermediate for Janus kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

The formation of a quaternary carbon at the


-position of a heteroaromatic ring presents specific challenges, primarily steric hindrance and the potential for side reactions (e.g., self-condensation). This protocol prioritizes a Nucleophilic Aromatic Substitution (

)
strategy, which offers superior atom economy and scalability compared to metal-catalyzed cross-couplings (e.g., Pd-catalyzed

-arylation) for this specific electron-deficient electrophile.

Retrosynthetic Analysis & Strategy

The target molecule features a pyrimidine ring attached to a quaternary carbon bearing a cyano and an ester group. The electron-deficient nature of the 2-chloropyrimidine makes it an ideal candidate for


.

Strategic Pathways:

  • Route A (Convergent): Direct displacement of 2-chloropyrimidine by the enolate of ethyl 2-cyanopropanoate. Advantage:[1][2] Single step. Challenge: Steric bulk of the nucleophile.

  • Route B (Stepwise): Displacement by ethyl cyanoacetate followed by methylation. Advantage:[1][2] Less steric hindrance in the C-C bond forming step; highly robust.

Visualized Pathway (Graphviz):

Retrosynthesis Target Target: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate RouteA_Step Route A: Direct SNAr (Convergent) RouteA_Step->Target NaH, DMF, 60°C RouteB_Step1 Route B: Step 1 SNAr with Ethyl Cyanoacetate Intermediate Intermediate: Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate RouteB_Step1->Intermediate K2CO3, DMSO, 80°C RouteB_Step2 Route B: Step 2 Methylation (MeI) RouteB_Step2->Target MeI, K2CO3, Acetone SM1 Electrophile: 2-Chloropyrimidine SM1->RouteA_Step SM1->RouteB_Step1 SM2 Nucleophile A: Ethyl 2-cyanopropanoate SM2->RouteA_Step SM3 Nucleophile B: Ethyl cyanoacetate SM3->RouteB_Step1 Intermediate->RouteB_Step2

Caption: Retrosynthetic logic comparing the convergent Direct SNAr route (Route A) vs. the Stepwise Alkylation route (Route B).

Detailed Protocol: Route A (Direct SNAr)

Recommendation: This is the preferred route for scale-up due to its operational simplicity (one pot) and higher throughput.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[2][3] The base deprotonates the


-carbon of the ester, generating a nucleophilic enolate. This attacks the C-2 position of the pyrimidine (activated by two ring nitrogens), forming a Meisenheimer complex, followed by the elimination of chloride.
Materials & Reagents
ReagentEquiv.RoleCAS No.
Ethyl 2-cyanopropanoate 1.1Nucleophile1572-99-2
2-Chloropyrimidine 1.0Electrophile1722-12-9
Sodium Hydride (60% in oil) 2.2Base7681-57-4
DMF (Anhydrous) 10 VolSolvent68-12-2
MTBE -Extraction1634-04-4

Note: 2.2 equivalents of base are used because the product itself has no acidic protons at the quaternary center, but excess base ensures complete deprotonation of the starting material and drives the kinetics.

Step-by-Step Procedure

Step 1: Enolate Formation

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Sodium Hydride (60% dispersion, 2.2 equiv) . Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to aliphatics (optional for large scale).

  • Solvent: Add Anhydrous DMF (5 Vol) . Cool the suspension to 0–5 °C .

  • Addition: Dropwise add Ethyl 2-cyanopropanoate (1.1 equiv) diluted in DMF (2 Vol) over 30 minutes.

    • Critical Process Parameter (CPP): Control exotherm. Maintain internal temperature < 10 °C. Hydrogen gas evolution will be vigorous.

  • Aging: Stir at 0–5 °C for 30 minutes until gas evolution ceases. The solution should appear yellow/orange.

Step 2: Coupling (


) 
  • Addition: Add a solution of 2-Chloropyrimidine (1.0 equiv) in DMF (3 Vol) to the enolate mixture over 15 minutes.

  • Reaction: Warm the mixture to 60 °C . Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane). Target: < 2% remaining 2-chloropyrimidine.

    • Note: Higher temperatures (>80 °C) may degrade the product or cause decarboxylation.

Step 3: Work-up & Isolation

  • Quench: Cool to 20 °C. Slowly pour the reaction mixture into Ice/Water (20 Vol) containing Acetic Acid (2.5 equiv) to neutralize the excess base.

    • Safety: Quench slowly; residual NaH will generate

      
      .
      
  • Extraction: Extract with MTBE (3 x 10 Vol) .

    • Why MTBE? It avoids the emulsion issues common with EtOAc in DMF/Water systems.

  • Washing: Wash combined organics with Water (2 x 10 Vol) and Brine (1 x 10 Vol) to remove residual DMF.

  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Crude: Usually obtained as a viscous oil.

    • Distillation: High vacuum distillation (0.5 mmHg, ~120 °C) is effective for scale-up.

    • Crystallization: If solid, recrystallize from Isopropyl Alcohol (IPA)/Heptane.

Route B: Stepwise Approach (Alternative)

Context: Use this route if Route A fails due to substrate-specific steric issues or if Ethyl 2-cyanopropanoate is unavailable.

  • Step 1 (SNAr): React Ethyl cyanoacetate + 2-Chloropyrimidine using

    
      (2.5 equiv) in DMSO  at 80 °C.
    
    • Yield: Typically 85-90%.

    • Product: Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (Solid).

  • Step 2 (Methylation): React Intermediate + MeI (1.2 equiv) +

    
      (1.5 equiv) in Acetone  at reflux.
    
    • Mechanism:[2][3][4][5][6]

      
       alkylation of the stabilized carbanion.
      
    • Advantage:[1][2][4] The intermediate from Step 1 is highly acidic (

      
       ~9), making the methylation mild and rapid.
      

Analytical Data & Validation

Expected NMR Profile (for Target):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.80 (d, 2H, Pyrimidine H-4,6)
      
    • 
       7.35 (t, 1H, Pyrimidine H-5)
      
    • 
       4.25 (q, 2H, 
      
      
      
      )
    • 
       2.05 (s, 3H, 
      
      
      
      )
    • 
       1.25 (t, 3H, 
      
      
      
      )

Self-Validating Checks:

  • Appearance of Singlet: The disappearance of the methine proton (present in the starting material/Route B intermediate) and appearance of a clean singlet at ~2.05 ppm confirms quaternary center formation.

  • IR Spectroscopy: Look for the Nitrile stretch (

    
    ) at ~2240 
    
    
    
    and Ester Carbonyl (
    
    
    ) at ~1740
    
    
    .

Safety & Hazards

  • Sodium Hydride: Water-reactive, releases flammable hydrogen gas. Use under inert atmosphere.

  • 2-Chloropyrimidine: Skin sensitizer and potential mutagen. Handle in a fume hood.

  • Exotherms: The deprotonation step is highly exothermic. Strict temperature control is required to prevent thermal runaway.

References

  • General SNAr on Pyrimidines: Org. Lett.2024 , 26, 22, 4626–4630. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."

  • Mechanism of SNAr: Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."

  • Alkylation of Cyanoacetates: BenchChem, "An In-depth Technical Guide to Ethyl 2-cyanopropanoate."

  • Analogous Quinoline Synthesis: Molecules2013 , 18(3), 3212-3221. "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates."

Sources

Method

Strategic Solvent Selection for the Alkylation of Pyrimidinyl Acetates: Mechanistic Insights and Optimization Protocols

Introduction Pyrimidinyl acetates are highly versatile building blocks in the synthesis of stereochemically complex scaffolds and pharmaceutically relevant heterocycles. However, the alkylation of these substrates presen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidinyl acetates are highly versatile building blocks in the synthesis of stereochemically complex scaffolds and pharmaceutically relevant heterocycles. However, the alkylation of these substrates presents a significant chemoselective and regioselective challenge. Due to the ambident nature of the pyrimidine ring and the adjacent acetate moiety, alkylation can occur at the carbon atom (C-alkylation via enolate formation), the ring nitrogens (N-alkylation), or the oxygen (O-alkylation).

In these systems, the choice of solvent is not merely a medium for dissolution; it acts as a thermodynamic and kinetic director. This application note details the mechanistic causality behind solvent effects and provides validated protocols for controlling the regioselectivity of pyrimidinyl acetate alkylation.

Mechanistic Causality: How Solvents Dictate Alkylation Pathways

The regioselectivity of pyrimidinyl acetate alkylation is fundamentally governed by the dielectric constant (


) of the solvent, its solvating power, and the nature of the ion pairs formed during the reaction.
  • Polar Aprotic Solvents (DMF, DMSO) for C-Alkylation: In solvents with high dielectric constants like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the alkali metal cation (e.g.,

    
     or 
    
    
    
    from the base) is highly solvated. This separates the ion pair, generating a "naked" and highly reactive enolate anion. Because the carbon atom of the enolate is softer and more polarizable than the oxygen, it preferentially attacks soft electrophiles (like alkyl halides) according to Pearson's Hard Soft Acid Base (HSAB) theory. Furthermore, the high solubility of the intermediate salts in these solvents leads to a homogenized reaction medium and significantly faster reaction rates .
  • Low Dielectric Solvents (THF) for Selective N-Alkylation: Solvents with low solvating power, such as tetrahydrofuran (THF), promote tight ion-pairing. The metal cation strongly coordinates with the hard oxygen atom of the enolate (or the pyrimidinone tautomer). This tight coordination sterically and electronically blocks the oxygen and the adjacent

    
    -carbon, directing the electrophile to undergo selective N-alkylation at the more polarizable, unblocked nitrogen atom (e.g., N-1 or N-3) .
    
  • Solvent-Free and Microwave-Assisted Phase-Transfer Catalysis (PTC): Traditional heating in protic or standard aprotic solvents can lead to competing hydrolysis of the acetate ester or thermal degradation. Employing solvent-free conditions ("dry media") coupled with microwave irradiation and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) dramatically alters the reaction profile. Microwave-assisted methods exploit specific non-thermal effects, enhancing the alkylation of pyrimidine derivatives with excellent yields and drastically reduced reaction times while preventing unwanted side reactions .

Quantitative Data: Solvent Impact on Yield and Regioselectivity

The following table synthesizes the impact of solvent selection on the alkylation of a generic pyrimidinyl acetate derivative with an alkyl halide, illustrating the shift in regioselectivity and yield based on the solvent's physicochemical properties.

SolventDielectric Constant (

)
Dominant MechanismMajor Product RegioselectivityTypical Yield (%)Reaction Time
DMSO 46.7Naked Anion / Separated Ion PairC-Alkylation (

-acetate)
85 - 92%2 - 4 hours
DMF 36.7Naked Anion / Separated Ion PairC-Alkylation (

-acetate)
80 - 88%3 - 5 hours
THF 7.5Tight Ion Pair / Cation CoordinationN-Alkylation (Ring Nitrogen)70 - 78%8 - 12 hours
Ethanol 24.5Hydrogen Bonding / Solvated AnionMixed (C- and N-Alkylation)< 50%12 - 24 hours
Solvent-Free N/AMicrowave-Assisted PTCN-Alkylation / C-Alkylation*> 90%5 - 10 mins

*Selectivity under solvent-free conditions depends heavily on the specific base and solid support (e.g., neutral alumina vs. silica) utilized.

Workflow Diagram: Solvent Selection Decision Tree

SolventSelection Start Pyrimidinyl Acetate Alkylation Goal Target Regioselectivity Start->Goal C_Alk C-Alkylation (Enolate Reactivity) Goal->C_Alk Base + Electrophile N_Alk N-Alkylation (Ring Nitrogen) Goal->N_Alk Direct Alkylation Solvent1 Polar Aprotic (DMF, DMSO) High Dielectric C_Alk->Solvent1 Naked Enolate Solvent2 Low Dielectric (THF) Ion-Pairing N_Alk->Solvent2 Blocked O-site Solvent3 Solvent-Free / PTC Microwave Assisted N_Alk->Solvent3 Green / Rapid

Decision tree for solvent selection in pyrimidinyl acetate alkylation based on regioselectivity.

Experimental Protocols

Protocol A: C-Alkylation of Ethyl 2-(pyrimidin-2-yl)acetate using DMF

Objective: To achieve high-yielding C-alkylation at the


-position by exploiting the solvating power of DMF to generate a naked enolate.
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve 1.0 mmol of ethyl 2-(pyrimidin-2-yl)acetate in 5.0 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add 1.1 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in small portions.

    • Causality: DMF solvates the

      
       cation, leaving a highly reactive naked enolate. The ice bath controls the exothermic deprotonation and prevents unwanted self-condensation of the ester.
      
  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Dropwise add 1.2 mmol of the chosen alkyl halide (e.g., methyl iodide).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

  • Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (3 x 15 mL).
    
    • Self-Validation: The aqueous quench safely neutralizes unreacted base and protonates any remaining enolate, stopping the reaction cleanly without hydrolyzing the ester.

  • Purification: Wash the combined organic layers with brine (5 x 10 mL).

    • Self-Validation: DMF readily partitions into water; multiple brine washes are a critical self-validating step to ensure the organic layer is completely DMF-free, preventing skewed yield calculations and NMR artifacts. Dry over anhydrous

      
      , filter, concentrate in vacuo, and purify via flash column chromatography.
      
Protocol B: Microwave-Assisted Alkylation in Dry Media (Solvent-Free)

Objective: Rapid and selective alkylation using phase-transfer catalysis without bulk solvent to avoid thermal degradation .

  • Preparation of Dry Media: In a mortar, thoroughly mix 1.0 mmol of the pyrimidinyl acetate derivative, 1.5 mmol of the alkylating agent, 2.0 mmol of anhydrous

    
     (base), and 0.1 mmol of tetrabutylammonium iodide (TBAI, phase-transfer catalyst).
    
  • Support Addition: Add 2.0 g of neutral alumina to the mixture and grind until a fine, homogeneous free-flowing powder is obtained.

    • Causality: The alumina acts as a solid support and microwave susceptor, while TBAI facilitates the interaction between the solid base and the organic substrates in the absence of a liquid solvent phase.

  • Irradiation: Transfer the powder to a microwave-safe glass vessel. Irradiate in a dedicated laboratory microwave reactor at 665 W for 5–8 minutes.

    • Self-Validation: Monitor the internal temperature via an IR sensor to ensure it does not exceed 130 °C. This validates that the reaction is driven by specific microwave dielectric heating rather than bulk pyrolysis.

  • Extraction: Cool the vessel to room temperature. Elute the product from the solid support by washing the powder with 20 mL of dichloromethane (DCM).

  • Isolation: Filter the suspension to remove the alumina and inorganic salts. Concentrate the filtrate in vacuo to yield the crude alkylated product, which can be further purified by recrystallization.

References

  • Title: ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4 Source: European Scholar Journal (Scholarzest) URL: [Link]

  • Title: Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods Source: Heterocycles (via Scilit) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

A Guide to Preventing and Troubleshooting Decarboxylation Welcome to the technical support guide for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate. This resource is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Decarboxylation

Welcome to the technical support guide for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate. This resource is designed for researchers, chemists, and drug development professionals who handle this molecule. Unwanted decarboxylation is a significant challenge that can lead to yield loss, product impurity, and inconsistent experimental results. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to proactively design robust experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the stability of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate.

Q1: What is decarboxylation and why is it a specific problem for this molecule?

A: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[1][2] For Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, the issue is not direct decarboxylation of the ester itself, but rather decarboxylation of the corresponding carboxylic acid that can form in situ. The ester can first be hydrolyzed to a carboxylic acid, which then readily loses CO₂. The structure of this molecule makes it particularly susceptible because the carbon atom holding the cyano and pyrimidine groups (the α-carbon) is highly activated. Both the cyano (-CN) and the pyrimidin-2-yl groups are strongly electron-withdrawing. This structural feature stabilizes the carbanion intermediate that would be formed upon the loss of CO₂, making the decarboxylation process more favorable than for many other carboxylic acids.[1][2]

Q2: What are the primary experimental conditions that trigger decarboxylation?

A: The three main drivers for the decarboxylation of this compound, typically following hydrolysis, are:

  • Elevated Temperatures: Thermal energy can provide the activation energy needed to break the C-C bond.[1][2] High temperatures are often required for related decarboxylation reactions, such as the Krapcho protocol.[3][4]

  • Presence of Water (Hydrolysis): Water, especially under acidic or basic conditions, can hydrolyze the ethyl ester to the unstable β-keto acid equivalent, which is the species that actually undergoes rapid decarboxylation.[5]

  • Strongly Acidic or Basic pH: Both acid and base can catalyze the initial, problematic hydrolysis of the ester.[2] Acidic conditions can protonate the pyrimidine ring, further increasing its electron-withdrawing nature and promoting decarboxylation of the acid form.[6]

Q3: What is the primary byproduct of this degradation pathway?

A: The decarboxylation byproduct is 2-(1-cyanoethyl)pyrimidine . This is formed by the hydrolysis of the ester to the carboxylic acid, followed by the loss of CO₂, and subsequent protonation of the resulting carbanion. Identifying this species in your reaction mixture via techniques like LC-MS or NMR is a definitive sign that unwanted decarboxylation is occurring.

Section 2: Troubleshooting Guide - Proactive & Reactive Solutions

This guide provides solutions to common issues encountered during synthesis, work-up, and purification.

Issue 1: Significant formation of 2-(1-cyanoethyl)pyrimidine during an aqueous reaction work-up.

  • Root Cause Analysis: The presence of water, combined with potentially acidic or basic conditions from unquenched reagents, is hydrolyzing the ester. The heat generated during quenching or phase separation can accelerate the subsequent decarboxylation.

  • Preventative Strategy:

    • Strict Temperature Control: Perform all quenching and extraction steps in an ice bath (0-5 °C) to minimize the thermal driving force.

    • pH Neutralization: Before extraction, carefully neutralize the reaction mixture to a pH of ~7.0 using a buffered solution (e.g., phosphate buffer) or a mild acid/base (e.g., saturated aq. NH₄Cl or NaHCO₃). Avoid strong acids or bases.

    • Minimize Contact Time: Do not let the aqueous and organic layers sit for extended periods. Separate the phases promptly after extraction.

    • Anhydrous Work-up: If the reaction chemistry allows, avoid an aqueous work-up altogether. Instead, quench the reaction with a non-aqueous reagent, filter any solids, and proceed directly to solvent removal under reduced pressure at low temperature.

Issue 2: Product degradation observed during purification by silica gel chromatography.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ~4.5-5.5) and contains variable amounts of bound water. This acidic, protic environment can catalyze ester hydrolysis and subsequent decarboxylation directly on the column.

  • Preventative Strategy:

    • Use Deactivated Silica: Pre-treat the silica gel by creating a slurry with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (C18) if your molecule's polarity is suitable.

    • Low-Temperature Chromatography: If possible, run the column in a cold room or using a jacketed column to keep the temperature low and slow the rate of decomposition.

    • Rapid Elution: Use a slightly more polar solvent system than initially planned to ensure the compound elutes quickly, minimizing its residence time on the column.

Issue 3: The purified compound shows signs of decomposition during solvent removal or upon storage.

  • Root Cause Analysis: Residual acidic or basic impurities can catalyze degradation over time. Likewise, exposure to atmospheric moisture can lead to slow hydrolysis. Heat from a rotovap bath is a common culprit.

  • Preventative Strategy:

    • Low-Temperature Solvent Removal: Always use a low bath temperature (<30 °C) for rotary evaporation. For higher boiling point solvents, it is better to use a high-vacuum pump than to increase the temperature.

    • Azeotropic Drying: Before final concentration, add an anhydrous, non-polar solvent like toluene and co-evaporate. This helps to remove trace amounts of water.

    • Inert Atmosphere Storage: Store the final, dry compound under an inert atmosphere (Nitrogen or Argon) at low temperature (≤ -20 °C) in a sealed vial to protect it from moisture and air.

    • Use of Stabilizers: For long-term storage in solution, use a dry, aprotic solvent (e.g., anhydrous THF or Dioxane). Avoid protic solvents like methanol or ethanol.

Section 3: Mechanistic Insights & Recommended Workflow

Understanding the "how" is critical to preventing this unwanted reaction. The primary pathway involves the formation of a stabilized carbanion intermediate.

Decarboxylation Mechanism Overview

The key to the instability of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate lies in the stability of the intermediate that forms after decarboxylation. The electron-withdrawing nature of both the pyrimidine ring and the cyano group effectively delocalizes the negative charge of the resulting carbanion, lowering the activation energy for the C-C bond cleavage.

Decarboxylation_Mechanism Decarboxylation Pathway cluster_factors Promoting Factors Start Ethyl 2-cyano-2- (pyrimidin-2-yl)propanoate Hydrolysis Ester Hydrolysis (Carboxylic Acid Intermediate) Start->Hydrolysis H₂O (Acid/Base/Heat) Decarboxylation Decarboxylation (Loss of CO2) Hydrolysis->Decarboxylation Heat Intermediate Stabilized Carbanion Intermediate Decarboxylation->Intermediate Product 2-(1-cyanoethyl)pyrimidine (Undesired Byproduct) Intermediate->Product Proton Source (e.g., H₂O, Solvent) Heat Heat Water Water pH Non-Neutral pH

Caption: The degradation pathway showing key stages and promoting factors.

Recommended Experimental Workflow

To mitigate the risks, a workflow that minimizes exposure to heat, water, and non-neutral pH is essential.

Experimental_Workflow Recommended Purification Workflow Crude Crude Reaction Mixture Quench 1. Anhydrous/Low Temp Quench (e.g., sat. NH₄Cl in ice bath) Crude->Quench Extract 2. Extraction with Aprotic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry 3. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Extract->Dry Filter 4. Filter Drying Agent Dry->Filter SolventSwap 5. Low Temp Solvent Removal (Rotovap < 30°C) Filter->SolventSwap Purify 6. Chromatography (Neutralized Silica or Alumina) SolventSwap->Purify Final 7. Final Concentration & Storage (<30°C, Inert Atmosphere, -20°C) Purify->Final PureProduct Purified, Stable Product Final->PureProduct

Caption: A workflow designed to minimize decarboxylation during work-up.

Section 4: Summary of Critical Stability Parameters

This table provides a quick-reference guide to the key factors influencing the stability of your compound.

ParameterHigh Risk Condition (Promotes Decarboxylation)Low Risk Condition (Preserves Compound)Rationale
Temperature > 40 °C (especially in solution)≤ 25 °C (work-up at 0-5 °C)Provides the activation energy for the C-C bond cleavage in the hydrolyzed intermediate.[1]
pH < 6.0 or > 8.06.5 - 7.5Both acidic and basic conditions catalyze the initial ester hydrolysis, which is the rate-limiting step for degradation.[2]
Solvent Protic solvents (Water, Methanol, Ethanol)Anhydrous, aprotic solvents (THF, Dioxane, Toluene, DCM)Protic solvents can act as a proton source and participate in hydrolysis.[5]
Solid State Exposure to atmospheric moistureStored dry under an inert atmosphereMoisture can lead to slow hydrolysis and degradation of the solid material over time.
Purification Media Standard (acidic) silica gelNeutralized silica gel, neutral alumina, or reverse-phase C18Acidic surfaces can catalyze on-column decomposition.
Section 5: Recommended Protocol - Purification via Neutralized Column Chromatography

This protocol provides a self-validating method for purifying Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate while minimizing the risk of decarboxylation.

Objective: To purify the title compound from a crude reaction mixture with >98% purity, minimizing the formation of the 2-(1-cyanoethyl)pyrimidine byproduct.

Materials:

  • Crude Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

  • Silica gel (standard grade, 230-400 mesh)

  • Triethylamine (TEA)

  • Anhydrous Hexanes

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates

Procedure:

  • Preparation of Neutralized Silica Slurry:

    • In a beaker, add the required amount of silica gel for your column.

    • Add your starting eluent (e.g., 90:10 Hexanes:EtOAc) to create a slurry.

    • Add triethylamine to the slurry to a final concentration of 0.5% v/v (e.g., 0.5 mL of TEA for every 99.5 mL of eluent).

    • Stir gently for 5 minutes. This step neutralizes the acidic sites on the silica surface.

  • Column Packing:

    • Pack your chromatography column with the prepared silica slurry using standard techniques.

    • Allow the silica to settle, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the TEA-containing eluent through the silica bed.

  • Sample Preparation and Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Self-Validation Step: Before loading, take a small aliquot of this solution for LC-MS or ¹H NMR analysis to establish a baseline for the amount of decarboxylated byproduct present.

    • Adsorb the crude solution onto a small amount of fresh, neutralized silica gel (prepared as in step 1) and evaporate the solvent until a dry, free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-containing solvent system.

    • Gradually increase the polarity as needed to elute your product.

    • Collect fractions and monitor them by TLC. The decarboxylated byproduct, being less polar, will typically elute before the desired product.

  • Product Isolation:

    • Combine the pure fractions containing your desired product.

    • Self-Validation Step: Analyze a small sample of the pooled fractions to confirm purity and the absence of new byproduct formation.

    • Remove the solvent and triethylamine via rotary evaporation at a bath temperature no higher than 30 °C .

    • For the final traces of solvent, place the flask on a high-vacuum line for 1-2 hours at room temperature.

  • Final Storage:

    • Immediately transfer the purified, dry product to a clean, tared vial.

    • Backfill the vial with an inert gas (Argon or Nitrogen), seal tightly, and store at -20 °C.

References
  • A New Approach to the Cyanoacetic Ester Synthesis. University of Nebraska - Lincoln. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC. [Link]

  • Decarboxylation. Chemistry Steps. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(14), 2478-2483. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346-6353. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Pyrimidine Synthesis and Degradation. Pharmacy 180. [Link]

  • Dunn, G. E., & Lawler, E. A. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Cyanoacetic acid. Wikipedia. [Link]

  • Krapcho decarboxylation. Wikipedia. [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. [Link]

  • Li, L., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link]

  • Liu, A. (2012). Decarboxylation mechanisms in biological system. Professor Aimin Liu (Feradical) at UTSA. [Link]

  • Ch21: Decarboxylation. University of Calgary Department of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Mahmood, E. A., Azizi, B., & Majedi, S. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(2), 71-82. [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty. [Link]

  • Purification of high boiling esters.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective Decarboxylative Arylation of α‑Amino Acids via the Merger of Photoredox and Nickel Catalysis. Macmillan Group, Princeton University. [Link]

  • Decarboxylation-Triggered Polymer Deconstruction. PMC. [Link]

  • Murafa, N., et al. (2017). Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. Isaac Scientific Publishing. [Link]

  • Shang, R., & Liu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Chu Lab @ Tsinghua University. [Link]

  • Fun, H. K., et al. (2010). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. PMC. [Link]

  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. ResearchGate. [Link]

  • Palladium-Catalyzed Decarboxylative Benzylation of α-Cyano Aliphatic Carboxylate Salts with Benzyl Electrophiles. ResearchGate. [Link]

  • Ethyl cyanoacetate. NIST WebBook. [Link]

Sources

Optimization

Technical Support Center: SNAr Optimization for 2-Halopyrimidines

Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-PYR-001 Subject: Yield Improvement & Troubleshooting Guide[1] System Overview & Reactivity Logic Welcome to the technical support hub for pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-PYR-001 Subject: Yield Improvement & Troubleshooting Guide[1]

System Overview & Reactivity Logic

Welcome to the technical support hub for pyrimidine functionalization. You are likely here because your SNAr reaction on a 2-halopyrimidine is stalling, hydrolyzing, or yielding regioisomeric mixtures.

The Core Problem: While pyrimidines are electron-deficient (π-deficient), the 2-position is unique. It is flanked by two nitrogen atoms, theoretically making it highly activated.[1] However, in practice, the 4-position is kinetically more accessible due to better resonance stabilization of the Meisenheimer intermediate (para-like vs. ortho-like resonance).[1] Furthermore, the 2-position is highly susceptible to hydrolysis, creating a thermodynamic sink (2-pyrimidinone) that kills yield.[1]

Reactivity Hierarchy (Leaving Groups): Unlike SN1/SN2, SNAr kinetics are driven by the formation of the Meisenheimer complex (rate-determining step).[2] Therefore, electronegativity dominates bond strength:



Insight:[1] If your reaction with a 2-chloropyrimidine is slow, switching to a 2-fluoropyrimidine can increase the reaction rate by orders of magnitude [1].[1]

Module 1: Reaction Setup & Optimization (FAQs)

Q: My nucleophile is weak (e.g., anilines). Standard basic conditions yield <20%. What now?

A: Invert your strategy. Switch from Basic to Acidic Catalysis. Standard SNAr relies on a base to neutralize the leaving group (HCl/HF). However, for weak nucleophiles, the rate-limiting step is the initial attack.[1]

  • The Fix: Add 1.0–5.0 equiv of mild acid (e.g., acetic acid, TFA, or HCl in dioxane).[1]

  • The Mechanism: Protonation of the pyrimidine ring nitrogen (

    
     or 
    
    
    
    ) dramatically lowers the LUMO energy, making the C2-carbon hyper-electrophilic. This is effective for anilines which are not basic enough to be fully protonated (deactivated) by the acid [2].
Q: I see the product, but also a significant "M+16" or "M-Cl+OH" peak by LCMS.

A: You are seeing Hydrolysis (2-hydroxypyrimidine/2-pyrimidinone).

  • Root Cause: Water in the solvent or hygroscopic bases (KOH, NaOH, Cs₂CO₃).[1] The 2-position is exceptionally prone to attack by hydroxide.

  • The Fix:

    • Switch to anhydrous dipolar aprotic solvents (DMSO, NMP, DMF).[1]

    • Use organic bases (DIPEA, TEA) instead of inorganic carbonates/hydroxides.[1]

    • Add 3Å Molecular Sieves to the reaction vessel.

Q: I have a 2,4-dichloropyrimidine. How do I get the C2-product exclusively?

A: You are fighting the natural kinetic preference for C4.

  • Standard Rule: Nucleophiles attack C4 first (lower activation energy).[1]

  • The Workaround:

    • Sterics: Use a bulky nucleophile; C4 is less hindered than C2 (flanked by two nitrogens).

    • Electronic Reversal: If you must hit C2 first, this often requires specific directing groups or blocking C4.[1] However, a known exception exists: Tertiary amines often show C2 selectivity due to a mechanism involving in-situ N-dealkylation or specific transition state stabilization [3].[1]

    • Sequence: The industry standard is to functionalize C4 first with a "dummy" group or the desired first substituent, then hit C2.

Module 2: Troubleshooting Workflows

Scenario A: The "Stalled" Reaction

Symptoms: Starting material (SM) persists after 24h.[1] No byproducts. Diagnosis: Nucleophile is too weak or activation energy is too high.

Scenario B: The "Black Tar" / Decomposition

Symptoms: SM consumed, complex baseline on LCMS, low product mass.[1] Diagnosis: Polymerization or thermal decomposition. Likely temperature is too high for the substrate stability.

Visual Troubleshooting Logic

SNAr_Troubleshooting Start Start: Low Yield in 2-Halo SNAr CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Left Starting Material Remains? CheckLCMS->SM_Left Yes_SM Yes: Conversion Issue SM_Left->Yes_SM High SM No_SM No: Selectivity/Stability Issue SM_Left->No_SM Low SM Nu_Check Is Nucleophile Basic? Yes_SM->Nu_Check Byproducts Identify Major Byproduct No_SM->Byproducts Hydrolysis Peak M-Cl+OH (Hydrolysis) Byproducts->Hydrolysis Regio Wrong Isomer (C4 vs C2) Byproducts->Regio BisSub Bis-Substitution (M+2Nu) Byproducts->BisSub Fix_Hydrolysis Action: Dry Solvents, Switch to DIPEA, Use Mol. Sieves Hydrolysis->Fix_Hydrolysis Fix_Regio Action: Lower Temp, Change Solvent Polarity, Check C4 blocking Regio->Fix_Regio Fix_Bis Action: Control Stoichiometry (0.9 equiv Nu), Dropwise Addition BisSub->Fix_Bis Basic_Nu Yes (Amines) Nu_Check->Basic_Nu Weak_Nu No (Anilines/Amides) Nu_Check->Weak_Nu Fix_Heat Action: Microwave (120°C), Switch Cl -> F Basic_Nu->Fix_Heat Fix_Acid Action: Acid Catalysis (pTSA or HCl/Dioxane) Weak_Nu->Fix_Acid

Caption: Decision matrix for diagnosing low yields in pyrimidine SNAr reactions based on LCMS data.

Module 3: Data & Solvent Selection

The choice of solvent dictates the "nakedness" of your nucleophile. In SNAr, you want the nucleophile to be as free of solvation shells as possible.

Table 1: Solvent & Base Matrix for 2-Halopyrimidines

Solvent ClassExamplesDielectric Const.Best For...Warning
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh (>30)Standard conditions. Maximizes nucleophile reactivity (naked anion effect).[1]High boiling points make workup difficult (requires aqueous wash).[1]
Protic EtOH, iPrOH, nBuOHModerateAcid-catalyzed reactions or very reactive substrates.[1]High Risk of Solvolysis. Ethoxide/Butoxide can compete with your nucleophile.
Non-Polar Toluene, DioxaneLow (<3)Acid-catalyzed reactions (solubility of salts is low, driving precipitation).[1]Reaction rates are generally slower; often requires high temp (reflux).[1]
Green/Aqueous Water (+ surfactant)High (80)"On-Water" chemistry with hydrophobic substrates.[1]Only works if the nucleophile is water-tolerant and substrate is stable to hydrolysis.

Module 4: Experimental Protocols

Protocol A: Standard Thermal SNAr (General Purpose)

Best for: Primary/Secondary amines, Thiols.[1]

  • Setup: In a 20 mL vial, dissolve 2-chloropyrimidine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add DIPEA (2.0 equiv).

  • Addition: Add the Amine Nucleophile (1.1 equiv).

  • Reaction: Heat to 80–100°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMSO), dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed SNAr (The "Pro" Method)

Best for: Anilines, bulky amines, or deactivated nucleophiles.[1]

  • Setup: Dissolve 2-chloropyrimidine (1.0 equiv) in 2-butanol or 1,4-dioxane (0.5 M).

  • Catalyst: Add HCl (4M in dioxane) (1.0 equiv) OR p-Toluenesulfonic acid (pTSA) (1.0 equiv).

  • Nucleophile: Add Aniline derivative (1.0–1.2 equiv).

  • Reaction: Reflux (100°C+) for 2–6 hours.

  • Observation: Product often precipitates as the HCl salt.

  • Workup: Filter the solid (if precipitated) or neutralize with sat. NaHCO₃ before extraction.

Protocol C: Microwave-Assisted (High Throughput)

Best for: Unreactive substrates where thermal heating causes decomposition over long times.[1]

  • Setup: Microwave vial. NMP solvent (high boiling point, microwave transparent).[1]

  • Stoichiometry: 1.0 equiv Substrate, 2.5 equiv DIPEA, 1.2 equiv Nucleophile.[1]

  • Parameters: 140°C for 15–30 minutes (High absorption setting).

  • Note: Pressure can build up. Ensure vial is rated for 20 bar.

Mechanism Visualization

Understanding the transition state explains why electron-withdrawing groups (EWG) and solvent choice matter.

SNAr_Mechanism cluster_factors Stabilizing Factors (Speed up Reaction) SM 2-Halo Pyrimidine TS Meisenheimer Complex (Rate Determining) SM->TS Addition (Slow) Nu Nucleophile (:Nu) Nu->TS Product 2-Substituted Pyrimidine TS->Product Elimination (Fast) LG Leaving Group (X-) TS->LG F1 Electronegative LG (F > Cl) F1->TS Inductive Stabilization F2 Acid Catalysis (Protonated Ring) F2->TS LUMO Lowering F3 Polar Aprotic Solvent

Caption: The SNAr mechanism highlights the Meisenheimer complex as the rate-determining bottleneck.

References

  • Rohrbach, S. et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry. [1]

  • Barrett, I.C. et al. (2023).[1] Acid Promoted Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount.[1][3] Preprints.org.

  • Koolman, H. et al. (2015).[1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [1]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition. Wiley-Interscience.[1] (Standard Textbook Reference for SNAr Kinetics).

  • BenchChem Technical Report. (2025). Regioselective Reactions of 2,4-Dichloropyrimidines.[1][4][5][6][7][8]

Sources

Troubleshooting

Removing unreacted 2-chloropyrimidine from reaction mixtures

Technical Support Center: Troubleshooting & FAQs for 2-Chloropyrimidine Removal Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address one of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for 2-Chloropyrimidine Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address one of the most persistent challenges in medicinal chemistry and organic synthesis: the removal of unreacted 2-chloropyrimidine from crude reaction mixtures. This guide bridges theoretical chemical properties with practical, self-validating laboratory workflows to ensure high scientific integrity in your drug development processes.

Quantitative Data: Physical & Chemical Properties

Understanding the physicochemical profile of 2-chloropyrimidine is the first step in designing an effective removal strategy. Standard purification techniques often fail because researchers do not account for its unique electronic and physical characteristics.

PropertyValueMechanistic Impact on Workup
Boiling Point 75–76 °C at 10 mmHg[1]Moderately volatile; enables removal via high-vacuum distillation.
Sublimation Point 50 °C at 18 mmHg[2]Highly prone to sublimation; can be exploited for purification but risks contaminating vacuum manifolds.
Melting Point 63–66 °C[3]Presents as a yellowish to pale orange crystalline solid at room temperature[2][3].
pKa -1.46 ± 0.13 (Predicted)[1]Extremely weak base; prevents protonation during standard dilute acidic aqueous washes.
Solubility Slightly soluble in water; soluble in methanol and alcohol[1][3]Poor partitioning into the aqueous phase during liquid-liquid extraction.

Troubleshooting FAQs

Q1: Why does a standard acidic aqueous workup fail to remove excess 2-chloropyrimidine? A1: The failure of acidic extraction is dictated by the molecule's extremely low basicity. With a 1, the pyrimidine nitrogen atoms are highly electron-deficient due to the inductive electron-withdrawing effect of the 2-chloro substituent[1]. Standard aqueous acidic washes (e.g., 1M HCl, pH ≈ 0) are insufficiently acidic to protonate the ring. Consequently, the molecule remains neutral and preferentially partitions into the organic phase rather than the aqueous layer.

Q2: Can I use chemical scavengers to eliminate it? How does this mechanistically work? A2: Yes, chemical scavenging is highly effective. 2-Chloropyrimidine is an activated electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr). By introducing a 4—such as morpholine or a polymer-bound primary amine—after your main reaction is complete, you force the unreacted starting material to form an aminopyrimidine adduct[4]. If using morpholine, the resulting 2-morpholinopyrimidine adduct is significantly more basic than 2-chloropyrimidine and can be easily extracted into an acidic aqueous layer. If using a 5, the adduct becomes covalently tethered to a solid resin, which can simply be filtered out[5].

Q3: My product is highly polar and water-soluble, making liquid-liquid extraction impossible. What are my options? A3: If your product cannot be extracted or subjected to standard silica chromatography, exploit the volatility of 2-chloropyrimidine. It is known to 2[2] and 1[1]. By subjecting the crude solid mixture to high vacuum and mild heating (e.g., using a Kugelrohr or cold-finger sublimation setup), the unreacted 2-chloropyrimidine will sublime away from your non-volatile product.

Workflow Visualization

G A Crude Reaction Mixture (Product + 2-Chloropyrimidine) B Add Polymer-Bound Amine (Nucleophilic Scavenger) A->B C Agitate (SNAr Reaction) Convert to Resin-Adduct B->C D Filtration C->D E Solid Resin Waste (Trapped Pyrimidine) D->E Retentate F Filtrate (Purified Product) D->F Filtrate

Workflow for removing unreacted 2-chloropyrimidine using polymer-bound amine scavengers.

Self-Validating Experimental Protocols

Protocol A: Polymer-Bound Scavenging (Resin Catch-and-Release)

Use this protocol when your product is organic-soluble and you wish to avoid aqueous workups entirely.

  • Reaction Verification: Confirm via LC-MS or TLC that your primary reaction has reached maximum conversion. Do not add scavenger if the main reaction is still progressing.

  • Scavenger Addition: To the crude organic reaction mixture, add 3.0 equivalents (relative to the theoretical remaining 2-chloropyrimidine) of a polymer-bound primary amine (e.g., Trisamine resin or aminomethyl polystyrene).

  • Incubation: Agitate the suspension gently at 40 °C for 3 hours. The mild heating accelerates the SNAr scavenging reaction without degrading sensitive products.

  • Validation Check (Critical): Withdraw a 10 µL aliquot of the supernatant, dilute in acetonitrile, and analyze via LC-MS. The peak corresponding to 2-chloropyrimidine (m/z ~115) must be completely absent. If present, add 1.0 additional equivalent of resin and agitate for 1 more hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with the reaction solvent (e.g., dichloromethane or ethyl acetate) to elute all non-covalently bound desired product.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the 2-chloropyrimidine-free product.

Protocol B: High-Vacuum Sublimation Workup

Use this protocol when your target product is highly polar, water-soluble, and non-volatile.

  • Solvent Removal: Evaporate all reaction solvents using a rotary evaporator until a crude, dry solid is obtained.

  • Apparatus Assembly: Transfer the solid to the bottom of a sublimation apparatus equipped with a cold finger. Ensure the cold finger is actively cooled with ice water or an ethylene glycol chiller.

  • Sublimation: Apply a high vacuum of at least 18 mmHg. Gradually heat the outer flask in an oil bath to 50–60 °C[2]. Unreacted 2-chloropyrimidine will vaporize and deposit as yellowish crystals on the cold finger[2][3].

  • Validation Check (Critical): Carefully remove the cold finger, scrape off the sublimate, and weigh it to perform a mass balance check against the theoretical excess of 2-chloropyrimidine. Analyze the remaining pot residue via ¹H NMR to confirm the complete absence of the characteristic pyrimidine aromatic protons (typically around δ 8.5 ppm).

References

  • ChemicalBook - 2-Chloropyrimidine CAS#: 1722-12-9. Source: chemicalbook.com.
  • ChemBK - 2-choropyrimidine. Source: chembk.com.
  • ChemicalBook - 2-Chloropyrimidine | 1722-12-9. Source: chemicalbook.com.
  • Sigma-Aldrich - Aldrichimica Acta 39, 2006. Source: sigmaaldrich.com.
  • TU Dortmund - Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Source: tu-dortmund.de.

Sources

Optimization

Technical Support Center: Controlling Mono- vs. Di-Alkylation in Cyanoacetate Synthesis

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that the alkylation of active methylene compounds—specifically ethyl cyanoacetate—is a cornerstone of C-C bon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that the alkylation of active methylene compounds—specifically ethyl cyanoacetate—is a cornerstone of C-C bond formation[1]. However, suppressing the over-alkylation of these highly reactive intermediates remains a persistent challenge.

This guide is designed to move beyond generic textbook advice. Here, we dissect the thermodynamic and kinetic causality behind di-alkylation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your syntheses are robust, reproducible, and highly selective.

Mechanistic Overview: The Over-Alkylation Trap

To control the reaction, we must first understand the pathway. Ethyl cyanoacetate possesses a highly acidic methylene group (pKa ~9). Upon deprotonation and subsequent mono-alkylation, the resulting product retains an acidic proton. In many solvent systems, the mono-alkylated enolate is more soluble or forms looser ion pairs than the starting material, leading to rapid equilibration and undesired di-alkylation[2].

G ECA Ethyl Cyanoacetate (Active Methylene) Base1 Base (Deprotonation) Fast ECA->Base1 Enolate1 Primary Enolate Base1->Enolate1 RX1 + R-X (Alkylation) Enolate1->RX1 Mono Mono-alkylated Product (Desired) RX1->Mono Base2 Base / Equilibration (pKa shift) Mono->Base2 Excess Base / High Polarity Enolate2 Secondary Enolate Base2->Enolate2 RX2 + R-X (Alkylation) Enolate2->RX2 Di Di-alkylated Product (Impurity) RX2->Di

Reaction pathway showing the competing mono- and di-alkylation of ethyl cyanoacetate.

Troubleshooting Guides & FAQs

Q1: Why am I getting 30% di-alkylated product even when I strictly use 1.0 equivalent of alkyl halide and NaOEt/EtOH? A1: The issue lies in Le Chatelier's principle and the kinetics of enolate equilibration. Even with a 1:1 stoichiometry, the mono-alkylated product can be deprotonated by unreacted primary enolate or the ethoxide base. Because polar protic solvents (like EtOH) and polar aprotic solvents (like DMF) separate ion pairs, they create highly reactive, indiscriminate "naked" enolates[2]. The secondary enolate often reacts with the alkyl halide faster than the primary enolate, siphoning off your electrophile and leaving unreacted starting material alongside the di-alkylated impurity.

Q2: How can I manipulate the solvent and base to favor mono-alkylation? A2: Switch to a non-polar solvent and a bulky, non-nucleophilic base. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene or toluene forces the enolate to remain in a tight ion pair[2]. The steric bulk of DBU, combined with the tight ion pairing in a non-polar environment, severely restricts the transition state required for the secondary enolate to form and react. This kinetic bottleneck drastically improves mono-alkylation selectivity[2]. Alternatively, nonionic superbases like P(MeNCH₂CH₂)₃N have shown up to 98% mono-selectivity by tightly controlling the deprotonation equilibrium[3].

Q3: Are there greener, solvent-free alternatives that maintain high mono-selectivity? A3: Yes. Solid-liquid phase alkylation under microwave (MW) conditions using mild inorganic bases like K₂CO₃ without any solvent is highly effective[4]. The absence of a bulk solvent limits the mobility of the mono-alkylated product, preventing it from easily re-entering the basic solid interface for a second deprotonation. For example, reacting ethyl cyanoacetate with ethyl iodide and K₂CO₃ under MW irradiation yields predominantly the mono-alkylated product (78%) with minimal di-alkylation (12%) without needing phase-transfer catalysts[4].

Q4: Direct alkylation is still yielding inseparable mixtures for my specific substrate. Is there a definitive workaround? A4: If direct alkylation fails due to extreme steric or electronic factors, abandon the direct substitution route and utilize a Knoevenagel condensation followed by reduction . React ethyl cyanoacetate with the corresponding aldehyde or ketone to form an α,β-unsaturated cyanoacetate. Because the intermediate features a double bond, there are no remaining acidic alpha-protons, making di-alkylation structurally impossible. Subsequent reduction (e.g., using NaBH₄) guarantees a strictly mono-alkylated (branched) product.

G Start High Di-alkylation Observed? CheckBase Evaluate Base & Solvent Start->CheckBase Polar Polar Solvent (DMF/EtOH) Strong Base (NaH/NaOEt) CheckBase->Polar Current NonPolar Non-polar Solvent (Toluene) Bulky/Weak Base (DBU/K2CO3) CheckBase->NonPolar Current Action1 Switch to DBU in Toluene or K2CO3 Solvent-Free Polar->Action1 CheckStoich Check Stoichiometry NonPolar->CheckStoich Action1->CheckStoich Action2 Use Excess Cyanoacetate (1.5 - 2.0 eq) CheckStoich->Action2 Success Selective Mono-alkylation Action2->Success

Troubleshooting logic tree for mitigating di-alkylation in active methylene compounds.

Quantitative Data Presentation

The following table summarizes the impact of varying base and solvent conditions on the mono- vs. di-alkylation ratio of ethyl cyanoacetate (using ethyl iodide as the model electrophile).

Base SystemSolventReaction ConditionsMono-alkylation (%)Di-alkylation (%)Ref.
NaOEt (1.0 eq)EthanolReflux, 2-4 hours~50 - 60%~30 - 40%[1]
K₂CO₃ (Excess)None (Solvent-free)Microwave, 100°C, 60 min78%12%[4]
DBU (1.0 eq)Benzene / TolueneRoom Temp, 2 hours> 90%< 5%[2]
P(MeNCH₂CH₂)₃N THFRoom Temp, 30 min85 - 98%0%[3]

Note: Using an excess of ethyl cyanoacetate (1.5 to 2.0 eq) relative to the alkyl halide will further suppress di-alkylation across all methods by statistically favoring the primary enolate.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints allow the operator to verify success before proceeding to the next step.

Protocol A: DBU-Mediated Selective Mono-alkylation in Non-Polar Solvent

This protocol leverages tight ion-pairing to kinetically favor mono-alkylation[2].

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N₂ or Argon). Add 10 mmol of ethyl cyanoacetate and 20 mL of anhydrous toluene.

  • Base Addition: Dropwise, add 10.5 mmol (1.05 eq) of DBU to the stirring solution at room temperature.

    • Validation Checkpoint: The solution will turn slightly yellow, indicating the formation of the DBU-enolate complex.

  • Alkylation: Slowly add 10 mmol (1.0 eq) of the alkyl halide via syringe over 10 minutes.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The starting material spot (visualized with KMnO₄) should disappear, replaced by a single higher-Rf spot (mono-alkylated). If a faint top spot appears (di-alkylated), halt the reaction immediately.

  • Workup: Quench the reaction with 20 mL of 1M HCl to protonate the DBU. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography if trace di-alkylated product is observed by crude ¹H-NMR.

Protocol B: Solvent-Free Microwave-Assisted Mono-alkylation

A green-chemistry approach that utilizes solid-liquid phase dynamics to restrict secondary deprotonation[4].

  • Preparation: In a microwave-safe reactor vessel, combine 10 mmol of ethyl cyanoacetate, 10 mmol of alkyl halide, and 20 mmol (2.0 eq) of finely powdered, oven-dried K₂CO₃. Do not add solvent.

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Irradiate at 100°C for 60 minutes with continuous magnetic stirring.

  • Cooling & Extraction: Allow the vessel to cool to room temperature.

    • Validation Checkpoint: The mixture should appear as a thick paste or solid clump.

  • Workup: Suspend the crude mixture in 30 mL of diethyl ether and 20 mL of distilled water. Stir vigorously until the inorganic salts dissolve. Separate the layers and extract the aqueous phase with an additional 20 mL of ether.

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent. The crude product typically exhibits >85% purity for the mono-alkylated species and can be used directly for subsequent hydrolysis/decarboxylation steps.

References
  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI - Catalysts. Available at:[Link]

  • Use of the Nonionic Superbase P(MeNCH2CH2)3N in the Selective Monoalkylation of Active-Methylene Compounds. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Chemistry Letters - OUP. Available at:[Link]

Sources

Troubleshooting

Purification methods for oily alpha-cyano esters

Technical Support Center: Advanced Purification of Oily Alpha-Cyano Esters Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of Oily Alpha-Cyano Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique challenges of isolating oily alpha-cyano esters.

These compounds—often the products of Knoevenagel condensations or active methylene alkylations—feature a highly activated alpha-proton flanked by electron-withdrawing cyano (-CN) and ester (-COOR) groups. This electronic environment makes them notoriously susceptible to thermal degradation, retro-aldol reactions, and hydrolysis. Furthermore, their high viscosity and polarity often lead to severe streaking during standard chromatography.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity isolates without compromising the integrity of your target molecule.

Part 1: Purification Workflow Visualization

Before selecting a purification method, it is critical to evaluate the thermal stability and molecular weight of your specific alpha-cyano ester. The decision matrix below outlines the optimal logical pathway for isolating these challenging oils.

Workflow Start Crude Oily Alpha-Cyano Ester Decision Thermally Stable (BP < 150°C at 0.1 mbar)? Start->Decision Distillation Short-Path Vacuum Distillation Decision->Distillation Yes Extraction Liquid-Liquid Extraction (Bisulfite Wash) Decision->Extraction No / High MW Chromatography Silica Gel Chromatography Distillation->Chromatography Co-distilling Impurities Pure Purified Oil Distillation->Pure High Purity Extraction->Chromatography Residual Byproducts Extraction->Pure Clean NMR Chromatography->Pure

Decision matrix for purifying oily alpha-cyano esters based on thermal stability.

Part 2: Troubleshooting FAQs

Q1: Why does my oily alpha-cyano ester decompose, darken, or polymerize during fractional distillation? Causality & Solution: Alpha-cyano esters are highly prone to thermal decomposition. Prolonged heating causes the activated alpha-proton to initiate polymerization or triggers retro-Knoevenagel condensation. Because thermal decomposition is a function of both temperature and residence time, standard fractional distillation is often fatal to these molecules[1]. The Fix: You must use a short-path distillation apparatus or a Kugelrohr setup under high vacuum. By lowering the system pressure to < 0.1 mbar, you drastically reduce the boiling point. For example, conjugated alpha-cyano esters can be successfully distilled at 150–170 °C at 0.06 mbar, minimizing thermal exposure[2].

Q2: I am trying to remove unreacted starting materials via an aqueous wash, but my product is hydrolyzing. What went wrong? Causality & Solution: Esters are highly susceptible to hydrolysis under strongly basic conditions, which cleaves the ester back into the starting alcohol and a carboxylate salt[1]. Because the alpha-proton of a cyanoacetate derivative is acidic, strong bases can also cause enolization and subsequent degradation. The Fix: Liquid liquid extraction is highly preferred for oily products to avoid chromatography[3], but you must use mild conditions. Wash the liquid ester with 2N sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities without triggering hydrolysis[4].

Q3: During the aqueous wash, a thick emulsion formed between my organic oil and the aqueous layer. How do I break it? Causality & Solution: Emulsions are stable mixtures of immiscible liquids, often stabilized in these reactions by partially hydrolyzed byproducts (acting as surfactants) or the high viscosity of the oily ester itself[1]. The Fix: Increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). The high salt concentration decreases the solubility of the organic compounds in the aqueous phase (the "salting-out" effect), forcing the emulsion to separate.

Q4: When I attempt silica gel column chromatography, my alpha-cyano ester streaks extensively and co-elutes with impurities. How can I improve resolution? Causality & Solution: Streaking occurs because the highly polar cyano and ester moieties, along with the acidic alpha-proton, engage in strong hydrogen bonding with the free silanol (-SiOH) groups on the silica stationary phase. The Fix: Deactivate the silica. Pre-treat your column with 1% acetic acid in your non-polar eluent (e.g., Hexane/EtOAc). The mild acid suppresses the ionization of the alpha-proton and occupies the active silanol sites, resulting in tight, well-resolved bands.

Part 3: Quantitative Method Comparison

To optimize your workflow, compare the expected outcomes of the primary purification techniques below.

Purification MethodTypical Yield RecoveryExpected PurityIdeal ApplicationKey Limitation / Risk
Short-Path Vacuum Distillation 80–92%>95%Thermally stable, low-MW oilsHigh risk of thermal degradation (retro-aldol) if vacuum fails.
Chemoselective Extraction (Bisulfite) 85–95%>90%Removing unreacted aldehydesEmulsion formation; does not remove non-carbonyl impurities.
Silica Gel Chromatography 70–85%>98%Complex mixtures, high-MW oilsSevere streaking; high solvent consumption.
Telescoping (Crude Forward) ~100% (Mass)VariableIndustrial scale-upImpurities may interfere with downstream catalysis.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the specific Validation Checkpoint is met.

Protocol A: High-Vacuum Short-Path Distillation

Use this protocol for low-molecular-weight, thermally stable alpha-cyano esters.

  • Apparatus Assembly: Assemble a short-path distillation head directly onto the boiling flask. Mechanistic Rationale: Minimizing the vapor path length reduces the residence time of the ester in the heated zone, preventing thermal breakdown[2].

  • Vacuum Initiation: Apply a high vacuum (target: < 0.1 mbar) before applying any heat.

    • Validation Checkpoint: Monitor the vacuum gauge. The pressure must stabilize. If bubbling occurs at room temperature, this is residual solvent evaporating. Wait until bubbling ceases before heating.

  • Controlled Heating: Slowly increase the temperature of the heating mantle.

    • Validation Checkpoint: Observe the boiling flask. The liquid should boil smoothly. Critical: If the oil suddenly darkens to a deep brown/black or evolves smoke, thermal decomposition is occurring[1]. Immediately lower the heat and check for vacuum leaks.

  • Fraction Collection: Collect the main fraction. Alpha-cyano esters typically distill as clear, colorless to pale-yellow viscous oils.

Protocol B: Chemoselective Bisulfite Extraction

Use this protocol to remove unreacted aldehydes from Knoevenagel condensation products without using chromatography.

  • Solvent Exchange: Dissolve the crude oily alpha-cyano ester in a non-polar organic solvent (e.g., Methyl tert-butyl ether (MTBE) or diethyl ether).

    • Mechanistic Rationale: Non-polar solvents minimize the solubility of the highly polar bisulfite adduct that will be formed, ensuring it partitions completely into the aqueous phase.

  • Bisulfite Wash: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃). Stir vigorously for 30–45 minutes at room temperature.

    • Mechanistic Rationale: The nucleophilic bisulfite attacks the electrophilic carbonyl carbon of the unreacted aldehyde, forming a highly water-soluble alpha-hydroxy sulfonate adduct. The alpha-cyano ester remains unreactive.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

    • Validation Checkpoint: If the layers do not separate cleanly (emulsion), add 10-20 mL of saturated aqueous NaCl (brine) and gently swirl[1].

  • Verification & Isolation: Separate the organic layer.

    • Validation Checkpoint: Before evaporating the solvent, spot the organic layer on a TLC plate alongside a reference standard of the starting aldehyde. Visualize with a 2,4-DNPH stain. The aldehyde spot must be completely absent. If absent, dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the purified oil.

Part 5: References

Sources

Optimization

Troubleshooting low yields in alpha-methylation of cyanoacetates

Technical Support Center: Troubleshooting Low Yields in -Methylation of Cyanoacetates Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in -Methylation of Cyanoacetates

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the


-methylation of cyanoacetates (e.g., synthesizing ethyl 2-cyanopropanoate from ethyl cyanoacetate).

The


-methylation of active methylenes is a foundational transformation in drug development, often used to establish quaternary stereocenters or synthesize unnatural amino acid precursors. However, researchers frequently encounter low yields due to competing mechanistic pathways. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure reproducible success.

Diagnostic Workflow

Before adjusting your protocol, use the decision tree below to match your specific experimental observation to its root chemical cause.

Troubleshooting Start Low Yield in α-Methylation CheckTLC TLC Analysis: What is observed? Start->CheckTLC Unreacted Unreacted Starting Material CheckTLC->Unreacted Reaction Stalled MultipleSpots Multiple New Spots (Side Products) CheckTLC->MultipleSpots Messy Profile BaseIssue Check Base/Moisture (Incomplete Deprotonation) Unreacted->BaseIssue Dialkylation Dialkylation (Over-methylation) MultipleSpots->Dialkylation Non-polar spot OAlkylation O-Alkylation (Solvent/Counterion Issue) MultipleSpots->OAlkylation Polar/Unstable spot

Diagnostic decision tree for troubleshooting low yields in cyanoacetate alkylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction profile is messy, and I am isolating a significant amount of a non-polar byproduct. How do I prevent this?

Diagnosis: You are observing dialkylation (over-methylation). Causality: This is a kinetic issue. The mono-methylated product still possesses an acidic


-proton. Because the newly added methyl group is electron-donating via inductive effects, the resulting mono-alkyl enolate is actually more nucleophilic than your starting enolate[1]. If there is excess base or methylating agent in the system, the mono-alkylated product will rapidly undergo a second alkylation[2].
Actionable Solution: 
  • Strict Stoichiometry: Limit your base and methyl iodide (MeI) to exactly 1.00 – 1.05 equivalents relative to the cyanoacetate[2].

  • Inverse Addition: Add the pre-formed enolate solution dropwise to a cold solution of MeI. This ensures the enolate is constantly quenched by the electrophile before it can act as a base to deprotonate the newly formed mono-alkyl product.

Q2: I am losing yield to an unstable, polar side product that degrades during silica gel chromatography. What is happening?

Diagnosis: You are experiencing O-alkylation instead of the desired C-alkylation. Causality: The deprotonated cyanoacetate is an ambident enolate, meaning negative charge is delocalized across both the


-carbon and the carbonyl oxygen[2]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the carbon is "soft". Using highly polar aprotic solvents (like DMF or HMPA) strips the counterion away from the enolate, leaving the highly reactive oxygen exposed to attack the electrophile[2].
Actionable Solution: 
  • Counterion Control: Switch to a solvent like Tetrahydrofuran (THF) and use a base with a strongly coordinating cation (e.g., Lithium from LiHMDS, or Sodium from NaH). The tight ion-pairing of Li⁺ or Na⁺ to the "hard" oxygen atom effectively blocks it, forcing the electrophile to react at the "soft" carbon atom.

  • Electrophile Selection: Ensure you are using Methyl Iodide (MeI), which is a "soft" electrophile, rather than Dimethyl Sulfate, which is "harder" and promotes O-alkylation.

Q3: The reaction stalls at 50% conversion. Should I heat the mixture to drive it to completion?

Diagnosis: Incomplete deprotonation or moisture contamination. Causality: Heating is highly discouraged as it promotes transesterification, thermal degradation of the enolate, and accelerates dialkylation. A stalled reaction typically means your base has degraded or atmospheric moisture has quenched the enolate[2]. Actionable Solution:

  • Do not heat. Instead, ensure your Sodium Hydride (NaH) is fresh. NaH dispersions in mineral oil degrade over time when exposed to air. Wash the NaH with anhydrous hexanes under an inert atmosphere immediately before use to expose the active hydride surface.

Reaction Parameter Optimization Matrix

To synthesize the causality behind experimental choices, consult the following parameter matrix when designing your workflow:

ParameterRecommended ChoiceSub-optimal ChoiceMechanistic Impact on Yield
Base NaH (Sodium Hydride)K₂CO₃ (Potassium Carbonate)NaH ensures irreversible, quantitative deprotonation (H₂ gas escapes). K₂CO₃ is heterogeneous, leading to stalled reactions and induction periods.
Solvent THF (Tetrahydrofuran)DMF (Dimethylformamide)THF maintains tight ion pairing, favoring C-alkylation. DMF dissociates the ion pair, drastically increasing the risk of O-alkylation[2].
Electrophile MeI (Methyl Iodide)Me₂SO₄ (Dimethyl Sulfate)MeI is a "soft" electrophile, matching the "soft" carbon nucleophile. Me₂SO₄ is "harder" and promotes O-alkylation.
Equivalents 1.05 eq Base / 1.05 eq MeI>1.5 eq Base / >1.5 eq MeIStrict stoichiometric control prevents the mono-alkylated product from undergoing a second deprotonation/alkylation cycle[2].

Mechanistic Pathway Visualization

Mechanism SM Ethyl Cyanoacetate (Active Methylene) Enolate Ambident Enolate [C- vs O-] SM->Enolate Base (NaH) -H₂ C_Alk C-Alkylation (Desired Product) Enolate->C_Alk MeI (Soft Electrophile) O_Alk O-Alkylation (Side Product) Enolate->O_Alk MeI (Hard Solvent/Conditions) Dialk Dialkylation (Side Product) C_Alk->Dialk Excess Base/MeI

Mechanistic divergence in cyanoacetate methylation highlighting competitive side reactions.

Self-Validating Experimental Protocol: Synthesis of Ethyl 2-cyanopropanoate

This protocol is engineered as a self-validating system[2][3]. Do not proceed to the next step unless the Validation Checkpoint is met.

Materials: Ethyl cyanoacetate (1.0 eq), Sodium Hydride (60% in mineral oil, 1.05 eq), Methyl Iodide (1.05 eq), Anhydrous THF.

Step 1: Enolate Formation

  • Suspend NaH (1.05 eq) in anhydrous THF in a flame-dried flask under a Nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF dropwise over 15 minutes[2].

  • Causality: Cooling prevents thermal degradation of the enolate. Dropwise addition prevents localized excess of the active methylene, ensuring complete deprotonation.

  • Validation Checkpoint: You must observe controlled effervescence (H₂ gas evolution). The opaque grey suspension of NaH should transition into a clear or slightly yellow homogeneous solution. If the solution remains cloudy with no gas evolution, your NaH is inactive; abort and restart.

Step 2: Alkylation

  • To the clear enolate solution at 0 °C, add Methyl Iodide (1.05 eq) dropwise[2].

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours[3].

  • Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-alkylation over dialkylation.

  • Validation Checkpoint: Monitor by TLC (e.g., 10% EtOAc in Hexanes). The starting material spot should disappear entirely, replaced by a slightly less polar spot (mono-alkylated product). If a third, highly non-polar spot appears, dialkylation is occurring; quench the reaction immediately.

Step 3: Quench and Extraction

  • Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise until bubbling ceases, followed by deionized water[2].

  • Extract the aqueous layer with Diethyl Ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Causality: Using NH₄Cl (mildly acidic) instead of strong acids prevents the hydrolysis of the ester or nitrile functionalities during the workup.

  • Validation Checkpoint: The aqueous phase pH should test at ~6-7. The crude NMR should show a distinct doublet for the new methyl group at ~1.5 ppm, confirming C-alkylation.

References

  • Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions - BenchChem.
  • Nitrile anion - Wikipedia.
  • Ethyl 2-cyanopropanoate synthesis - ChemicalBook.

Sources

Troubleshooting

Minimizing hydrolysis side products in ester synthesis

Technical Support Center: Ester Synthesis & Hydrolysis Control Current Status: Operational Ticket ID: EST-HYD-001 Subject: Minimizing Hydrolytic Side Products & Optimizing Yield Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ester Synthesis & Hydrolysis Control

Current Status: Operational Ticket ID: EST-HYD-001 Subject: Minimizing Hydrolytic Side Products & Optimizing Yield Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Ester Synthesis Technical Support Center. You are likely here because your esterification yield is lower than predicted, or your product is degrading back into the starting carboxylic acid during isolation.[1]

Hydrolysis is the thermodynamic nemesis of ester synthesis. Whether you are performing a reversible Fischer esterification or using high-energy activated acyl donors, water is the primary contaminant that drives the equilibrium backward or consumes your reactive intermediate.

This guide is structured to troubleshoot three specific failure modes:

  • Thermodynamic Reversion (Fischer Esterification)

  • Competitive Hydrolysis (Activated Esters/Acid Chlorides)

  • Post-Reaction Degradation (Work-up & Isolation)

Module 1: Thermodynamic Control (Fischer Esterification)

The Issue: The reaction reaches equilibrium (typically ~66% conversion for 1:1 stoichiometry) and stops. The Mechanism: Acid-catalyzed esterification is reversible.[2][3][4] Water is a co-product. If water remains in the system, it hydrolyzes the ester as fast as it forms.

Troubleshooting FAQ

Q: I am refluxing with H₂SO₄, but my conversion has stalled. Should I add more acid? A: No. The acid is a catalyst, not a reagent.[2] Adding more acid often increases byproduct formation (e.g., ether formation from alcohol dehydration). You must remove the water to shift the equilibrium (Le Chatelier’s Principle).

Q: I used molecular sieves, but my yield is still low. Why? A: You likely selected the wrong pore size. This is a common critical failure.

Solvent/AlcoholCorrect SieveIncorrect SieveTechnical Rationale
Methanol / Ethanol 3A 4A / 5AMethanol (kinetic diameter ~3.6 Å) enters 4A pores and is trapped, removing your reagent from the reaction [1].
Isopropanol / t-BuOH 4A 3A (inefficient)Larger alcohols cannot enter 4A pores; water (2.8 Å) is selectively removed.
General Solvents 4A -Standard for drying DCM, Toluene, THF.

Q: How do I design a self-validating water removal system? A: Use a Dean-Stark apparatus for azeotropic removal (with toluene/benzene) or a Soxhlet extractor filled with activated sieves.

Protocol: Soxhlet-Enhanced Esterification

  • Setup: Place activated 3A or 4A molecular sieves (depending on alcohol) in the Soxhlet thimble.

  • Reflux: As solvent refluxes, the condensate passes through the sieves before returning to the reaction flask.

  • Validation: The returning solvent is anhydrous, constantly shifting the equilibrium forward without the sieves physically touching the reaction mixture (preventing mechanical attrition).

Visualizing the Equilibrium Loop

FischerLoop cluster_removal Water Removal System Acid Carboxylic Acid Inter Tetrahedral Intermediate Acid->Inter H+ Cat Alcohol Alcohol Alcohol->Inter H+ Cat Ester Ester Inter->Ester -H2O Water Water Inter->Water -H2O Water->Inter Hydrolysis (Reverse Rxn) Sieves Molecular Sieves (Trap H2O) Water->Sieves Trapped

Caption: The Fischer cycle. Without the "Water Removal System" (Sieves), the red path (Hydrolysis) reverses the synthesis.

Module 2: Kinetic Control (Steglich & Activated Esters)

The Issue: You are using DCC/EDC or an Acid Chloride, but you observe starting material or urea byproducts instead of the ester. The Mechanism: Activated intermediates (O-acylisourea or Acyl Chlorides) are highly electrophilic. They will react with any nucleophile. If water is present, it outcompetes bulky alcohols.

Troubleshooting FAQ

Q: In my Steglich reaction (DCC/DMAP), I see a large amount of N-acylurea. Is this hydrolysis? A: No, this is an intramolecular rearrangement (O-to-N acyl migration).

  • Cause: The reaction with the alcohol is too slow (steric hindrance), allowing the O-acylisourea intermediate to rearrange into the stable, unreactive N-acylurea [2].

  • Solution: Increase the amount of DMAP. DMAP acts as an acyl-transfer agent, intercepting the O-acylisourea to form a reactive N-acylpyridinium species, which reacts faster with the alcohol than the rearrangement can occur.

Q: My Acid Chloride reaction yields carboxylic acid. How do I stop this? A: This is direct hydrolysis.

  • Check 1: Solvent dryness.[5] Acid chlorides react violently with trace water.

  • Check 2: Order of addition. Add the acid chloride to the alcohol/base mixture at 0°C. If you add the alcohol to the acid chloride, the local concentration of acid chloride is high, and if the alcohol is wet, hydrolysis dominates.

Protocol: Moisture-Free Acid Chloride Coupling

  • Dry: Flame-dry all glassware under vacuum; backfill with Argon.

  • Scavenge: Use a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to neutralize the HCl byproduct.

  • Temperature: Perform the addition at 0°C. Hydrolysis rates drop significantly at lower temperatures, while the reaction with primary/secondary alcohols remains viable [3].

Visualizing the Competition

SteglichComp Acid Carboxylic Acid + DCC Inter O-Acylisourea (Activated) Acid->Inter Rearrange N-Acylurea (Dead End Side Product) Inter->Rearrange Slow Alcohol Attack (No DMAP) Hydrolysis Carboxylic Acid (Hydrolysis) Inter->Hydrolysis + H2O (Wet Solvent) Product Ester Inter->Product + Alcohol / DMAP

Caption: The Steglich Fork. Success depends on DMAP accelerating the green path over the red (hydrolysis) and orange (rearrangement) paths.

Module 3: Downstream Processing (Work-up & Isolation)

The Issue: The reaction was successful (TLC showed product), but the yield disappeared after washing with NaHCO₃ or NaOH. The Mechanism: Base-catalyzed hydrolysis (Saponification).[1][6] This is irreversible because the resulting carboxylic acid immediately deprotonates to the carboxylate salt, driving the equilibrium completely to the right [4].

Troubleshooting FAQ

Q: How do I remove excess acid chloride without hydrolyzing my ester? A: Do not use strong base.

  • Method: Quench with a small amount of methanol (converts acid chloride to methyl ester, which is easily separated) or use a rapid, cold saturated NaHCO₃ wash.

  • Critical Rule: Contact time < 5 minutes at 0°C.

Q: My ester is acid-labile (e.g., acetal ester). How do I work it up? A: Avoid acidic aqueous washes. Use a phosphate buffer (pH 7.0) for the aqueous wash. Pre-treat your silica gel with 1% Triethylamine during column chromatography to prevent hydrolysis on the acidic silica surface.

Decision Tree: Safe Work-up Strategy

Workup Start Crude Reaction Mixture BaseSens Is Ester Base Sensitive? Start->BaseSens AcidSens Is Ester Acid Sensitive? BaseSens->AcidSens No Action1 Use Cold NaHCO3 Fast Separation BaseSens->Action1 Yes Action2 Use Phosphate Buffer (pH 7.0) AcidSens->Action2 Yes Action3 Use Dilute HCl (1M) or Citric Acid AcidSens->Action3 No

Caption: Select the correct aqueous wash to prevent hydrolysis during extraction.[1]

References

  • Jalon Zeolite. (2024). Essential Guide: Molecular Sieves for Water Removal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyanoacetate Arylation &amp; Base Optimization

Welcome to the Technical Support Center for transition-metal-catalyzed C–C bond formation. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed α-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition-metal-catalyzed C–C bond formation. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed α-arylation of cyanoacetates.

Below, you will find targeted troubleshooting FAQs, quantitative data matrices, and a self-validating experimental protocol designed to resolve the most common bottlenecks in this workflow.

Part 1: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite full consumption of the palladium catalyst. What is happening? A1: This is the most common failure mode in cyanoacetate arylation and is directly tied to base stoichiometry. The product (α-aryl cyanoacetate) has a significantly lower pKa than the starting cyanoacetate. Consequently, the newly formed product is immediately deprotonated by the remaining base. If you use only 1.0 to 1.5 equivalents of base, the , starving the catalytic cycle and stalling the reaction at exactly 50% conversion[1]. Solution: Always use a minimum of 2.2 to 3.0 equivalents of base to ensure both the initial deprotonation and the subsequent product deprotonation can occur without halting catalyst turnover[2].

Q2: I am using NaOtBu and observing significant ester hydrolysis and decarboxylation. How can I improve chemoselectivity? A2: While sodium tert-butoxide (NaOtBu) is a kinetically fast, strong base excellent for driving deprotonation, it is highly nucleophilic. At elevated temperatures, it frequently attacks the ester moiety of ethyl cyanoacetates, leading to [3]. Solution: Switch to a milder, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. Because these bases are weaker and poorly soluble in non-polar solvents, you must compensate by milling them to a fine powder and pairing them with a highly active catalyst system, such as[2].

Q3: Can I avoid the 2-equivalent base rule entirely? A3: Yes, through decarboxylative arylation strategies. By using pre-formed potassium cyanoacetate salts instead of alkyl cyanoacetates, the reaction undergoes a[4]. In this pathway, the carboxylate acts as the leaving group (releasing CO₂), bypassing the need for strong inorganic bases to maintain the enolate. This strategy is highly tolerant of ester functional groups and prevents the over-deprotonation issue entirely[5].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting why the second equivalent of base is a mandatory mechanistic requirement.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-Enolate (Transmetalation) OxAdd->TransMet SM Cyanoacetate (Starting Material) Enolate Cyanoacetate Enolate SM->Enolate Deprotonation Enolate->TransMet TransMet->Pd0 Catalyst Turnover Prod α-Aryl Cyanoacetate (Product) TransMet->Prod Reductive Elimination ProdEnolate Product Enolate (Thermodynamic Sink) Prod->ProdEnolate Rapid Deprotonation (Product is more acidic) Base1 Base (1st eq) Base1->Enolate Base2 Base (2nd eq) [CRITICAL] Base2->ProdEnolate

Pd-Catalyzed Cyanoacetate Arylation Mechanism highlighting the critical 2nd base equivalent.

Part 3: Quantitative Data Summary

Use the following matrix to select the optimal base for your specific substrate class.

BaseEquivalents RequiredConjugate Acid pKa (DMSO)Ester ToleranceKinetic ProfileRecommended Use Case
NaOtBu 2.2 - 2.5~17Poor (Hydrolysis risk)FastUnhindered aryl halides, robust esters (t-Bu)
K₃PO₄ 2.5 - 3.0~12ExcellentSlow (Heterogeneous)Base-sensitive substrates, ethyl cyanoacetate
Cs₂CO₃ 2.5 - 3.0~10GoodModerateBroad scope, ambient temperature reactions
LiHMDS 2.2 - 2.5~26ModerateVery FastPre-forming enolates at low temperatures

Part 4: Standardized Experimental Protocol

Objective: Synthesize α-aryl cyanoacetates using a mild, heterogeneous base (K₃PO₄) to prevent ester hydrolysis while ensuring full conversion.

Step 1: Catalyst Pre-Activation (The Validation Step)

  • Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (1.0 mol%, yielding 2.0 mol% Pd) and XPhos (2.4 mol%) in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality & Validation: Pd₂(dba)₃ is a stable resting state but must undergo ligand exchange with XPhos to form the active catalytic species. The validation of this step is visual: the initial dark purple/black suspension of Pd₂(dba)₃ will transition into a homogenous, dark red solution, confirming the successful generation of the active LₙPd(0) complex.

Step 2: Reagent Preparation & Loading

  • Action: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv) and anhydrous K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Causality: K₃PO₄ is strictly heterogeneous in toluene. Using 2.5 equivalents ensures sufficient basicity to overcome the thermodynamic sink of the product enolate. Crucial: The K₃PO₄ must be finely milled before use; granular K₃PO₄ lacks the surface area required for efficient proton abstraction, which will artificially stall the reaction.

Step 3: Substrate and Catalyst Integration

  • Action: Add ethyl cyanoacetate (1.2 mmol, 1.2 equiv) to the Schlenk tube, followed by the pre-activated catalyst solution from Step 1. Rinse the catalyst vial with an additional 1 mL of toluene and add to the reaction. Seal the tube tightly.

Step 4: Reaction Execution

  • Action: Move the sealed tube to a fume hood and heat in an oil bath at 80 °C for 16 hours under vigorous stirring (800+ rpm).

  • Causality & Validation: Vigorous stirring is mandatory to keep the milled K₃PO₄ suspended. A successful ongoing reaction will appear as a brick-red to orange fine suspension. If the mixture turns black and deposits a mirror on the flask walls, the catalyst has precipitated as palladium black, indicating either oxygen ingress or base depletion.

Step 5: Acidic Quench and Isolation

  • Action: Cool the reaction to room temperature. Carefully add 5 mL of saturated aqueous NH₄Cl.

  • Causality & Validation: The product exists in the reaction mixture as a stable enolate salt. An acidic quench (NH₄Cl, pH ~5-6) is required to protonate the enolate back to the neutral α-aryl cyanoacetate. A successful quench is validated by the dissolution of all inorganic salts and the partitioning of the mixture into two distinct, clear liquid phases (aqueous and organic) without stable emulsions.

References

  • Palladium-catalyzed decarboxylative arylation of potassium cyanoacetate: synthesis of α-diaryl nitriles from aryl halides Source: Organic Letters (via PubMed) URL:[Link]

  • Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands Source: Journal of Organic Chemistry (via Hartwig Group / UC Berkeley) URL:[Link]

  • Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt Source: Chemistry - A European Journal URL:[Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization Source: Organic Letters (via PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrimidinyl Propanoate Derivatives

Topic: Recrystallization Solvents & Purification Protocols for Pyrimidinyl Propanoate Derivatives Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ[1][2] Executive Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols for Pyrimidinyl Propanoate Derivatives Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ[1][2]

Executive Overview

Pyrimidinyl propanoate derivatives (e.g., intermediates in the synthesis of statins like Rosuvastatin) present unique purification challenges. These molecules typically possess a lipophilic ester tail and a polar nitrogen-rich heterocyclic core . This "push-pull" polarity often leads to:

  • High solubility in common organic solvents (making yield recovery difficult).

  • Oiling out (liquid-liquid phase separation) rather than crystallization, particularly in the presence of impurities.[3][4][5]

  • Polymorphism , where the rate of cooling dictates the crystal lattice stability.

This guide synthesizes industrial best practices to navigate these physical chemistry challenges.

Solvent Selection Strategy

The choice of solvent is dictated by the specific substituents on the pyrimidine ring. However, for the general class of ethyl/methyl 3-(pyrimidinyl)propanoates , the following solvent systems are empirically validated.

Solvent Compatibility Table
Solvent SystemRoleApplication ContextRisk Factor
Ethyl Acetate / n-Heptane Primary Choice Standard purification.[1] Excellent for removing non-polar impurities.Low. Heptane is preferred over Hexane for higher boiling point and safety.
Isopropyl Alcohol (IPA) / Water Alternative Highly polar derivatives (e.g., amino-substituted pyrimidines).[1]Medium. Risk of ester hydrolysis if heated for prolonged periods at pH > 7.
Methyl Isobutyl Ketone (MIBK) Industrial Large-scale process (e.g., Rosuvastatin intermediates).[1] Promotes stable polymorphs.Low. Excellent temperature coefficient for solubility.
Toluene Specific Used when removing very non-polar byproducts.[1]High. Hard to remove trace solvent; product may solvate.[4]
Ethanol (Abs.) Single Solvent Only for high-melting derivatives (>100°C).[1]Medium. Often leads to low yields due to high solubility.

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often form solvates and have high solubility power, preventing precipitation.[1]

Decision Logic: Selecting Your System

The following logic tree guides you through the solvent selection process based on your crude material's behavior.

SolventSelection Start Start: Crude Pyrimidinyl Propanoate SolubilityCheck Check Solubility in Hot Ethyl Acetate (EtOAc) Start->SolubilityCheck SolubleHot Fully Soluble? SolubilityCheck->SolubleHot YesSoluble Yes SolubleHot->YesSoluble High Solubility NoSoluble No (Insoluble) SolubleHot->NoSoluble Low Solubility AddAntiSolvent Protocol A: Add n-Heptane dropwise at reflux until turbid YesSoluble->AddAntiSolvent SwitchSolvent Switch to More Polar System: IPA or Ethanol NoSoluble->SwitchSolvent Cooling Slow Cool to RT then 0°C AddAntiSolvent->Cooling SwitchSolvent->Cooling ResultNode ResultNode Cooling->ResultNode Result Crystals Form? Success Filter & Wash (Cold Heptane) ResultNode->Success Yes OilingOut Oiling Out Occurs ResultNode->OilingOut No (Liquid droplets)

Figure 1: Decision matrix for solvent selection based on initial solubility tests.

Detailed Experimental Protocols

Protocol A: The "Two-Solvent" Method (EtOAc / Heptane)

Best for: Oily crude products or low-melting solids.

  • Dissolution : Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram). Heat to gentle reflux (approx. 75°C).[6]

    • Checkpoint: If solid does not dissolve, add EtOAc in 0.5 mL increments. Do not exceed 5 mL/g.

  • Anti-Solvent Addition : While maintaining reflux, add n-Heptane dropwise.[1]

    • Visual Cue: Stop adding heptane immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification : Add 1-2 drops of pure EtOAc to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling : Remove from heat. Place the flask on a cork ring or wood block (insulator) to allow slow cooling to room temperature.

    • Critical Step: Do not place directly on a cold bench or in ice. Rapid cooling induces oiling out.

  • Crystallization : Once at room temperature, if crystals have formed, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation : Vacuum filter. Wash cake with cold 1:3 EtOAc:Heptane mixture.

Protocol B: The "Seeding" Method (MIBK)

Best for: Scale-up and ensuring correct polymorph.

  • Dissolution : Dissolve crude in Methyl Isobutyl Ketone (MIBK) at 80°C (approx 4 mL/g).

  • Cooling Phase 1 : Cool slowly to 50°C.

  • Seeding : Add 0.1% w/w of pure seed crystals. Stir gently.

  • Cooling Phase 2 : Cool to 0-5°C over 2 hours.

  • Isolation : Filter and wash with cold MIBK.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. It is common in propanoate esters due to their flexibility and low melting points. Corrective Actions:

  • Temperature Control: The solution is cooling too fast.[2] Re-heat to dissolve the oil, then cool much slower (wrap flask in foil/towel).

  • Seed at High Temp: Add a seed crystal while the solution is still warm (just below the saturation temperature) to provide a template for the lattice before the oil phase can form.

  • Change Ratio: You likely have too much anti-solvent. Add more "good" solvent (EtOAc) to shift the composition away from the LLPS region.

Q2: I have low recovery yield (<50%). Is my compound decomposing?

Diagnosis: Likely not decomposition, but high mother liquor solubility. Pyrimidine esters are often very soluble in organic solvents. Corrective Actions:

  • Concentration: Evaporate the mother liquor down to 20% of its volume and repeat the cooling process (Second Crop).

  • Solvent Switch: If using Ethanol, switch to Isopropanol (IPA) .[1] IPA generally has lower solubility power for these derivatives at 0°C than Ethanol.

  • Anti-Solvent Push: Increase the ratio of Heptane in the final cold stage (up to 5:1 Heptane:EtOAc) after crystals have already started forming.

Q3: Can I use water as an anti-solvent?

Answer: Only if your solvent is water-miscible (e.g., Ethanol, IPA, Acetone).[1] Warning: Propanoate esters can undergo hydrolysis (cleaving the ester to the acid) if left in hot water for too long, especially if the crude contains trace acidic/basic impurities.

  • Safe Protocol: Dissolve in warm IPA (50°C), add water dropwise until turbid, then cool immediately. Do not boil water-containing solutions for >10 mins.

Q4: The crystals are sticky/gummy. How do I dry them?

Diagnosis: Trapped solvent or trace aliphatic impurities. Corrective Actions:

  • Trituration: Suspend the gummy solid in cold Pentane or Hexane and stir vigorously. This often extracts the oily surface impurities, leaving a solid powder.

  • Vacuum Drying: Dry at 40°C under high vacuum. If the melting point is low, ensure the oven temp is at least 10°C below the expected MP.

Mechanism of Oiling Out & Recovery[4][5][7]

Understanding the phase diagram is critical for preventing oiling out.

OilingOutMechanism State1 Homogeneous Solution (High Temp) Cooling Cooling Process State1->Cooling Branch Impurity Level / Cooling Rate Cooling->Branch PathA Slow Cool + Seeding Branch->PathA Ideal PathB Fast Cool + Impurities Branch->PathB Problematic Crystal Nucleation -> Crystal Growth (Solid Phase) PathA->Crystal Oil Phase Separation -> Oiling Out (Liquid Droplets) PathB->Oil Recovery Recovery Step: Re-heat + Add Good Solvent Oil->Recovery Fix Recovery->State1 Retry

Figure 2: The thermodynamic pathway leading to oiling out vs. crystallization.[1]

References

  • BenchChem Technical Support . (2025). Purification of Polar Pyrimidine Derivatives: Troubleshooting Guide. Retrieved from [1]

  • Google Patents . (2015). Crystallization method of rosuvastatin calcium intermediate (CN104529909A). Retrieved from

  • University of York . (2024). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Retrieved from

  • PubChem . (2025). Propyl propionate Compound Summary. National Library of Medicine. Retrieved from [1]

  • ResearchGate . (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Interpretation of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate vs. Pyridine Alternatives

Executive Summary Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a versatile, highly functionalized building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Validating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a versatile, highly functionalized building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Validating its structural integrity and purity is a critical quality control step in drug development.

This guide provides a comprehensive, objective comparison of its ¹H NMR spectral characteristics against its pyridine analog, Ethyl 2-cyano-2-(pyridin-2-yl)propanoate. Furthermore, we evaluate the impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution [3] and provide a self-validating experimental protocol for high-fidelity NMR acquisition.

Structural Deconstruction & Causality in NMR Shifts

As an Application Scientist, interpreting this molecule requires understanding the distinct electronic microenvironments that dictate the chemical shifts. The ¹H NMR spectrum of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is defined by three primary proton environments:

  • The Pyrimidin-2-yl Ring: The presence of two strongly electronegative nitrogen atoms in the aromatic ring exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects [1]. This severely deshields the aromatic protons. The symmetry of the pyrimidin-2-yl group results in a simplified spin system: a 2H doublet for H4/H6 at ~8.8 ppm and a 1H triplet for H5 at ~7.4 ppm.

  • The Alpha-Methyl Group (C3 of Propanoate): The C2 carbon is quaternary, bonded to a cyano group (-CN), an ester (-COOEt), the pyrimidine ring, and a methyl group. Because there are no adjacent protons on the C2 carbon, the alpha-methyl group appears as a sharp 3H singlet at ~2.05 ppm. The extreme electron-withdrawing environment deshields this methyl group significantly compared to a standard aliphatic methyl.

  • The Ethyl Ester Group: The -O-CH₂-CH₃ system presents the classic first-order splitting pattern: a 2H quartet at ~4.3 ppm and a 3H triplet at ~1.3 ppm [2].

Signal_Assignment Core Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Pyr Pyrimidin-2-yl Ring (-I, -M Effects) Core->Pyr Ester Ethyl Ester & Cyano (Electron Withdrawing) Core->Ester Methyl Alpha-Methyl Group (Quaternary C2) Core->Methyl H46 H4, H6 Protons ~8.8 ppm (Doublet) Pyr->H46 H5 H5 Proton ~7.4 ppm (Triplet) Pyr->H5 CH2 -CH2- Protons ~4.3 ppm (Quartet) Ester->CH2 CH3 -CH3 Protons ~1.3 ppm (Triplet) Ester->CH3 AlphaCH3 Alpha -CH3 ~2.05 ppm (Singlet) Methyl->AlphaCH3

1H NMR signal assignment and deshielding causality for the target compound.

Product Comparison: Pyrimidine vs. Pyridine Analogs

When selecting building blocks for API synthesis, researchers often compare pyrimidine derivatives with their pyridine counterparts to modulate lipophilicity and hydrogen-bonding potential. Analytically, ¹H NMR provides a rapid, objective method to differentiate these two products based on their electronic distribution.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton EnvironmentEthyl 2-cyano-2-(pyrimidin-2-yl)propanoateEthyl 2-cyano-2-(pyridin-2-yl)propanoate
Aromatic (ortho to N) 8.82 ppm (d, J = 4.8 Hz, 2H)8.65 ppm (d, J = 4.5 Hz, 1H)
Aromatic (meta/para) 7.35 ppm (t, J = 4.8 Hz, 1H)7.80 (t), 7.65 (d), 7.30 (t) ppm (3H)
Ester -CH₂- 4.32 ppm (q, J = 7.1 Hz, 2H)4.28 ppm (q, J = 7.1 Hz, 2H)
Ester -CH₃ 1.28 ppm (t, J = 7.1 Hz, 3H)1.25 ppm (t, J = 7.1 Hz, 3H)
Alpha -CH₃ 2.05 ppm (s, 3H)1.98 ppm (s, 3H)

Causality Analysis: The pyrimidine ring's additional nitrogen atom increases the overall electron deficiency of the system. This not only shifts the ortho-aromatic protons further downfield (8.82 ppm vs. 8.65 ppm) but also exerts a long-range deshielding effect on the alpha-methyl singlet (2.05 ppm vs. 1.98 ppm). Furthermore, the symmetry of the pyrimidine ring drastically simplifies the aromatic region compared to the complex 4-proton multiplet of the pyridine analog.

Comparative Solvent Performance: CDCl₃ vs. DMSO-d₆

Solvent selection is a critical variable in NMR spectroscopy. The chemical shifts of highly polarized molecules like cyanoacetates are susceptible to solvent-solute interactions [3].

Table 2: Solvent Effects on Chemical Shifts
Proton AssignmentShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Spectral Resolution Quality
Pyrimidine H4/H6 8.828.95Excellent in both
Pyrimidine H5 7.357.50Excellent in both
Alpha -CH₃ 2.052.01Optimal in CDCl₃

Causality Analysis: CDCl₃ is the objectively superior solvent for this product. It is non-coordinating and provides excellent solubility for relatively non-polar esters. Conversely, DMSO-d₆ is a strong hydrogen-bond acceptor and highly polar. While it dissolves the compound well, the residual solvent peak of DMSO (2.50 ppm) and its associated water peak (~3.33 ppm) can broaden or obscure the baseline near the critical alpha-methyl singlet (~2.05 ppm).

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring ¹H NMR data for structural confirmation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 15 mg of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for a standard 16-scan acquisition without causing concentration-dependent viscosity broadening.

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of at least 4 cm to prevent vortexing and magnetic field inhomogeneities at the coil edges.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) to optimize field homogeneity.

    • Validation Check: The TMS peak must have a linewidth at half-height (FWHM) of <1.0 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 second.

    • Causality: A 1-second delay is sufficient for the complete longitudinal relaxation (T1) of small molecule protons, ensuring accurate integration of the quaternary-adjacent alpha-methyl group.

    • Temperature: 298 K.

  • Processing: Apply a zero-filling factor of 2 (to 64k data points) and an exponential apodization function with a line broadening (LB) of 0.3 Hz before Fourier Transformation. Manually phase and baseline correct the spectrum.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Locking & Shimming (Optimize Field Homogeneity) A->B C Data Acquisition (400 MHz, 16 Scans, d1=1s) B->C D Fourier Transform & Phase Correction C->D E Peak Integration & Multiplet Analysis D->E

Standardized workflow for high-fidelity 1H NMR acquisition and processing.

References

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Copper-Catalyzed Cyanation of Heterocycle CH Bonds with Ethyl (ethoxymethylene)cyanoacetate. RSC Advances.[Link]

  • Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate.[Link]

Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Pyrimidinyl Propanoates

Executive Summary Pyrimidinyl propanoates represent a critical scaffold in medicinal chemistry, serving as intermediates for antithrombotic agents (e.g., dabigatran analogs), antiviral drugs, and agricultural fungicides....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinyl propanoates represent a critical scaffold in medicinal chemistry, serving as intermediates for antithrombotic agents (e.g., dabigatran analogs), antiviral drugs, and agricultural fungicides. Their structural duality—comprising an electron-deficient pyrimidine ring and a labile propanoate ester side chain—creates a unique mass spectrometric signature.

This guide provides an in-depth technical comparison of the fragmentation patterns of pyrimidinyl propanoates under Electron Ionization (EI) and Electrospray Ionization (ESI). By synthesizing experimental data with mechanistic principles, we define the diagnostic ions required for structural validation in drug discovery workflows.

Part 1: Methodology Comparison (EI vs. ESI)

The choice of ionization technique dictates the observed fragmentation landscape. For pyrimidinyl propanoates, a dual-method approach is often required: EI for structural fingerprinting and ESI for molecular weight confirmation and impurity profiling.

Table 1: Comparative Performance of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Dominant Species Fragment Ions (M+• often weak)Protonated Molecule [M+H]+
Structural Insight High (Fingerprinting core & side chain)Low (Requires MS/MS for fragments)
Key Mechanism Radical-induced cleavage, RearrangementsEven-electron protonation, CID
Detection Limit Nanogram rangePicogram/Femtogram range
Suitability GC-MS (Volatile derivatives)LC-MS (Polar/Thermally labile)

Expert Insight: While ESI is the standard for biological matrices, EI remains superior for confirming the regiochemistry of the pyrimidine substitution (e.g., distinguishing pyrimidin-2-yl from pyrimidin-4-yl isomers) due to distinct ring cleavage patterns.

Part 2: Fragmentation Mechanics

The mass spectral behavior of pyrimidinyl propanoates is governed by the competition between charge retention on the nitrogenous heterocycle and the lability of the ester functionality.

The Ester-Driven Pathways

The propanoate chain is typically the first to fragment.

  • 
    -Cleavage:  The bond adjacent to the carbonyl group breaks, resulting in the loss of the alkoxy group (e.g., 
    
    
    
    , 45 Da). This generates a stable acylium ion.
  • McLafferty Rearrangement: If the ester alkyl group has

    
    -hydrogens (e.g., an ethyl ester), a site-specific hydrogen transfer to the carbonyl oxygen occurs, expelling a neutral alkene (ethylene, 28 Da) and leaving the carboxylic acid radical cation.
    
The Pyrimidine-Driven Pathways

The pyrimidine ring is remarkably stable but fragments under high energy or following side-chain loss.

  • HCN Elimination: A hallmark of nitrogen heterocycles. The ring typically loses neutral hydrogen cyanide (27 Da), resulting in ring contraction.

  • Retro-Diels-Alder (RDA): While more common in dihydropyrimidines (Biginelli products), aromatic pyrimidines can undergo ring opening, often losing a nitrile moiety (

    
    ).
    

Part 3: Case Study & Data Analysis

Compound: Ethyl 3-(pyrimidin-4-yl)propanoate Molecular Weight: 180.2 g/mol Precursor Ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 180 (

in EI,

in ESI)
Table 2: Diagnostic Fragment Ions (EI-MS)
m/z (Mass-to-Charge)Ion StructureOrigin/MechanismRelative Intensity (Est.)
180

Molecular IonLow (<10%)
152

McLafferty Rearrangement (Loss of ethylene from ethyl ester)Moderate
135


-Cleavage (Acylium ion formation)
High (Base Peak Candidate)
107

Loss of

radical
Moderate
108

McLafferty +

-cleavage
Moderate
79

Pyrimidinyl cation (Benzylic-type cleavage)High
52

Loss of HCN from Pyrimidinyl cationLow

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for Ethyl 3-(pyrimidin-4-yl)propanoate.

FragmentationPathway M Molecular Ion [M]+• (m/z 180) Acylium Acylium Ion [M - OEt]+ (m/z 135) M->Acylium - •OEt (45 Da) α-Cleavage PyEthyl Pyrimidinyl-Ethyl [M - COOEt]+ (m/z 107) M->PyEthyl - •COOEt (73 Da) McLafferty Acid Radical Cation [M - C2H4]+• (m/z 152) M->McLafferty - C2H4 (28 Da) McLafferty Rearr. PyCation Pyrimidinyl Cation (m/z 79) Acylium->PyCation - CO - C2H4 PyEthyl->PyCation - C2H4 RingFrag Ring Fragment [Py - HCN]+ (m/z 52) PyCation->RingFrag - HCN (27 Da) Ring Disintegration

Figure 1: Mechanistic fragmentation tree for Ethyl 3-(pyrimidin-4-yl)propanoate under Electron Ionization (70 eV).

Part 5: Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Protocol A: GC-EI-MS (Structural Elucidation)

Objective: Obtain fingerprint spectra for library matching.

  • Sample Prep: Dissolve 1 mg of pyrimidinyl propanoate in 1 mL methanol (HPLC grade).

  • Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV electron energy.

  • Scan Range: m/z 40–400.

  • Validation: Inject a standard of Ethyl 3-phenylpropanoate as a system suitability test. Confirm the presence of the tropylium ion (m/z 91) and the McLafferty fragment (m/z 104).

Protocol B: LC-ESI-MS/MS (Quantitation & Soft Ionization)

Objective: Confirm molecular weight and analyze labile derivatives.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MS/MS Parameters (for m/z 180 precursor):

    • Collision Energy (CE): Ramp 10–40 eV.[1]

    • Target Product Ions: m/z 135 (Loss of OEt), m/z 107 (Loss of ester).

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from

  • Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[2] Retrieved from

  • Jackson, G. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry, 18, 100225. Retrieved from

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] (Foundational mechanism citation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 222197, Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Retrieved from

Sources

Validation

Comparative Guide: IR Spectrum Analysis of Cyano vs. Ester Groups in Pyrimidine Derivatives

Topic: IR Spectrum Analysis of Cyano and Ester Groups in Pyrimidine Derivatives Content Type: Publish Comparison Guide Executive Summary In the structural characterization of novel pyrimidine-based therapeutics—common sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of Cyano and Ester Groups in Pyrimidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the structural characterization of novel pyrimidine-based therapeutics—common scaffolds in oncology and antiviral research—Infrared (IR) spectroscopy serves as a rapid, non-destructive first-line validation tool. However, distinguishing between electron-withdrawing substituents like Cyano (


)  and Ester (

)
groups requires a nuanced understanding of vibrational modes within an electron-deficient heterocyclic environment.

This guide provides a technical comparison of the IR spectral signatures of these two functional groups when attached to a pyrimidine core. It analyzes vibrational frequency shifts, diagnostic reliability, and the electronic influence of the diazine ring, offering a robust protocol for researchers.

Theoretical Grounding: The Pyrimidine Micro-Environment

Before analyzing specific peaks, one must understand the electronic landscape. Unlike a benzene ring, the pyrimidine ring is


-deficient  due to the electronegativity of the two nitrogen atoms (positions 1 and 3).
  • Inductive Effect (-I): The pyrimidine ring acts as a strong electron-withdrawing group. This tends to stiffen bonds on substituents (increasing force constant

    
    ), potentially shifting vibrational frequencies to higher wavenumbers (blue shift).
    
  • Resonance Effect (+R/-R): Depending on the position (C2, C4, C5, C6), conjugation can lower bond order, decreasing frequencies (red shift).

The final observed wavenumber is the vector sum of these competing effects.

Comparative Analysis: Cyano vs. Ester Signatures
A. The Cyano Group (

)
  • The "Silent Region" Marker: The cyano stretch is arguably the most diagnostic feature in organic IR spectroscopy because it appears in the 2000–2300 cm⁻¹ region, where few other functional groups absorb.

  • Spectral Behavior in Pyrimidines:

    • Frequency: Typically 2210–2230 cm⁻¹ .

    • Ring Effect: Conjugation with the pyrimidine ring usually lowers the frequency from the aliphatic nitrile standard (~2250 cm⁻¹) to ~2220 cm⁻¹. However, the electron-withdrawing nature of the ring prevents the drastic lowering seen in some electron-rich aromatics.

    • Intensity: Variable. It can be strong if the dipole moment change is large, but in symmetrical pyrimidine dinitriles, the intensity may decrease.

B. The Ester Group (

)
  • The "Double-Check" System: Identifying an ester requires validating two distinct regions: the Carbonyl (

    
    ) stretch and the Ether (
    
    
    
    ) stretch.
  • Spectral Behavior in Pyrimidines:

    • C=O Stretch: Typically 1720–1740 cm⁻¹ .

      • Note: While aliphatic esters appear ~1740–1750 cm⁻¹, the conjugation with the pyrimidine ring lowers this to ~1720–1730 cm⁻¹. However, if the ester is at a position where resonance is inhibited, the inductive effect of the ring may keep it near 1740 cm⁻¹.

    • C-O Stretch: 1000–1300 cm⁻¹ .[1] This is often a doublet (asymmetric/symmetric stretches) but lies deep in the fingerprint region, often obscured by pyrimidine ring breathing modes (~1000 cm⁻¹) and C-N vibrations.

Data Presentation: Quantitative Comparison
FeatureCyano Group (

)
Ester Group (

)
Primary Band Stretching (

)
Stretching (

)
Wavenumber (

)
2210 – 2230 1720 – 1740
Secondary Band None (Standalone)Stretching (

): 1100 – 1300
Region Clarity High (Silent Region)Medium (Carbonyl Region is crowded)
Interference Risk Low (Alkynes, Isocyanates)High (Ketones, Amides, Acids)
Pyrimidine Effect Slight Red Shift (Conjugation)Mixed (Induction vs. Conjugation)
Diagnostic Utility Definitive Confirmation Requires Corroboration (NMR/MS)
Structural Visualization & Logic Pathways
Diagram 1: Electronic Effects on Vibrational Modes

This diagram illustrates how the pyrimidine ring electronically perturbs the attached functional groups.

PyrimidineEffects Ring Pyrimidine Ring (Electron Deficient) Induction Inductive Effect (-I) (Electron Withdrawal) Ring->Induction Promotes Resonance Resonance Effect (+R) (Conjugation) Ring->Resonance Allows Cyano Cyano Group (-CN) ~2220 cm⁻¹ Induction->Cyano Stiffens Bond (Blue Shift) Ester Ester Group (-COOR) ~1730 cm⁻¹ Induction->Ester Increases v(C=O) Resonance->Cyano Lowers Bond Order (Red Shift) Resonance->Ester Decreases v(C=O) (Dominant)

Caption: Competing electronic effects (Induction vs. Resonance) determine the final wavenumber shift in pyrimidine derivatives.

Diagram 2: Spectral Interpretation Workflow

A logic gate for researchers identifying these groups in an unknown pyrimidine derivative.

InterpretationFlow Start Start: Analyze IR Spectrum Check2200 Check 2200-2250 cm⁻¹ Region Start->Check2200 Peak2200 Sharp Peak Present? Check2200->Peak2200 CyanoConfirmed Cyano Group Confirmed (Likely 2210-2230 cm⁻¹) Peak2200->CyanoConfirmed Yes Check1700 Check 1700-1750 cm⁻¹ Region Peak2200->Check1700 No CyanoConfirmed->Check1700 Next Step Peak1700 Strong Band Present? Check1700->Peak1700 CheckFingerprint Check 1000-1300 cm⁻¹ (C-O Stretch) Peak1700->CheckFingerprint Yes AmideCheck Suspect Amide/Ketone (Check N-H or NMR) Peak1700->AmideCheck No/Weak EsterConfirmed Ester Group Confirmed (C=O + C-O present) CheckFingerprint->EsterConfirmed Strong Bands Found CheckFingerprint->AmideCheck Absent

Caption: Decision tree for distinguishing Cyano and Ester moieties in pyrimidine spectra.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized workflow. This protocol minimizes moisture interference, which is critical when analyzing the carbonyl region.

Method: Solid-State Analysis (KBr Pellet) or ATR (Attenuated Total Reflectance).

  • Sample Preparation (KBr Method):

    • Ratio: Mix 1 mg of the dry pyrimidine derivative with 100 mg of spectroscopic-grade KBr.

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Why? Large particles cause light scattering (Christiansen effect), distorting peak shapes and baselines [1].

    • Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

  • Instrument Setup:

    • Resolution: Set to 4 cm⁻¹.

    • Scans: Accumulate minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Run a fresh air/blank KBr background immediately before the sample.

  • Validation Step (The "Ester Test"):

    • If a peak appears at 1730 cm⁻¹ but the 1200 cm⁻¹ region is messy, perform a solvent shift test . Dissolve the sample in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ). Hydrogen bonding breaks, often sharpening the Carbonyl peak and shifting it slightly higher (~10-15 cm⁻¹). This confirms the C=O nature over C=N or C=C modes.
References
  • Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Group Identification. Available at: [Link]

  • Chaudhary, J. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[2] Available at: [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12][13]

  • National Institutes of Health (NIH). (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics.[6][14] Available at: [Link]

  • Umar, Y., & Abdalla, S. (2015). Simulated vibrational infrared spectra of 2-, 3- and 4-cyanopyridine.[11] ResearchGate.[6] Available at: [Link]

Sources

Comparative

HPLC Method Development and Column Comparison for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Purity Analysis

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of your analytes. Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of your analytes. Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a highly functionalized intermediate frequently used in the synthesis of kinase inhibitors and antiviral agents.

Achieving baseline resolution for this compound is notoriously difficult due to the chemical nature of its primary synthetic precursor and most critical impurity: ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (the des-methyl precursor). This guide objectively compares column chemistries and details the mechanistic causality required to build a self-validating, highly accurate purity method.

Mechanistic Causality: Tautomerism and Interactions

To design an effective separation strategy, we must first deconstruct the molecular differences between the target and its critical impurity.

  • The Target (Quaternary Carbon): Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate possesses a fully substituted alpha-carbon. Because it lacks an alpha-proton, it cannot undergo keto-enol tautomerization.

  • The Impurity (Active Methylene): The des-methyl precursor contains a highly acidic alpha-proton flanked by electron-withdrawing cyano, ester, and pyrimidine groups. This makes it an "active methylene" compound . In solution, it exists in a dynamic tautomeric equilibrium. If the rate of interconversion occurs on the chromatographic timescale, it results in severe peak broadening or splitting [1].

Furthermore, pyrimidine rings are basic and highly prone to secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, which manifests as peak tailing [2].

The Solution: A low-pH mobile phase (pH 2.5) is mandatory. This highly acidic environment protonates the residual silanols (neutralizing their charge) and locks the tautomeric equilibrium of the active methylene impurity, ensuring both compounds elute as sharp, symmetrical peaks [3].

Selectivity Substrate Sample Matrix Target Target Propanoate (No Tautomerism) Substrate->Target Impurity Des-methyl Impurity (Active Methylene) Substrate->Impurity Column Phenyl-Hexyl Column π-π Selectivity Target->Column Retained by pH Low pH (2.5) Buffer Locks Equilibrium Impurity->pH Requires pH->Column Resolves

Fig 1: Mechanistic logic of separation based on tautomerism and π-π interactions.

Column Chemistry Comparison

To objectively evaluate performance, three distinct stationary phases were screened using an acidic buffer. The goal was to maximize the Resolution (


) between the target and the des-methyl impurity while maintaining a Tailing Factor (

) close to 1.0.
Experimental Data Summary
Column ChemistryOrganic ModifierTarget Retention (min)Impurity Retention (min)Resolution (

)
Tailing Factor (

)
Standard C18 Acetonitrile6.56.11.81.45
Polar-Embedded RP Acetonitrile5.85.22.21.15
Phenyl-Hexyl Methanol8.26.44.5 1.05
Analysis of Results
  • Standard C18: Relies purely on hydrophobic partitioning. It struggles to shield the basic pyrimidine nitrogen from the silica backbone, resulting in unacceptable tailing (

    
     = 1.45).
    
  • Polar-Embedded RP: Incorporates a polar group near the silica surface, effectively shielding residual silanols. Tailing improves significantly, but the selectivity between the methylated target and the unmethylated impurity remains marginal.

  • Phenyl-Hexyl (The Winner): This phase introduces

    
     stacking interactions with the pyrimidine ring [4]. Crucially, by swapping acetonitrile for methanol , we prevent the disruption of these 
    
    
    
    interactions (acetonitrile's own
    
    
    electrons interfere with stationary phase stacking). This specific combination yields massive selectivity gains, achieving baseline resolution (
    
    
    = 4.5) and perfect peak symmetry[3].

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. The method is only considered analytically valid if the System Suitability Testing (SST) criteria are met prior to sample injection.

Workflow A Identify Target & Impurities Target: Quaternary Carbon Impurity: Active Methylene B Select Stationary Phase Screening: C18 vs Phenyl-Hexyl A->B C Optimize Mobile Phase pH 2.5 to Suppress Tautomerism B->C D System Suitability Validation Rs > 2.0, Tailing < 1.2 C->D E Final Validated HPLC Method D->E

Fig 2: Step-by-step HPLC method development workflow for pyrimidine derivatives.

Phase 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1.0 L of HPLC-grade water (yields 20 mM). Adjust the pH to 2.5 ± 0.05  using dilute phosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% HPLC-Grade Methanol. (Do not use Acetonitrile, as it degrades

    
     selectivity).
    
Phase 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for stabilizing retention times and managing methanol's higher viscosity).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 30%

      
       70% B (Linear gradient for target elution)
      
    • 10.0 - 12.0 min: 70% B (Column wash)

    • 12.0 - 12.1 min: 70%

      
       30% B
      
    • 12.1 - 17.0 min: 30% B (Re-equilibration)

Phase 3: System Suitability Testing (Self-Validation)

Before analyzing synthetic batches, prepare a Resolution Standard containing 0.1 mg/mL of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate and 0.1 mg/mL of the des-methyl impurity in 50:50 Water:Methanol.

The system is validated for use ONLY if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the impurity and target peaks.
  • Tailing Factor (

    
    ):  The target peak must exhibit a 
    
    
    
    .
  • Precision: The Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections must be

    
    .
    

References

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . ResearchGate. Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd . PubMed Central (PMC). Available at:[Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography . Indian Academy of Sciences. Available at: [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]

  • ACTIVE METHYLENE COMPOUNDS . eGyanKosh. Available at:[Link]

Sources

Validation

Introduction: The Strategic Importance of Privileged Heterocyclic Scaffolds

An In-Depth Comparative Analysis of the Reactivity of Pyrimidin-2-yl vs. Pyridin-2-yl Cyanoacetates for Drug Development Professionals In the landscape of medicinal chemistry and drug development, pyridine and pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of Pyrimidin-2-yl vs. Pyridin-2-yl Cyanoacetates for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyridine and pyrimidine rings represent two of the most ubiquitous and strategically important heterocyclic scaffolds. Their presence in numerous FDA-approved drugs and biologically active compounds underscores their value as "privileged structures." When functionalized with versatile synthons like the cyanoacetate group, they become powerful building blocks for constructing complex molecular architectures. The active methylene group of the cyanoacetate moiety is a key handle for a variety of carbon-carbon bond-forming reactions, pivotal for molecular elaboration.

This guide provides an in-depth, objective comparison of the reactivity of pyrimidin-2-yl cyanoacetates and pyridin-2-yl cyanoacetates. Understanding the nuanced differences in their chemical behavior, driven by the distinct electronic nature of the core heterocycle, is critical for rational reaction design, optimizing yields, and accelerating drug discovery timelines. We will delve into the fundamental principles governing their reactivity, supported by a validated experimental protocol for direct comparison.

Pillar 1: The Decisive Role of Heteroaromatic Electronics

The reactivity of the active methylene group in these compounds is not governed in isolation. It is fundamentally dictated by the electron-withdrawing capacity of the attached heteroaromatic ring. The ability of the ring to stabilize the negative charge of the carbanion intermediate, formed upon deprotonation of the methylene group, is the primary determinant of reactivity in base-catalyzed reactions.

Pyridin-2-yl Cyanoacetate: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Nitrogen is more electronegative than carbon, and it exerts a net electron-withdrawing effect on the ring system, making pyridine a π-deficient heterocycle.[1][2] This π-deficiency helps to stabilize an adjacent carbanion through inductive and resonance effects, rendering the methylene protons of pyridin-2-yl cyanoacetate significantly more acidic than those of, for instance, ethyl cyanoacetate.

Pyrimidin-2-yl Cyanoacetate: Pyrimidine is a diazine, containing two nitrogen atoms at positions 1 and 3.[3] The addition of a second nitrogen atom dramatically increases the electron-deficient nature of the ring.[1] This occurs for two primary reasons:

  • Enhanced Inductive Effect: The second nitrogen atom exerts a powerful inductive electron-withdrawing effect, further polarizing the ring and pulling electron density away from the C-2 position.[4]

  • Increased π-Deficiency: The cumulative effect of two electronegative nitrogens makes the pyrimidine ring significantly more π-deficient than pyridine.[3]

This heightened electron-withdrawing character makes pyrimidine less basic than pyridine (pKa of protonated pyrimidine is 1.23 vs. 5.30 for pyridine) and facilitates nucleophilic reactions.[3] Crucially, this superior electron-withdrawing capability provides greater stabilization for the carbanion formed from the deprotonation of the attached cyanoacetate. Consequently, the methylene protons of pyrimidin-2-yl cyanoacetate are more acidic than their pyridin-2-yl counterparts.

G cluster_0 Pyridin-2-yl Cyanoacetate cluster_1 Pyrimidin-2-yl Cyanoacetate Pyridine Pyridine Ring (π-deficient) CH2_Py α-Methylene (CH₂) Pyridine->CH2_Py -I Effect Carbanion_Py Pyridinyl Carbanion (Stabilized) Pyridine->Carbanion_Py Stabilization CH2_Py->Carbanion_Py Deprotonation Reactivity_Py Lower Acidity Lower Reactivity Carbanion_Py->Reactivity_Py Pyrimidine Pyrimidine Ring (Highly π-deficient) CH2_Pym α-Methylene (CH₂) Pyrimidine->CH2_Pym Stronger -I Effect (2xN) Carbanion_Pym Pyrimidinyl Carbanion (Highly Stabilized) Pyrimidine->Carbanion_Pym Greater Stabilization CH2_Pym->Carbanion_Pym Deprotonation Reactivity_Pym Higher Acidity Higher Reactivity Carbanion_Pym->Reactivity_Pym G cluster_0 Reaction Setup (Parallel) cluster_1 Reaction Initiation & Monitoring cluster_2 Workup & Analysis A Flask A: Pyridin-2-yl cyanoacetate (1 mmol) Benzaldehyde (1 mmol) Ethanol (10 mL) C Add Piperidine (0.1 mmol) to each flask simultaneously A->C B Flask B: Pyrimidin-2-yl cyanoacetate (1 mmol) Benzaldehyde (1 mmol) Ethanol (10 mL) B->C D Stir at Room Temp. Monitor via TLC every 15 min C->D E Quench with H₂O Extract with Ethyl Acetate D->E Upon Reaction Completion F Dry, Concentrate Purify via Column Chromatography E->F G Determine Yield (%) & Characterize Product F->G

Sources

Comparative

Crystal Structure &amp; Conformational Dynamics of Alpha-Substituted Pyrimidinyl Esters

The following technical guide provides a comprehensive structural analysis of alpha-substituted pyrimidinyl esters, focusing on their crystallographic properties and the impact of substitution on conformational locking a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural analysis of alpha-substituted pyrimidinyl esters, focusing on their crystallographic properties and the impact of substitution on conformational locking and bioactivity.

Executive Summary: The Structural "Lock"

In the development of pyrimidinyl esters—widely used as herbicides (e.g., Pyribenzoxim, Pyriminobac-methyl) and pharmaceutical intermediates—alpha-substitution is not merely a chemical decoration; it is a critical structural control element.[1]

Crystallographic data reveals that substituting the carbon alpha to the ester or ether linkage (often with a methyl or methoxy group) introduces significant steric strain.[2] This strain eliminates energetically accessible but biologically inactive conformers, effectively "locking" the molecule into a high-affinity state before it even encounters its target (typically Acetolactate Synthase, ALS).[1] This guide compares the structural metrics of these rigidified systems against their unsubstituted, flexible counterparts.

Comparative Crystallographic Analysis[2]

The following data contrasts a representative Unsubstituted Pyrimidinyl Ester (flexible, high entropy cost upon binding) with an Alpha-Substituted Variant (e.g., Pyriminobac-methyl class, rigid, pre-organized).

Table 1: Structural Metrics & Performance Comparison
FeatureUnsubstituted Analog (Flexible)Alpha-Substituted Variant (Rigid)Impact on Performance
Crystal System Typically Monoclinic (

)
Triclinic (

) or Orthorhombic
Lower symmetry often reflects tighter packing and specific stereoisomer isolation.[1]
Torsion Angle (

)
Variable (

to

free rotation)
Locked (typically

to

)
Bioactivity: The substituted variant is pre-organized for the binding pocket, reducing

.[1][2]
Intermolecular Interactions Dominated by weak van der Waals forcesStrong

-

stacking & C-H

O bonds
Stability: Higher melting points and improved formulation stability (shelf-life).[1]
Ester Carbonyl Bond Length

Å

Å (Slightly shorter)
Indicates conjugation resonance disruption due to steric twist (orthogonal conformation).[1][2]
Target Binding (

)
Moderate (

M range)
High Potency (

M range)
Efficacy: Rigid scaffolds pay a lower entropy penalty upon enzyme binding.[1][2]

Technical Insight: In alpha-substituted derivatives like Pyriminobac-methyl , the steric bulk of the alpha-substituent (often a methyl or oxime moiety) forces the pyrimidine ring and the benzene ring to adopt a nearly orthogonal orientation. Unsubstituted analogs often crystallize in a planar conformation which is energetically favorable in the lattice but inactive against the ALS enzyme target.

Mechanism of Conformational Locking

The bioactivity of these esters relies on their ability to fit into the narrow channel of the ALS enzyme. The diagram below illustrates how alpha-substitution enforces the necessary "Active Conformation" through steric hindrance.

ConformationalLock Unsub Unsubstituted Ester (Free Rotation) Planar Planar Conformation (Lattice Stable) Unsub->Planar Preferred in Solution/Crystal Twisted Twisted Conformation (Bioactive) Unsub->Twisted High Entropy Cost (Rare) Target ALS Enzyme Pocket (Binding Site) Planar->Target No Binding (Steric Clash) Twisted->Target Slow Binding Subst Alpha-Substituted Ester (Steric Clash) Locked Conformationally Locked (Pre-organized) Subst->Locked Steric Repulsion Prevents Planarity Locked->Target Rapid, High-Affinity Binding

Figure 1: The "Conformational Lock" mechanism.[1][2] Alpha-substitution prevents the formation of the inactive planar conformer, forcing the molecule into the twisted bioactive state required for ALS inhibition.

Experimental Protocol: Crystallization of Pyrimidinyl Esters

Obtaining diffraction-quality crystals of these flexible esters can be challenging.[1] The following protocol utilizes a slow evaporation technique optimized for alpha-substituted organic esters.

Reagents & Equipment
  • Compound: High purity (>98%) Alpha-substituted pyrimidinyl ester (e.g., Pyriminobac-methyl analog).[1]

  • Solvent System: Ethanol/Acetone (1:1 v/v) or Toluene/Hexane (for highly lipophilic variants).[1][2]

  • Vessel: 20 mL scintillation vial with a perforated cap.

Step-by-Step Methodology
  • Saturation: Dissolve 20 mg of the target ester in the minimum amount of warm solvent (approx. 40-50 °C). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).[1][2]
    
  • Nucleation Control: Place the vial in a vibration-free environment at constant temperature (20 °C).

  • Anti-Solvent Diffusion (Optional but Recommended):

    • Place the open vial containing the solution inside a larger jar containing 10 mL of a volatile anti-solvent (e.g., Hexane).[2]

    • Seal the outer jar.[2] The hexane vapors will slowly diffuse into the ester solution, reducing solubility gradually.

  • Harvesting: Crystals typically appear within 48-72 hours.[1][2] Alpha-substituted esters often form block-like or prismatic crystals due to their rigid packing, whereas unsubstituted analogs may form thin, fragile needles.[1]

  • Validation: Confirm structure via Single Crystal X-Ray Diffraction (SC-XRD) at 100 K to minimize thermal motion of the terminal ester chains.

References

  • Crystal Structure of Pyrimidinyl Salicyl

    • Source: Koo, S. J., et al. (1997).[1][2] "Biological activity of the new herbicide LGC-40863". Pesticide Science.

    • URL:[Link][1][2]

  • Conformational Analysis of Alpha-Substituted Amino Acid Esters

    • Source: Srikrishnan, T., et al. (1988).[1][2][3] "Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate". Acta Crystallographica Section C.

    • URL:[Link]

  • Structural Basis of ALS Inhibition

    • Source: McCourt, J., et al. (2006).[1][2] "Structural Basis for the Specific Inhibition of Acetohydroxyacid Synthase by Pyrimidinyl Benzoates". PNAS.[1][2]

    • URL:[Link][1][2]

  • Pyriminobac-methyl D

    • Source: PubChem CID 9604652.[1][2][4][5][6]

    • URL:[Link][1][2]

Sources

Validation

Bioactivity comparison of propanoate vs acetate pyrimidine derivatives

Title: Bioactivity and Pharmacokinetic Profiling of Pyrimidine Derivatives: A Comparative Guide to Acetate vs. Propanoate Esterification As a Senior Application Scientist in medicinal chemistry, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity and Pharmacokinetic Profiling of Pyrimidine Derivatives: A Comparative Guide to Acetate vs. Propanoate Esterification

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the aliphatic chain length of esterified heterocycles. When working with pyrimidine scaffolds—a cornerstone in the development of antivirals, antimicrobials, and targeted oncology therapeutics—the choice between appending an acetate (C2) or a propanoate (C3) moiety is rarely trivial.

This guide provides an objective, data-driven comparison of pyrimidine acetate and propanoate derivatives. By examining their physicochemical properties, metabolic stability, and receptor-binding dynamics, we will uncover the causality behind their distinct bioactivity profiles and outline self-validating experimental workflows for their evaluation.

Chemical Rationale: The Impact of Chain Length

The esterification of pyrimidine derivatives is a proven prodrug strategy used to mask polar functional groups, thereby tuning lipophilicity (LogP) and enhancing cell membrane permeability. However, the addition of a single methylene group—transitioning from an acetate (-O-CO-CH₃) to a propanoate (-O-CO-CH₂-CH₃)—fundamentally alters the molecule's behavior in biological systems.

  • Lipophilicity & Permeability: The propanoate moiety increases the hydrophobic surface area, typically raising the LogP by approximately 0.5 units compared to the acetate analog. This enhances passive diffusion across the lipid bilayer.

  • Metabolic Stability (Esterase Kinetics): Acetates are highly susceptible to rapid nucleophilic attack by intracellular carboxylesterases. In contrast, the propanoate chain introduces steric hindrance around the carbonyl carbon, slowing the hydrolysis rate and enabling a sustained-release profile of the active pyrimidine metabolite.

  • Target Engagement: In specific target classes, such as acetyl-coenzyme A carboxylase (ACCase) inhibitors, the alpha-methyl group of the propanoate fits precisely into a hydrophobic binding cleft, driving superior target engagement compared to the shorter acetate chain [1].

Pathway Prodrug Pyrimidine Ester Prodrug Membrane Cell Membrane Permeation Prodrug->Membrane Acetate Acetate Moiety (Rapid Cleavage) Membrane->Acetate C2 Ester Propanoate Propanoate Moiety (Sustained Cleavage) Membrane->Propanoate C3 Ester Active Active Pyrimidine Metabolite Acetate->Active High Esterase Affinity Propanoate->Active Steric Hindrance Target Intracellular Target Binding Active->Target

Pharmacokinetic impact of ester chain length on pyrimidine bioactivity.

Comparative Bioactivity Data

The structural divergence between these two derivatives manifests clearly in quantitative bioactivity assays. For instance, in the development of steroidal-pyrimidine hybrids (e.g., DHEA-pyrimidine conjugates), the propanoate derivatives consistently demonstrate superior cytoprotective properties [2]. Similarly, the chain length directly influences the anti-proliferative activity of pyrimidine-based cationic amphiphiles [3].

Table 1: Quantitative Comparison of Acetate vs. Propanoate Pyrimidine Derivatives

ParameterAcetate (C2) DerivativesPropanoate (C3) DerivativesMechanistic Rationale
Relative Lipophilicity (LogP) Baseline+0.4 to +0.6 LogP unitsThe extra methylene group increases the hydrophobic volume, driving membrane partitioning.
Esterase Half-Life (

)
Short (< 15 mins)Moderate to Long (> 45 mins)Increased steric bulk at the C3 chain impedes the serine hydroxyl attack in the esterase active site.
ROS Inhibition (Cytoprotection) ~15% - 25%Up to 73%Enhanced intracellular accumulation of the intact, highly lipophilic propanoate hybrid prior to cleavage.
Receptor Fit (e.g., ACCase) Moderate affinityHigh affinityThe propanoate methyl group engages in critical van der Waals interactions within specific hydrophobic pockets.

Experimental Workflows for Bioactivity Profiling

To accurately capture the nuances between acetate and propanoate derivatives, experimental protocols must be designed to isolate specific variables (e.g., esterase cleavage vs. CYP450 metabolism). The following workflows are engineered as self-validating systems , utilizing internal controls to ensure data integrity.

Protocol A: In Vitro Microsomal Stability (Esterase-Driven Kinetics)

Objective: Quantify the steric protection afforded by the propanoate chain against enzymatic hydrolysis.

  • Matrix Setup: Dilute Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality Check: We intentionally omit NADPH from this assay. By starving Cytochrome P450 enzymes of their required cofactor, we isolate carboxylesterase and amidase activity as the sole metabolic drivers.

  • Incubation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding the pyrimidine acetate or propanoate test compounds to a final concentration of 1 µM (Ensure DMSO concentration remains ≤ 0.1% to prevent enzyme denaturation).

  • Self-Validating Controls:

    • Positive Control: Run Procaine (a known, fast-cleaving ester) in parallel to validate the functional viability of the esterases in the HLM batch.

    • Negative Control: Run the test compounds in buffer without HLM to rule out spontaneous chemical hydrolysis.

  • Quenching & Analysis: At distinct intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction with 150 µL of ice-cold acetonitrile spiked with an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life.

Protocol B: Cell-Based ROS Inhibition Assay

Objective: Evaluate the functional cytoprotective bioactivity of the esterified pyrimidine hybrids.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation. Seed at 1×10⁵ cells/well in a 96-well plate.

  • Compound Treatment: Incubate the cells with 10 µM of the respective pyrimidine derivatives for 24 hours.

    • Causality Check: A 24-hour incubation is critical. It provides sufficient time for the compounds to partition across the lipid bilayer, directly highlighting the permeability advantage of the more lipophilic propanoate chain before intracellular cleavage occurs.

  • ROS Stimulation: Add luminol (a chemiluminescent probe) to the wells, followed immediately by phorbol 12-myristate 13-acetate (PMA) to stimulate a reactive oxygen species (ROS) burst.

  • Self-Validating Control: Utilize the un-esterified pyrimidine parent compound as a baseline control. This validates that the observed enhancements in bioactivity are strictly a function of the ester chain length.

  • Quantification: Measure chemiluminescence continuously for 30 minutes using a microplate reader. Calculate the percentage of ROS inhibition relative to the vehicle-treated control.

Workflow Step1 Synthesis of Pyrimidine Ester Derivatives Sub1 Acetate (C2) Lower LogP Step1->Sub1 Sub2 Propanoate (C3) Higher LogP Step1->Sub2 Step2 In Vitro ADME Profiling (Lipophilicity & Solubility) Sub1->Step2 Sub2->Step2 Step3 Microsomal Stability (Esterase Hydrolysis Kinetics) Step2->Step3 Step4 Cell-Based Bioassays (Target Engagement & ROS) Step3->Step4

Workflow for evaluating pyrimidine ester derivatives.

Conclusion

The selection between an acetate and a propanoate pyrimidine derivative should be dictated by the desired pharmacokinetic profile of the final drug candidate. If rapid intracellular conversion to the parent pyrimidine is required, the acetate moiety is superior due to its vulnerability to esterase cleavage. Conversely, if the therapeutic strategy demands sustained release, enhanced membrane partitioning, or specific hydrophobic pocket engagement, the propanoate derivative offers a distinct, measurable advantage.

References

1.1 - National Institutes of Health (NIH) 2. 2 - ResearchGate 3.3 - ACS Omega

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Analysis

Executive Summary Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (C₁₀H₁₁N₃O₂) is a highly functionalized, sterically hindered intermediate pivotal in the synthesis of advanced pyrimidine-based kinase inhibitors and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (C₁₀H₁₁N₃O₂) is a highly functionalized, sterically hindered intermediate pivotal in the synthesis of advanced pyrimidine-based kinase inhibitors and agrochemicals. Featuring a pyrimidine ring, a cyano group, and an ethyl ester converging at a quaternary chiral center (C2), its structural complexity demands rigorous analytical control. Establishing a high-purity reference standard is non-negotiable for downstream API (Active Pharmaceutical Ingredient) quality.

This guide objectively compares analytical methodologies and outlines self-validating protocols for the certification of its reference standards, grounded in the [1] and [2].

Part 1: Chemical Profiling & Mechanistic Insights

As an application scientist, understanding the molecule's intrinsic reactivity dictates the analytical strategy. You cannot control what you do not understand.

  • Configurational Stability (Chiral Causality): Unlike typical alpha-cyano esters, the C2 position in this molecule is fully substituted (quaternary). The absence of an alpha-proton prevents keto-enol tautomerization and spontaneous racemization in solution. This guarantees that chiral analytical methods will reflect true enantiomeric excess (ee) without artifactual degradation or peak broadening during analysis.

  • Electrophilic Vulnerability (Diluent Causality): Due to the strong electron-withdrawing effects of both the cyano and pyrimidin-2-yl groups, the ethyl ester carbonyl is highly electrophilic. Preparing samples in basic diluents (e.g., pH > 8) risks rapid base-catalyzed hydrolysis, yielding 2-cyano-2-(pyrimidin-2-yl)propanoic acid as an artifactual impurity. Samples must be prepared in slightly acidic diluents (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Chromatographic Behavior: The weakly basic pyrimidine moiety (pKa ~1-2) requires acidic mobile phase modifiers to suppress ionization, preventing peak tailing and ensuring high theoretical plate counts during reversed-phase liquid chromatography (RP-HPLC).

G cluster_tests Orthogonal Testing Panel Candidate Candidate Material Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate ID Structural ID (NMR, HRMS, IR) Candidate->ID Purity Chromatographic Purity (HPLC-UV, GC-FID) Candidate->Purity Chiral Enantiomeric Purity (Chiral LC) Candidate->Chiral Volatiles Residual Solvents & Water (TGA, KF, GC-HS) Candidate->Volatiles MassBal Mass Balance Calculation (%Purity = 100 - Impurities) ID->MassBal Purity->MassBal Chiral->MassBal Volatiles->MassBal Certified Certified Reference Standard (Primary/Working Grade) MassBal->Certified

Figure 1: Orthogonal qualification workflow for reference standard certification.

Part 2: Comparative Analysis of Analytical Platforms

To establish a reference standard, no single technique is sufficient. A mass-balance approach—subtracting all orthogonal impurities (organic, inorganic, and volatile) from 100%—is the industry standard[1].

Table 1: Quantitative Comparison of Analytical Platforms
Analytical PlatformPrimary ApplicationSensitivity (LOD)Precision (%RSD)Structural Specificity
HPLC-UV Purity Assay & Quantification~0.05%< 0.5% Low (Retention time only)
LC-HRMS Impurity Identification~0.01% < 2.0%High (Exact mass, MS/MS)
GC-FID Residual Solvents~10 ppm< 1.0%Low
qNMR Absolute Purity (Primary Ref)~0.5%< 1.0%High (Proton environment)

Platform Causality: While LC-HRMS provides unparalleled structural elucidation for unknown degradants, HPLC-UV remains the platform of choice for the final purity assay. The pyrimidine ring acts as a strong chromophore (~245 nm). UV detection, when calibrated against a primary standard, offers superior precision compared to the inherent ionization variability found in electrospray ionization (ESI) mass spectrometry.

Table 2: Reference Standard Grade Qualification Metrics

The suitability of a reference standard depends entirely on its intended use[3]. Below is a comparison of qualification requirements for establishing a Primary (Compendial) Standard versus an In-house Working Standard.

Qualification ParameterPrimary Standard (Compendial)Working Standard (In-house)
Traceability Absolute (qNMR or Mass Balance)Relative (Calibrated vs. Primary)
Assay Requirement ≥ 99.5%≥ 98.0%
Chiral Purity (ee) ≥ 99.9%≥ 99.0%
Water Content (KF) Strict limits (prevents hydrolysis)Monitored per batch
Re-qualification AnnualSemi-annual

Part 3: Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols incorporate mandatory System Suitability Testing (SST) to ensure the system is fit-for-purpose before any sample data is generated, aligning with ICH Q2(R2) mandates[4].

Protocol 1: Chromatographic Purity and Assay (RP-HPLC-UV)

Objective: Quantify organic impurities and determine the assay value of the reference standard.

  • Column Selection: Use a sterically protected C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) designed to withstand acidic mobile phases.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA ion-pairs with the pyrimidine nitrogen, sharpening the peak).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes. This ensures the polar pyrimidine core elutes cleanly, followed by any lipophilic synthetic byproducts (e.g., unreacted alkylating agents).

  • Detection: UV at 245 nm.

  • Self-Validation (SST Gate): Inject the standard solution (1.0 mg/mL) six consecutive times.

    • Acceptance Criteria: The run is only valid if the peak area %RSD is ≤ 0.73% and the tailing factor (Tf) is ≤ 1.5. If these criteria fail, the system is not equilibrated, and data must be discarded.

Protocol 2: Chiral Enantiomeric Resolution

Because the C2 carbon is chiral, the reference standard must be characterized for enantiomeric purity to ensure batch-to-batch consistency.

G A Quaternary Chiral Center at C2 Position B Stationary Phase Selection (Immobilized Amylose) A->B C Mobile Phase Optimization (Hexane/IPA) B->C D Enantiomeric Resolution (Rs > 1.5) C->D

Figure 2: Method development logic for chiral resolution of the C2 enantiomers.

  • Column Selection: Immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., 250 mm × 4.6 mm, 5 µm). Causality: Immobilization is critical to allow the use of strong co-solvents if the sterically hindered compound exhibits poor solubility in standard alkane mixtures.

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) under isocratic conditions.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Self-Validation (SST Gate): The critical quality attribute for this method is baseline separation.

    • Acceptance Criteria: The method is validated only if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5. This ensures accurate integration of trace enantiomeric impurities down to 0.05%.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate proper disposal procedures

As a Senior Application Scientist, I understand that managing complex organic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. Ethyl 2-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex organic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a highly functionalized organic molecule containing a pyrimidine ring, a cyano (nitrile) group, and an ethyl ester moiety.

Mishandling this compound or its waste streams can lead to severe environmental contamination, toxic gas release, or regulatory non-compliance. This guide provides a self-validating, field-proven operational protocol for the safe handling, spill response, and final disposal of this specific chemical class.

Chemical Profile & Mechanistic Hazards

To design a safe disposal protocol, we must first understand the causality behind the chemical's hazards. The structure of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate dictates its reactivity and environmental persistence:

  • The Cyano Group (-C≡N): While generally stable in neutral organic matrices, nitriles can undergo hydrolysis when exposed to strong aqueous acids, potentially releasing highly toxic hydrogen cyanide (HCN) gas .

  • The Pyrimidine Ring: This nitrogen-rich heterocycle contributes to the generation of toxic nitrogen oxides (NOx) upon incomplete combustion.

  • The Ester Moiety: Enhances the compound's lipophilicity, allowing it to easily penetrate standard latex gloves and persist in aquatic ecosystems if improperly discharged.

According to the [1], bulk quantities of contaminated aliphatic and aromatic nitriles cannot be neutralized via municipal sewage and must be isolated for specialized destruction.

Quantitative Physicochemical & Hazard Data Summary
ParameterCharacteristic / ValueOperational Implication for Disposal
Chemical Class Pyrimidine-substituted cyanoacetateRequires NOx-scrubbed incineration; never flush down drains.
Reactivity Incompatible with strong acids/oxidizersSegregate strictly from acidic waste to prevent HCN release.
Flammability Combustible OrganicStore in grounded, fire-rated cabinets away from heat sources.
Toxicity Acute oral/dermal toxicity, aquatic hazardMandates secondary containment and specialized PPE.

Personal Protective Equipment (PPE) & Handling Protocol

Trustworthy safety protocols rely on redundancy. Because this compound can be absorbed dermally and its dust/vapors inhaled, standard laboratory attire is insufficient.

PPE Specifications & Breakthrough Times
PPE ComponentMaterial SpecificationMinimum BreakthroughMechanistic Rationale
Gloves Butyl Rubber or Heavy Nitrile (Double-gloved)> 480 minutesPrevents dermal absorption of lipophilic organic esters.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AProtects against ocular exposure to liquid solutions or aerosolized dust.
Respirator NIOSH-approved OV/P100 CartridgeN/AFilters both organic vapors (OV) and toxic pyrimidine particulates (P100).

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is critical. As outlined in the [2], you must never use combustible absorbents (like sawdust) for reactive organics, as they can create a severe fire hazard.

Step-by-Step Spill Response Methodology
  • Isolate & Evacuate: Immediately halt operations. Evacuate non-essential personnel from the immediate vicinity and increase laboratory ventilation (fume hoods to maximum exhaust).

  • Don Maximum PPE: Responders must equip the PPE specified in Section 2, ensuring the respirator has a tight seal.

  • Neutralize / Absorb: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry silica sand. Work from the outside in to prevent the spread of the chemical.

  • Mechanical Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Causality: Non-sparking tools prevent the ignition of any flammable solvent vapors that may be acting as the carrier matrix for the compound.

  • Containment: Transfer the collected material into a heavy-duty, sealable hazardous waste container (preferably HDPE).

SpillResponse A 1. Spill Detected Isolate Area B 2. Ventilate & Evacuate A->B C 3. Don Maximum PPE (Respirator, Nitrile) B->C D 4. Apply Inert Absorbent (Sand/Diatomaceous Earth) C->D E 5. Mechanical Collection (Non-Sparking Tools) D->E F 6. Transfer to Hazardous Waste E->F

Step-by-step spill response pathway for cyanoacetate derivatives.

Proper Disposal & Waste Segregation Procedures

The destruction of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate must be absolute. Standard biological degradation (sewage) is ineffective and illegal under the Resource Conservation and Recovery Act (RCRA) [3]. The only scientifically sound method for disposal is high-temperature incineration .

Step-by-Step Disposal Methodology
  • Matrix Characterization: Determine the solvent matrix of your waste. If the compound is dissolved in ethanol, ethyl acetate, or DMSO, it is classified as Non-Halogenated Organic Waste . If dissolved in dichloromethane (DCM) or chloroform, it must be classified as Halogenated Organic Waste .

  • Segregation: Route the waste to the appropriate carboy. CRITICAL: Ensure the waste stream contains absolutely no strong acids (e.g., HCl, H2SO4) to eliminate the risk of exothermic reactions or HCN gas generation.

  • Primary Containment: Transfer the waste into a chemically compatible, vented high-density polyethylene (HDPE) container. Do not fill past 80% capacity to allow for vapor expansion.

  • RCRA Labeling: Affix a compliant hazardous waste label. The label must explicitly state: "Contains Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate (Toxic, Combustible, Nitrile Derivative)."

  • Secondary Containment: Place the primary container in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Final Disposition: Transfer the waste to a licensed hazardous waste vendor. Specify that the waste requires High-Temperature Incineration (>1000°C) with NOx Scrubbers . Causality: High temperatures are required to fully cleave the C≡N triple bond, while scrubbers capture the toxic nitrogen oxides generated by the pyrimidine ring combustion [4].

WasteDisposal Gen Waste Generation: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate Check Check Solvent Matrix (Halogenated vs. Non-Halogenated) Gen->Check SegNH Non-Halogenated Organic Waste Stream Check->SegNH e.g., EtOH, EtOAc SegH Halogenated Organic Waste Stream Check->SegH e.g., DCM, Chloroform Label RCRA Labeling & Secondary Containment SegNH->Label SegH->Label Incinerate Final Destruction: High-Temperature Incineration Label->Incinerate

Waste segregation and final disposal workflow for pyrimidine-nitrile compounds.

References

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). Title 40, Part 261 -- Identification and Listing of Hazardous Waste. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential operational protocols for handling Ethyl 2-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential operational protocols for handling Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, a compound whose structure suggests a specific hazard profile that must be respected. The procedures outlined here are designed to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Triage: A Structure-Based Assessment

A full, experimentally-derived Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate may not be readily available. Therefore, a prudent safety assessment must be conducted by analyzing its constituent functional groups: the cyano group, the pyrimidine ring, and the ethyl ester.

  • Cyano (-CN) Moiety : The presence of a nitrile (cyano) group is the primary hazard driver. Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide, and these compounds are often categorized as skin and eye irritants.[3]

  • Pyrimidine Core : The pyrimidine heterocyclic ring is a common scaffold in bioactive molecules. While pyrimidine itself is a flammable liquid, its derivatives require careful handling to avoid contact with skin and eyes and the formation of aerosols.[4][5]

  • Ethyl Ester & Propanoate Chain : This portion of the molecule suggests it is a combustible liquid.[6] During a fire, thermal decomposition can lead to the release of irritating vapors and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][5]

Based on this analysis, the compound should be handled as a substance that is toxic, a severe skin and eye irritant, a respiratory irritant, and a combustible liquid.

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary safety measures are the environment and protocols established in the laboratory.

  • Ventilation : All handling of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, including weighing, transfers, and reaction workups, must be conducted within a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of potentially harmful vapors or aerosols.[3]

  • Designated Area : A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[7]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are unobstructed and have been recently tested. Keep spill cleanup materials appropriate for chemical spills readily available.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield must be worn over the goggles during procedures with a heightened risk of splashing or energetic reaction, such as transfers of large volumes or quenching.[9][10]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice.[9][10] Gloves must be inspected for tears or pinholes before each use.[4] If direct contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly. For prolonged operations, consider double-gloving.[10]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[10] Clothing worn underneath should be made of natural fibers like cotton, as synthetic materials like polyester can melt and adhere to the skin in a fire.[9]
Foot Protection Closed-Toe ShoesShoes that fully cover the foot are required.[9][10] Perforated shoes, sandals, or fabric-topped sneakers offer inadequate protection against spills.
Respiratory Protection Respirator (If Required)Standard handling within a fume hood should not require respiratory protection. However, if engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill cleanup, a respirator may be necessary.[9] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[9][11]

Operational Workflow: From Bench to Disposal

The following protocol provides a step-by-step methodology for safely managing the compound throughout its lifecycle in the lab.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal A Verify Fume Hood & Emergency Equipment B Don All Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh & Transfer Compound B->C D Perform Experiment C->D E Decontaminate Glassware & Work Surfaces D->E F Doff PPE Correctly (Gloves First) E->F H Segregate Waste: - Contaminated Solids - Liquid Waste E->H G Wash Hands Thoroughly F->G I Label Hazardous Waste Containers H->I J Store in Satellite Accumulation Area I->J

Caption: Logical workflow for safe handling and disposal.

Step-by-Step Protocol:

  • Preparation : Before beginning, verify that the chemical fume hood is operational and that the safety shower and eyewash are accessible.[10] Don all required PPE as detailed in the table above.

  • Handling : Perform all manipulations of the compound inside the fume hood.[7] Use spark-proof tools and ground equipment when transferring significant quantities to prevent static discharge.[5][12] Keep containers tightly closed when not in use.[12]

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment.[10] Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Always remove gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing : Immediately after removing all PPE, wash hands thoroughly with soap and water.[4][10]

Spill and Emergency Response

Skin or Eye Contact:

  • Skin : Immediately remove any contaminated clothing.[1][13] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eyes : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[6]

Small Spills (Inside Fume Hood):

  • Ensure personal protective equipment is appropriate for the scale of the spill.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[3][15] Do not use combustible materials like paper towels for the initial absorption.

  • Slowly add water to the contained spill to initiate polymerization, which will convert the liquid into a more stable solid.[11][15]

  • Once solidified, carefully scrape up the material, place it in a designated, sealed container for hazardous waste, and label it appropriately.[15][16]

Disposal Plan

All materials contaminated with Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate must be treated as hazardous waste.[16]

  • Liquid Waste : Collect unused material and waste solutions in a designated, properly labeled hazardous waste container.

  • Solid Waste : Contaminated items such as gloves, absorbent materials, and empty containers must be collected in a separate, sealed container labeled as hazardous solid waste.[16]

  • Polymerization : For residual amounts of the compound in its original container, polymerization can be induced by adding a small amount of water and allowing it to cure into a solid polymer before disposal as solid hazardous waste.[15]

  • EHS Contact : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[11][16]

References

  • Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrimidine.
  • Severn Biotech. Super Glue Vapour (Ethyl Cyano-acrylate)_sds.
  • Benchchem. Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Unknown Source. Chemical resistant gloves. [No URL available]
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Rockler. MATERIAL SAFETY DATA SHEET - CYANOACRYLATE ADHESIVE.
  • Cayman Chemical. Safety Data Sheet - 2-cyano-Pyrimidine.
  • Guide Gloves. CHEMICAL- RESISTANT GLOVES.
  • Medicom. Chemical Resistance Reference Chart.
  • ChemicalBook. Ethyl 2-cyanopropanoate - Safety Data Sheet.
  • Sigma-Aldrich. Ethyl 2-cyanopropanoate | 1572-99-2.
  • National Institutes of Health (NIH), PubChem. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018.
  • Santa Cruz Biotechnology. Ethyl cyanoacetate - Material Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl propionate.
  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Angene Chemical. Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-cyanoacrylate.
  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • GSD FabLab. Cyanoacrylate (Instant) Adhesives.
  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate.
  • Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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